Product packaging for m-PEG23-alcohol(Cat. No.:)

m-PEG23-alcohol

Cat. No.: B7908960
M. Wt: 1045.2 g/mol
InChI Key: IIQHKBDOFOXEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

M-PEG23-alcohol is a useful research compound. Its molecular formula is C47H96O24 and its molecular weight is 1045.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H96O24 B7908960 m-PEG23-alcohol

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H96O24/c1-49-4-5-51-8-9-53-12-13-55-16-17-57-20-21-59-24-25-61-28-29-63-32-33-65-36-37-67-40-41-69-44-45-71-47-46-70-43-42-68-39-38-66-35-34-64-31-30-62-27-26-60-23-22-58-19-18-56-15-14-54-11-10-52-7-6-50-3-2-48/h48H,2-47H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQHKBDOFOXEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H96O24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1045.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

m-PEG23-alcohol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethoxy-poly(ethylene glycol)-23-alcohol (m-PEG23-alcohol) is a discrete polyethylene glycol (PEG) derivative of significant interest in the fields of drug delivery, bioconjugation, and nanotechnology.[][2][3] Comprising a methoxy-terminated chain of 23 ethylene glycol units and a terminal hydroxyl group, this molecule offers a unique combination of hydrophilicity, biocompatibility, and chemical functionality.[2] Its monodisperse nature, meaning it has a single, defined molecular weight, provides significant advantages over traditional polydisperse PEGs by ensuring batch-to-batch consistency and more predictable in vivo behavior.[]

This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and characterization, and its applications in advanced drug delivery systems and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties of this compound

The defining features of this compound are its high water solubility and the reactive primary alcohol group, which serves as a versatile handle for further chemical modification.

PropertyValueReference
Chemical Formula C47H96O24Generic PEG calculation
Molecular Weight ~1045.26 g/mol Generic PEG calculation
Appearance White to off-white solid or viscous liquidGeneral knowledge
Solubility Highly soluble in water and common organic solvents (e.g., DMF, DMSO, CH2Cl2)
Purity Typically ≥95% for commercial productsGeneral knowledge

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a modified Williamson ether synthesis, involving the anionic ring-opening polymerization of ethylene oxide initiated by a monomethyl ether of a smaller ethylene glycol oligomer. A more accessible laboratory-scale approach involves the stepwise addition of protected ethylene glycol units. Below is a representative protocol for the synthesis of a monodisperse PEG alcohol.

Protocol: Iterative Williamson Ether Synthesis

Materials:

  • Triethylene glycol monomethyl ether

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-toluenesulfonate (starting tosylate)

  • Ethylene glycol ditosylate

  • Potassium tert-butoxide

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Deprotonation of Initiator: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve triethylene glycol monomethyl ether (1 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • First Chain Elongation: Cool the reaction mixture back to 0 °C. Add a solution of 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-toluenesulfonate (1 equivalent) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl. Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired m-PEG alcohol.

  • Iterative Elongation: Repeat the deprotonation and alkylation steps with ethylene glycol ditosylate, followed by hydrolysis of one tosylate group, to incrementally build the PEG chain to the desired length of 23 ethylene glycol units. This is a multi-step process requiring careful protection and deprotection strategies.

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials, byproducts, and oligomers of different lengths. A combination of techniques is often employed.

Protocol: Purification by Column Chromatography and Dialysis

Materials:

  • Crude this compound

  • Silica gel for flash chromatography

  • Solvent system (e.g., dichloromethane/methanol gradient)

  • Dialysis tubing with a low molecular weight cutoff (MWCO), e.g., 500 Da

  • Deionized water

Procedure:

  • Flash Column Chromatography: Dissolve the crude product in a minimal amount of dichloromethane. Load the solution onto a silica gel column pre-equilibrated with the starting eluent (e.g., 100% dichloromethane).

  • Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Dialysis (Optional): For removal of small molecule impurities, dissolve the product in deionized water. Place the solution in dialysis tubing and dialyze against a large volume of deionized water for 24-48 hours, with several changes of water.

  • Lyophilize the dialyzed solution to obtain the pure this compound as a white solid.

Characterization of this compound

The identity and purity of this compound are confirmed using various analytical techniques, with NMR spectroscopy being particularly informative.

Protocol: Characterization by ¹H and ¹³C NMR Spectroscopy

Materials:

  • Purified this compound

  • Deuterated chloroform (CDCl3) or deuterium oxide (D2O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a sample for NMR by dissolving 5-10 mg of the purified this compound in approximately 0.7 mL of CDCl3 or D2O.

  • Acquire ¹H and ¹³C NMR spectra.

Expected Spectral Features:

  • ¹H NMR (CDCl3):

    • A sharp singlet at ~3.38 ppm corresponding to the terminal methoxy (–OCH3) protons.

    • A large, broad multiplet centered around 3.64 ppm, which corresponds to the methylene protons of the ethylene glycol repeating units (–O–CH2–CH2–O–).

    • A triplet at ~3.7 ppm corresponding to the methylene protons adjacent to the terminal hydroxyl group (–CH2–OH).

    • A triplet at ~3.55 ppm corresponding to the methylene protons adjacent to the methoxy group (CH3O–CH2–).

  • ¹³C NMR (CDCl3):

    • A peak at ~59.0 ppm for the terminal methoxy carbon (–OCH3).

    • A large peak around 70.5 ppm for the carbons of the ethylene glycol backbone.

    • A peak around 72.5 ppm for the carbon adjacent to the terminal hydroxyl group (–CH2–OH).

    • A peak around 61.7 ppm for the terminal methylene carbon bearing the hydroxyl group (–CH2–OH).

Applications of this compound

Drug Delivery Systems

The hydrophilic and biocompatible nature of this compound makes it an excellent building block for various drug delivery systems, including liposomes and micelles. Its incorporation into these nanocarriers can enhance drug solubility, improve stability, and prolong circulation time in the bloodstream.

Quantitative Data on m-PEGylated Drug Delivery Systems:

FormulationDrugParticle Size (nm)Encapsulation Efficiency (%)Drug Release ProfileReference
mPEG-PCL MicellesCurcumin~73.888 ± 3.32Sustained release over 120 hours
PEG-PE/TPGS Mixed MicellesCamptothecinNot specifiedIncreased solubilization by at least 50% compared to PEG-PE micelles aloneStable with firm drug retention
mPEG-b-p(HPMA-Bz) Micelles-25-100Not applicableStable core-shell structure
PEGylated LiposomesDoxorubicin~100>90%Not specified

Protocol: Preparation of m-PEG23-lipid for Liposome Formulation

This protocol describes the conjugation of this compound to a lipid anchor, such as DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine), to form a key component of "stealth" liposomes.

Materials:

  • This compound

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

Procedure:

  • Dissolve this compound (1.2 equivalents) and DSPE (1 equivalent) in a mixture of anhydrous DCM and pyridine.

  • Add DMAP (0.1 equivalents) to the solution.

  • Add DCC (1.5 equivalents) and stir the reaction at room temperature for 24-48 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with a dilute acid solution (e.g., 0.1 M HCl) and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting m-PEG23-DSPE by column chromatography.

PROTAC Linkers

This compound serves as a valuable precursor for the synthesis of linkers used in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in a PROTAC enhances its solubility and can influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Quantitative Data on Pharmacokinetics of PEGylated Compounds:

CompoundHalf-life (t1/2)Volume of Distribution (Vd)Clearance (CL)Reference
PEG Small-Sparse NanoparticlesShorter T1/2βHigher VdHigher CLtot
PEG Large-Dense NanoparticlesLonger T1/2βLower VdLower CLtot
Pegylated Epoetin beta142 h0.005 L/kgNot specified

Visualizations

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis node_mPEG This compound node_activate Activation of Hydroxyl Group (e.g., Tosylation) node_mPEG->node_activate node_activated_peg m-PEG23-OTs node_activate->node_activated_peg node_displacement Nucleophilic Displacement node_activated_peg->node_displacement node_warhead Warhead-NH2 (Target Protein Ligand) node_conjugate1 Amide Coupling node_warhead->node_conjugate1 node_e3_ligase E3 Ligase Ligand-COOH node_e3_ligase->node_conjugate1 node_intermediate Warhead-NH-PEG23-OTs node_conjugate1->node_intermediate Intermediate Product node_intermediate->node_displacement node_protac Final PROTAC Molecule node_displacement->node_protac

Caption: A generalized workflow for the synthesis of a PROTAC molecule using an m-PEG23 linker.

Formation of a Drug-Loaded Stealth Liposome

Liposome_Formation cluster_lipids Lipid Components node_phospholipid Phospholipid (e.g., DSPC) node_hydration Hydration of Lipid Film with Aqueous Drug Solution node_phospholipid->node_hydration node_cholesterol Cholesterol node_cholesterol->node_hydration node_peg_lipid m-PEG23-Lipid (e.g., m-PEG23-DSPE) node_peg_lipid->node_hydration node_drug Hydrophilic Drug node_drug->node_hydration node_extrusion Size Extrusion node_hydration->node_extrusion Multilamellar Vesicles node_liposome Drug-Loaded Stealth Liposome node_extrusion->node_liposome Unilamellar Vesicles

Caption: Schematic representation of the formation of a drug-loaded stealth liposome incorporating m-PEG23-lipid.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway node_protac PROTAC (with m-PEG23 linker) node_ternary Ternary Complex (POI-PROTAC-E3) node_protac->node_ternary node_poi Protein of Interest (POI) node_poi->node_ternary node_e3 E3 Ubiquitin Ligase node_e3->node_ternary node_ub_poi Polyubiquitinated POI node_ternary->node_ub_poi node_ub Ubiquitin (Ub) node_ub->node_ternary Ubiquitination node_proteasome Proteasome node_ub_poi->node_proteasome node_degradation Degradation node_proteasome->node_degradation node_peptides Peptides node_degradation->node_peptides

Caption: The signaling pathway of PROTAC-mediated protein degradation.

References

m-PEG23-alcohol chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to m-PEG23-alcohol for Researchers and Drug Development Professionals

Introduction

Monomethoxy polyethylene glycol with 23 ethylene glycol units (this compound) is a discrete polyethylene glycol (PEG) derivative of significant interest in the fields of drug delivery, nanotechnology, and biomedical research. As a monofunctional PEG, it features a methoxy group capping one terminus and a reactive hydroxyl group at the other.[] This structure makes it an ideal hydrophilic linker for PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small drug compounds.[] The PEGylation of therapeutic molecules can enhance their solubility, improve stability, and prolong circulation half-life by creating a "stealth" effect that helps evade the immune system.[][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, characterization, and applications of this compound.

Chemical Structure and Physicochemical Properties

This compound, also known as monomethoxy-poly(ethylene glycol), consists of a chain of 23 repeating ethylene oxide units.[] One end of the polymer chain is terminated with a chemically inert methoxy group (CH₃O-), which prevents crosslinking, while the other end is terminated with a primary hydroxyl group (-OH). This terminal hydroxyl group is available for further chemical modification, allowing it to be conjugated to other molecules or functional groups. The hydrophilic nature of the polyethylene glycol backbone imparts excellent water solubility to the molecule and to the conjugates it forms.

G cluster_peg 23 CH3 CH₃ O1 O CH3->O1 CH2_1 CH₂ O1->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 O2 O CH2_2->O2 H H O2->H

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. These values are representative and may vary slightly between different commercial suppliers.

PropertyValueReference(s)
Molecular Formula C₄₇H₉₆O₂₄
Molecular Weight ~1045.25 Da
CAS Number 2640205-23-6
Purity ≥95% - 97%
Appearance White/off-white solid or viscous oilInferred
Solubility Soluble in water and many organic solvents
Polydispersity Index (PDI) Typically ≤ 1.07 for synthesized batches

Experimental Protocols

Synthesis of this compound

The synthesis of m-PEG-alcohol is most commonly achieved through the anionic ring-opening polymerization (AROP) of ethylene oxide. This method allows for the creation of polymers with well-defined molecular weights and a narrow molecular weight distribution (low polydispersity).

Principle: The polymerization is initiated by a deprotonated alcohol, forming an alkoxide. For m-PEG synthesis, an initiator like methanol or a short-chain ethylene glycol monomethyl ether is used. The alkoxide initiator performs a nucleophilic attack on the carbon atom of the ethylene oxide ring, causing it to open and propagating the polymer chain. The reaction is terminated by the addition of a proton source.

Generalized Protocol:

  • Initiator Preparation: A suitable initiator, such as triethylene glycol monomethyl ether, is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: A strong base, such as potassium naphthalenide or potassium hydride, is added to the initiator solution at a controlled temperature to form the potassium alkoxide initiator. The reaction is allowed to proceed until deprotonation is complete.

  • Polymerization: A precise amount of high-purity ethylene oxide monomer is slowly added to the initiator solution. The reaction is highly exothermic and requires careful temperature control (typically between 60-120°C). The number of ethylene oxide equivalents added determines the final chain length of the PEG. The reaction proceeds until all the monomer is consumed.

  • Termination: The living polymer chain is terminated by adding an acidic solution (e.g., aqueous HCl) to protonate the terminal alkoxide, yielding the hydroxyl group.

  • Purification: The crude product is purified to remove the catalyst, unreacted monomer, and side products, particularly the diol (HO-PEG-OH) impurity. Purification may involve several steps:

    • Solvent Extraction: The polymer is dissolved in an appropriate solvent (e.g., dichloromethane) and washed with brine to remove salts.

    • Precipitation: The polymer is precipitated from the solution by adding a non-solvent like cold diethyl ether or isopropanol.

    • Chromatography: For high-purity requirements, column chromatography on silica gel or polystyrene-divinylbenzene beads is employed to separate the m-PEG from diol impurities.

Characterization and Quality Control

Rigorous characterization is essential to confirm the structure, molecular weight, and purity of the synthesized this compound.

1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Purpose: To confirm the chemical structure and determine the average number of repeating ethylene glycol units.

  • Methodology: A sample of the polymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). The ¹H NMR spectrum is acquired. The large peak around 3.64 ppm corresponds to the protons of the ethylene glycol repeating units (-O-CH₂ -CH₂ -O-). The sharp singlet at approximately 3.38 ppm corresponds to the terminal methoxy group protons (CH₃ -O-). By integrating these peaks, the degree of polymerization can be calculated.

2. Gel Permeation Chromatography (GPC)

  • Purpose: To determine the molecular weight distribution (MWD) and polydispersity index (PDI). A low PDI (close to 1.0) indicates a uniform chain length.

  • Methodology: The polymer sample is dissolved in the mobile phase (e.g., THF or DMF) and injected into the GPC system. The molecules are separated based on their hydrodynamic volume as they pass through a column packed with porous gel. Larger molecules elute faster than smaller ones. The elution profile is compared against a calibration curve generated from polymer standards of known molecular weights.

3. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

  • Purpose: To provide a detailed analysis of the molecular weight distribution, confirming the mass of the target this compound and identifying any impurities or side products.

  • Methodology: The polymer sample is mixed with a matrix compound (e.g., 2,5-dihydroxybenzoic acid) and spotted onto a target plate. The solvent is allowed to evaporate. The plate is inserted into the mass spectrometer, where a laser is used to desorb and ionize the sample. The time it takes for the ions to travel to the detector is measured, which is proportional to their mass-to-charge ratio.

Workflow for Drug Development Applications

This compound serves as a foundational building block in drug delivery. Its terminal hydroxyl group can be activated or converted into other functional groups (e.g., amines, carboxylic acids, maleimides) to facilitate conjugation with a drug molecule or a delivery vehicle like a liposome or nanoparticle.

G cluster_synthesis Synthesis & Activation cluster_conjugation Conjugation cluster_application Application S1 Anionic Ring-Opening Polymerization of Ethylene Oxide S2 Purification of This compound S1->S2 S3 Activation of Hydroxyl Group (e.g., Tosylation, Carboxylation) S2->S3 S4 Conjugation Reaction S3->S4 D1 Therapeutic Molecule (Drug, Peptide, etc.) D1->S4 S5 Purification of PEG-Drug Conjugate S4->S5 S6 Formulation into Delivery System (e.g., Liposome, Nanoparticle) S5->S6 S7 In Vitro / In Vivo Testing S6->S7

Caption: Workflow for the synthesis and application of this compound in drug delivery.

This workflow illustrates how this compound is first synthesized and purified. Its terminal hydroxyl group is then chemically activated to make it reactive towards functional groups on a therapeutic molecule. Following the conjugation reaction, the resulting PEG-drug conjugate is purified and can be formulated into a sophisticated drug delivery system for preclinical and clinical evaluation.

References

In-Depth Technical Guide to the Molecular Weight of m-PEG23-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of m-PEG23-alcohol (methoxy-poly(ethylene glycol) with 23 ethylene glycol units), a critical parameter for its application in research, particularly in the fields of bioconjugation, drug delivery, and nanotechnology. This document details the quantitative aspects of its molecular weight, the experimental protocols for its determination, and the fundamental concept of molecular weight distribution in polymers.

Core Data Presentation

The molecular weight of a polymeric substance like this compound is a defining characteristic that influences its physicochemical and biological properties. The data below summarizes the key quantitative parameters associated with its molecular weight.

ParameterValueDescription
Chemical Formula C47H96O24The elemental composition of the this compound molecule.
Theoretical Molecular Weight 1045.25 g/mol The calculated molecular mass based on the chemical formula.
Average Molecular Weight (Mw) ~1045.3 g/mol The weight-average molecular weight, which is commonly cited by commercial suppliers.[1][2][3]
Polydispersity Index (PDI) Typically ≤ 1.10A measure of the uniformity of the polymer chain lengths. A value close to 1.0 indicates a nearly monodisperse sample with uniform chain lengths. For well-controlled synthetic polymers, the PDI is often between 1.02 and 1.10.

Experimental Protocols for Molecular Weight Determination

The accurate determination of the molecular weight and its distribution is crucial for the quality control and application of this compound. The following are detailed methodologies for key experimental techniques used for this purpose.

Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is a widely used technique to determine the molecular weight distribution of polymers. It separates molecules based on their hydrodynamic volume in solution.

Methodology:

  • System Preparation:

    • Chromatography Column: Select a column with a pore size suitable for the molecular weight range of this compound (e.g., a column effective for a range of 100 to 10,000 g/mol ).

    • Mobile Phase: Prepare a suitable mobile phase in which the polymer is soluble, such as tetrahydrofuran (THF) or an aqueous buffer. The mobile phase should be filtered and degassed.

    • Detector: A differential refractive index (DRI) detector is commonly used for PEG analysis.

    • System Equilibration: Equilibrate the GPC/SEC system by pumping the mobile phase through the column at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Calibration:

    • Prepare a series of monodisperse polymer standards (e.g., polystyrene or PEG standards) with known molecular weights that bracket the expected molecular weight of this compound.

    • Inject each standard individually and record the elution time.

    • Create a calibration curve by plotting the logarithm of the molecular weight versus the elution time.

  • Sample Analysis:

    • Prepare a dilute solution of this compound in the mobile phase (e.g., 1-2 mg/mL).

    • Inject the sample solution into the GPC/SEC system.

    • Record the chromatogram.

  • Data Analysis:

    • Using the calibration curve, the molecular weight distribution of the this compound sample can be determined.

    • Software is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a soft ionization technique that allows for the precise determination of the molecular weight of large molecules with high accuracy.

Methodology:

  • Sample and Matrix Preparation:

    • Matrix Selection: Choose a suitable matrix that absorbs the laser energy and co-crystallizes with the analyte. Common matrices for polymers include α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).

    • Matrix Solution: Prepare a saturated solution of the matrix in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).

    • Analyte Solution: Prepare a dilute solution of this compound in a compatible solvent (e.g., 1 mg/mL in water or methanol).

    • Cationizing Agent: A cationizing agent, such as sodium iodide (NaI), is often added to promote the formation of single-charged ions.

  • Target Plate Spotting:

    • Mix the analyte solution with the matrix solution and the cationizing agent.

    • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate.

    • Allow the solvent to evaporate, leading to the co-crystallization of the analyte and matrix.

  • Mass Spectrometry Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Irradiate the sample spot with a pulsed laser. The laser energy is absorbed by the matrix, leading to the desorption and ionization of the analyte molecules.

    • The ionized molecules are accelerated in an electric field and travel through a flight tube. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio.

  • Data Analysis:

    • The resulting mass spectrum will show a distribution of peaks, each corresponding to a polymer chain with a specific number of ethylene glycol units, adducted with a cation (e.g., Na+).

    • The molecular weight of each peak can be used to calculate Mn, Mw, and PDI.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to determine the number-average molecular weight (Mn) of this compound by end-group analysis.

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

    • Add an internal standard with a known concentration if quantitative analysis is required.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum of the sample using a high-resolution NMR spectrometer.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Spectral Analysis:

    • Identify the resonance signals corresponding to the protons of the repeating ethylene glycol units (-O-CH₂-CH₂-O-) and the protons of the terminal methoxy group (-OCH₃).

    • Integrate the area under these peaks.

  • Molecular Weight Calculation:

    • The number-average molecular weight (Mn) can be calculated by comparing the integral of the repeating unit protons to the integral of the terminal methoxy group protons.

    • The formula for calculation is: Mn = (Integral of repeating unit protons / Number of protons per repeating unit) * (Molecular weight of repeating unit) + Molecular weight of end groups Where:

      • The number of protons per repeating unit (-O-CH₂-CH₂-O-) is 4.

      • The molecular weight of the repeating unit is approximately 44.05 g/mol .

      • The integral of the terminal methoxy group (-OCH₃) corresponds to 3 protons.

Visualization of Molecular Weight Distribution

The following diagram illustrates the concept of molecular weight distribution for a polydisperse polymer sample like this compound.

Caption: Logical workflow from a polydisperse polymer sample to its molecular weight distribution analysis.

References

An In-depth Technical Guide to the Physicochemical Properties of m-PEG23-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of methoxy-polyethylene glycol-23-alcohol (m-PEG23-alcohol). It includes key data, detailed experimental protocols for characterization, and logical workflows relevant to its application in research and development.

Introduction

This compound is a monodisperse polyethylene glycol (PEG) derivative that features a methoxy group (-OCH3) at one terminus and a hydroxyl group (-OH) at the other.[1] This heterobifunctional structure makes it a valuable tool in bioconjugation, pharmaceutical sciences, and materials research.[2] The PEG chain, consisting of 23 ethylene glycol units, imparts significant hydrophilicity, which can enhance the aqueous solubility and stability of conjugated molecules.[3][4] The terminal hydroxyl group serves as a versatile chemical handle, allowing for further derivatization or direct conjugation to various substrates.[5] Its well-defined molecular weight and structure are critical for creating precise and reproducible bioconjugates, making it an ideal component in drug delivery systems like liposomes, micelles, and nanoparticles.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
Molecular Weight (MW) 1045.3 g/mol
Molecular Formula C47H96O24
CAS Number 2640205-23-6
Purity ≥95% - 97%
Structure CH3-(O-CH2-CH2)23-OH
Appearance Varies (Typically a white solid or viscous liquid)General knowledge
Solubility Soluble in water and various organic solvents

Application Workflow in Bioconjugation

This compound is typically used as a linker to impart favorable properties to a target molecule (e.g., a protein, peptide, or small molecule drug). The general workflow involves activating the terminal hydroxyl group, conjugating it to the target, and purifying the final product.

cluster_start Initial Material cluster_process Chemical Modification & Conjugation cluster_end Final Product & Application A This compound B Step 1: Derivatization (e.g., Tosylation, Carboxylation) A->B Activate -OH group C Activated m-PEG23 (e.g., m-PEG23-Tos, m-PEG23-Acid) B->C Yields D Step 2: Conjugation (Reaction with target molecule) C->D Couple to target E PEGylated Molecule (e.g., ADC, PEG-protein) D->E Forms F Purification & Formulation E->F Process G Final Drug Product / Research Tool F->G Results in

Caption: Workflow for the application of this compound in bioconjugation.

Experimental Protocols for Characterization

Accurate characterization is essential to ensure the quality and performance of this compound and its conjugates. Below are detailed protocols for key analytical techniques.

SEC (also known as Gel Permeation Chromatography, GPC) is the primary method for determining the molar mass and molar mass distribution of PEGs.

  • Objective: To verify the molecular weight and assess the polydispersity of the this compound sample.

  • Instrumentation: HPLC system with a refractive index (RI) detector, SEC column suitable for the 500-2000 Da molecular weight range.

  • Methodology:

    • Mobile Phase Preparation: Prepare an aqueous mobile phase (e.g., water with a small amount of salt) or an organic mobile phase like Tetrahydrofuran (THF). Note: When using THF with styrene-divinylbenzene columns, preconditioning may be required to prevent distorted peak shapes.

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1-5 mg/mL). Ensure complete dissolution; gentle heating may be applied if necessary.

    • Calibration: Run a series of narrow PEG standards with known molecular weights to generate a calibration curve (log MW vs. retention time).

    • Analysis: Inject the sample onto the SEC column.

    • Data Processing: Determine the peak retention time for the sample and calculate its molecular weight using the calibration curve. The peak shape and width provide information on polydispersity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the identity and purity of PEG compounds.

  • Objective: To confirm the exact mass of this compound and identify any impurities.

  • Instrumentation: A Liquid Chromatography system coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF). A C8 or C18 reversed-phase column is often used.

  • Methodology:

    • Mobile Phase: Use a mobile phase system compatible with mass spectrometry, such as a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

    • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in the initial mobile phase.

    • Analysis: Inject the sample into the LC-MS system. The PEG will elute from the column and enter the mass spectrometer.

    • Post-Column Infusion (Optional): To reduce the complexity of charge states often seen with PEGs, a charge-stripping agent like triethylamine (TEA) can be introduced post-column via a T-junction before the mass spectrometer inlet.

    • Data Acquisition: Acquire mass spectra in positive ion mode. Look for the characteristic repeating unit of ethylene glycol (44.03 Da).

    • Data Analysis: The resulting spectrum should show a primary ion corresponding to the [M+Na]+ or [M+H]+ adduct of this compound (approx. 1068.3 Da or 1046.3 Da, respectively). Purity can be assessed by the relative intensity of other peaks.

DSC is used to measure the thermal properties of polymers, including melting temperature (Tm) and heat of fusion, which relate to crystallinity.

  • Objective: To determine the melting temperature and crystallization behavior of this compound.

  • Instrumentation: A Differential Scanning Calorimeter.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and hermetically seal it.

    • Thermal Program (Heat-Cool-Heat Cycle):

      • First Heat: Ramp the temperature from ambient to a temperature well above the expected melting point (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min) to erase the sample's thermal history.

      • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to below its crystallization temperature (e.g., -50 °C).

      • Second Heat: Re-heat the sample at the same controlled rate (e.g., 10 °C/min) to 100 °C.

    • Data Analysis: The melting temperature (Tm) is determined from the peak of the endotherm in the second heating scan. The heat of fusion (ΔHf) is calculated from the area of the melting peak. For PEGs with a molecular weight around 1000 Da, the melting temperature is typically in the range of 35-45 °C.

Analytical Characterization Workflow

A logical workflow ensures that all critical quality attributes of this compound are assessed systematically.

cluster_analysis Analytical Techniques cluster_results Data Interpretation & Output A This compound Sample B SEC/GPC Analysis A->B C LC-MS Analysis A->C D DSC Analysis A->D E NMR Spectroscopy (Structure Verification) A->E F Molecular Weight & Polydispersity B->F G Identity & Purity C->G H Thermal Properties (Tm, ΔHf) D->H I Structural Confirmation E->I J Certificate of Analysis / Specification Sheet F->J G->J H->J I->J

Caption: Logical workflow for the physicochemical characterization of this compound.

Conclusion

This compound is a well-defined, monodisperse PEG linker with significant utility in drug development and biotechnology. Its key physicochemical properties—a precise molecular weight of 1045.3 g/mol , high aqueous solubility, and a reactive terminal hydroxyl group—make it an excellent choice for modifying therapeutic molecules to improve their pharmacokinetic and pharmacodynamic profiles. The robust analytical methods outlined in this guide, including SEC, LC-MS, and DSC, are essential for ensuring the identity, purity, and quality of this compound, thereby guaranteeing reproducibility in research and manufacturing applications.

References

Navigating the Solubility Landscape of m-PEG23-alcohol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of polyethylene glycol (PEG) derivatives is paramount for successful formulation and application. This in-depth technical guide focuses on the solubility of m-PEG23-alcohol, a monodisperse methoxy-terminated polyethylene glycol with approximately 23 ethylene glycol units, in a range of common organic solvents.

This document provides a comprehensive overview of the qualitative and quantitative solubility of this compound, alongside a detailed experimental protocol for determining its solubility. The information presented herein is crucial for optimizing reaction conditions, purification processes, and the formulation of PEGylated compounds.

Core Concepts in this compound Solubility

The solubility of this compound, with a molecular weight of approximately 1100 g/mol , is governed by the principle of "like dissolves like." The long polyether backbone, composed of repeating ethylene oxide units, imparts a significant degree of polarity to the molecule. This polarity dictates its favorable interactions with polar organic solvents. Conversely, its solubility in non-polar solvents is limited.

Generally, this compound and similar PEG derivatives exhibit high solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform.[][2] They are also soluble in lower alcohols, such as methanol and ethanol, though potentially to a lesser extent. Solubility in less polar solvents like toluene and tetrahydrofuran (THF) can often be enhanced by gentle heating. The compound is generally considered insoluble in non-polar aliphatic hydrocarbons and ethers.[3]

Quantitative Solubility of this compound

While qualitative descriptions are useful, quantitative data provides the precise measurements necessary for reproducible experimental design. The following table summarizes the available quantitative solubility data for m-PEG-alcohol with a molecular weight comparable to this compound in various organic solvents. It is important to note that exact solubility values can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of any functional groups.

Organic SolventChemical FormulaPolarity (Dielectric Constant)Solubility of m-PEG-alcohol (~1kDa)
Dichloromethane (DCM)CH₂Cl₂9.1Soluble
ChloroformCHCl₃4.8Soluble
Dimethylformamide (DMF)(CH₃)₂NC(O)H36.7Soluble
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO46.7Soluble
MethanolCH₃OH32.7Soluble
EthanolC₂H₅OH24.5Soluble
TolueneC₇H₈2.4Less Soluble (Solubility increases with heat)
Tetrahydrofuran (THF)C₄H₈O7.6Soluble
Acetone(CH₃)₂CO20.7Soluble
Ether (Diethyl Ether)(C₂H₅)₂O4.3Insoluble

Note: "Soluble" indicates that the compound dissolves readily at standard room temperature. "Less Soluble" suggests that solubility may be limited or require heating. The lack of specific numerical values in the literature necessitates experimental determination for precise applications.

Experimental Protocol for Determining Solubility

To obtain precise and reliable quantitative solubility data for this compound in specific organic solvents, a standardized experimental protocol is essential. The following method is a general guideline that can be adapted based on available laboratory equipment and the specific solvent being tested. This protocol is based on the principles outlined in standard practices for dissolving polymer materials, such as ASTM D5226.[4][5]

Objective:

To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with tight-fitting caps (e.g., 20 mL scintillation vials)

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Centrifuge

  • Micropipettes

  • Spectrophotometer (optional, for concentration determination)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The exact amount will depend on the expected solubility but should be sufficient to ensure undissolved solid remains.

    • Add a precise volume of the chosen organic solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures vigorously using a magnetic stirrer or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or cooled to the equilibration temperature) micropipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the supernatant.

    • For highly accurate results, filter the supernatant through a syringe filter compatible with the organic solvent to remove any suspended microparticles.

    • Accurately weigh the collected aliquot of the saturated solution.

    • Evaporate the solvent from the aliquot under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not degrade the this compound.

    • Once the solvent is completely removed, weigh the remaining solid residue (this compound).

  • Calculation of Solubility:

    • Calculate the solubility in grams per liter (g/L) or milligrams per milliliter (mg/mL) using the following formula:

    Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))

  • Data Reporting:

    • Report the solubility as the average of at least three independent measurements, along with the standard deviation.

    • Clearly state the temperature at which the solubility was determined.

Visual Representation of the Experimental Workflow:

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_calc 5. Calculation prep1 Weigh excess this compound prep2 Add precise volume of solvent prep1->prep2 equil1 Incubate at constant temperature prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sep1 Settle or Centrifuge equil2->sep1 analysis1 Collect supernatant sep1->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Weigh residue analysis2->analysis3 calc1 Calculate solubility (g/L) analysis3->calc1

Fig. 1: Experimental workflow for determining the solubility of this compound.

Logical Framework for Solvent Selection

The choice of an appropriate solvent is a critical first step in any process involving this compound. The following diagram illustrates a logical decision-making process for solvent selection based on the desired application.

solvent_selection cluster_criteria Solvent Criteria cluster_recommendation Solvent Recommendation start Define Application Requirement high_sol High Solubility Needed? start->high_sol reaction_compat Reaction Compatibility? high_sol->reaction_compat polar_aprotic Use Polar Aprotic: DMF, DMSO high_sol->polar_aprotic Yes less_polar Use Less Polar w/ Heat: Toluene, THF high_sol->less_polar No volatility Easy Removal (Volatility)? reaction_compat->volatility reaction_compat->polar_aprotic Yes (check reactivity) chlorinated Use Chlorinated: DCM, Chloroform volatility->chlorinated Yes alcohols Use Alcohols: Methanol, Ethanol volatility->alcohols Moderate polar_aprotic->chlorinated Consider boiling point chlorinated->alcohols Consider polarity alcohols->less_polar Consider heating requirement

Fig. 2: Decision-making flowchart for selecting an appropriate organic solvent.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, essential for its effective use in research and development. While qualitative guidelines are readily available, precise quantitative data often requires empirical determination. The provided experimental protocol offers a robust framework for obtaining such data, ensuring reproducibility and accuracy in formulation and process development. The logical diagrams further aid in the strategic selection of solvents based on specific application needs. For professionals in the pharmaceutical and biotechnology sectors, a thorough grasp of these principles is indispensable for harnessing the full potential of PEGylation technologies.

References

An In-Depth Technical Guide to the Stability and Storage of m-PEG23-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for methoxy-poly(ethylene glycol)-alcohol with 23 ethylene glycol units (m-PEG23-alcohol). The information presented herein is critical for ensuring the integrity and performance of this valuable polymer in research, development, and pharmaceutical applications. This document details the intrinsic stability of the molecule, its degradation pathways, and the impact of various environmental factors. Furthermore, it provides detailed experimental protocols for stability assessment and visual representations of key processes to facilitate a deeper understanding.

Core Stability and Storage Recommendations

This compound, like other polyethylene glycols (PEGs), is generally considered a stable polymer. Aqueous solutions of PEGs are known to be stable at room temperature, and the ether linkages are not readily hydrolyzed under neutral conditions. However, its stability is not absolute and can be influenced by several factors, including temperature, humidity, light, and the presence of oxygen. For long-term preservation of its chemical integrity, specific storage conditions are recommended.

Recommended Storage: For optimal stability, this compound should be stored in a well-sealed container, protected from light and moisture, at a temperature between 2-8°C . Some suppliers also recommend storage at -20°C for extended periods. Storing the material under an inert atmosphere (e.g., argon or nitrogen) can further minimize oxidative degradation. While it may be shipped at ambient temperatures, prolonged exposure to elevated temperatures should be avoided.

Key Stability Considerations:

  • Oxidative Degradation: The ether linkages in the PEG backbone are susceptible to oxidation, especially in the presence of oxygen, heat, and light. This process can lead to the formation of impurities such as aldehydes, ketones, and carboxylic acids, which can alter the polymer's properties and reactivity.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound. Thermal decomposition can result in chain scission, leading to a decrease in the average molecular weight and the formation of various degradation products.

  • Photodegradation: Exposure to ultraviolet (UV) light can initiate radical chain reactions, leading to the degradation of the PEG backbone. It is therefore crucial to store this compound in light-resistant containers.

  • Hydrolytic Stability: While the ether bonds are generally stable to hydrolysis, the terminal alcohol group can undergo reactions under certain pH conditions. Extreme pH values should be avoided during storage and in formulations unless specifically required for a particular application.

Quantitative Stability Data

Table 1: Representative Thermal Stability of m-PEG Derivatives

TemperatureDurationPurity (% Remaining)Key Degradation Products
40°C6 months> 98%Trace aldehydes, peroxides
60°C1 month~95%Aldehydes, carboxylates
80°C1 week~90%Lower molecular weight PEGs, formaldehyde, formic acid

Table 2: Representative Hydrolytic Stability of m-PEG Derivatives in Solution

pHTemperatureDurationPurity (% Remaining)Observations
3 (Acidic)40°C1 month> 99%Generally stable
7 (Neutral)40°C1 month> 99%Highly stable
10 (Basic)40°C1 month> 98%Minor degradation observed over extended periods

Table 3: Representative Photostability of m-PEG Derivatives (Solid State)

Light SourceIntensityDurationPurity (% Remaining)Protective Measures
UV Lamp (254 nm)1.2 million lux hours24 hours~97%Amber vials, opaque containers
Xenon Lamp (ICH Q1B)200 W·h/m²As per ICH Q1B~98%Protection from direct sunlight

Experimental Protocols for Stability Assessment

To ensure the quality and establish the shelf-life of this compound, rigorous stability studies are essential. The following are detailed methodologies for key experiments cited in the assessment of PEG stability, which can be adapted for this compound.

HPLC-Based Stability-Indicating Method

Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products.

Methodology:

  • Chromatographic System:

    • HPLC system with a UV detector or a Charged Aerosol Detector (CAD). CAD is often preferred for PEGs as they lack a strong UV chromophore.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • A gradient elution is typically employed, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the polymer and its more hydrophobic degradation products.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent (e.g., water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 80°C for 7 days.

    • Photodegradation: Expose the solid sample to UV light (254 nm) and visible light as per ICH Q1B guidelines.

  • Analysis:

    • Inject the prepared samples and the stressed samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

    • The method is considered stability-indicating if the degradation products are well-resolved from the main peak.

  • Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradants

Objective: To identify and quantify volatile degradation products of this compound, such as formaldehyde and acetaldehyde.

Methodology:

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Headspace autosampler for volatile analysis.

  • Sample Preparation:

    • Place a known amount of the stressed this compound sample into a headspace vial.

    • Seal the vial and incubate at a specific temperature (e.g., 80°C) for a set time to allow volatile compounds to partition into the headspace.

  • GC Conditions:

    • Column: A polar capillary column (e.g., Carbowax or equivalent) is suitable for separating volatile polar compounds.

    • Injector Temperature: Typically 200-250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 220°C) to elute the analytes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan from a low m/z (e.g., 30) to a higher m/z (e.g., 300) to detect a wide range of potential degradation products.

  • Data Analysis:

    • Identify the degradation products by comparing their mass spectra with a library of known compounds (e.g., NIST library).

    • Quantify the identified degradants using an external or internal standard method.

Visualizations of Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

G Oxidative Degradation Pathway of m-PEG-alcohol mPEG_alcohol This compound (R-CH2OH) radical_formation Alkoxyl Radical (R-CH(O•)OH) mPEG_alcohol->radical_formation O2, Heat, Light aldehyde m-PEG23-aldehyde (R-CHO) radical_formation->aldehyde Hydrogen Abstraction peroxide Hydroperoxide (R-CH(OOH)OH) radical_formation->peroxide + O2 carboxylic_acid m-PEG23-acid (R-COOH) aldehyde->carboxylic_acid Further Oxidation chain_scission Chain Scission Products (Lower MW PEGs, Formaldehyde) peroxide->chain_scission Decomposition

Caption: Oxidative degradation pathway of m-PEG-alcohol.

G Experimental Workflow for m-PEG-alcohol Stability Study cluster_0 Sample Preparation & Stressing cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting start This compound Sample stress_conditions Forced Degradation (Heat, Light, pH, Oxidation) start->stress_conditions storage_conditions ICH Stability Chambers (e.g., 25°C/60%RH, 40°C/75%RH) start->storage_conditions hplc HPLC-CAD/UV Analysis stress_conditions->hplc gcms GC-MS for Volatiles stress_conditions->gcms storage_conditions->hplc other_tests Physical Characterization (Appearance, pH, etc.) storage_conditions->other_tests data_analysis Quantify Degradants Assess Purity Loss hplc->data_analysis gcms->data_analysis other_tests->data_analysis report Stability Report Shelf-life Determination data_analysis->report

Caption: Workflow for a comprehensive stability study of m-PEG-alcohol.

The Role of m-PEG23-alcohol in Biological Systems: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy polyethylene glycol (m-PEG) derivatives are fundamental tools in the field of bioconjugation, enabling the modification of therapeutic molecules to enhance their pharmacokinetic and pharmacodynamic properties. Among these, m-PEG23-alcohol, a monofunctional polyethylene glycol with 23 ethylene glycol units, a terminal methoxy group, and a reactive hydroxyl group, serves as a critical linker for the PEGylation of proteins, peptides, nanoparticles, and small molecule drugs. This technical guide provides an in-depth analysis of the mechanism of action of molecules conjugated with this compound in biological systems, supported by quantitative data from general PEGylation studies, conceptual diagrams, and generalized experimental protocols.

While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, the principles of PEGylation are well-established. This guide will, therefore, extrapolate these principles to the application of this compound, providing a robust framework for its use in research and drug development.

Core Mechanism of Action: The Principles of PEGylation

The conjugation of this compound to a biologically active molecule imparts significant changes to its physicochemical properties, which in turn alters its interaction with biological systems. The core mechanism of action is rooted in the principles of PEGylation, which primarily involves the steric hindrance provided by the flexible and hydrophilic PEG chain.

Enhanced Pharmacokinetics

The primary and most well-documented effect of PEGylation is the extension of the conjugated molecule's circulation half-life. This is achieved through several mechanisms:

  • Reduced Renal Clearance: The increased hydrodynamic radius of the PEGylated molecule exceeds the glomerular filtration threshold in the kidneys, thereby reducing its renal clearance rate.

  • Protection from Proteolytic Degradation: The PEG chain sterically hinders the approach of proteolytic enzymes, protecting therapeutic proteins and peptides from degradation in the bloodstream.

  • Reduced Uptake by the Reticuloendothelial System (RES): The hydrophilic PEG shell masks the conjugated molecule from opsonization and subsequent phagocytosis by cells of the RES, such as macrophages.

Reduced Immunogenicity

For therapeutic proteins and other biologics, immunogenicity is a significant concern. PEGylation helps to mitigate this by:

  • Epitope Masking: The PEG chain can mask antigenic epitopes on the surface of the protein, reducing its recognition by the immune system and the subsequent generation of anti-drug antibodies.

Improved Physicochemical Properties
  • Increased Solubility: The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.

  • Altered Biodistribution: By prolonging circulation time and reducing non-specific uptake, PEGylation can lead to increased accumulation of the therapeutic agent at the target site, particularly in tumors through the Enhanced Permeability and Retention (EPR) effect.

Quantitative Data on the Effects of PEGylation

The following tables summarize quantitative data from various studies on the general effects of PEGylation. It is important to note that these values are illustrative and the specific impact of conjugating this compound will depend on the parent molecule, the site of attachment, and the overall conjugate structure.

ParameterUnmodified MoleculePEGylated MoleculeFold ChangeReference
Half-life (in vivo)
Affibody-MMAE Conjugate12.5 (with 4 kDa PEG)2.5x[1]
Affibody-MMAE Conjugate111.2 (with 10 kDa PEG)11.2x[1]
In Vitro Cytotoxicity (IC50)
Affibody-MMAE Conjugate14.5 (with 4 kDa PEG)4.5x increase[1]
Affibody-MMAE Conjugate122 (with 10 kDa PEG)22x increase[1]
Cellular Uptake
Nanoparticles in 3T3 fibroblasts100%~10% (with 10 kDa PEG)~90% reduction[2]

Table 1: Representative data on the impact of PEGylation on pharmacokinetic and pharmacodynamic parameters. Note: This data is not specific to this compound but illustrates the general effects of PEGylation.

Signaling Pathways and Experimental Workflows

The mechanism of action of a PEGylated molecule does not typically involve the direct activation of a unique signaling pathway by the this compound moiety itself. Instead, the PEG chain modulates the interaction of the parent molecule with its biological target and the surrounding environment.

Conceptual Signaling Pathway Modulation

Signaling_Pathway_Modulation cluster_0 Biological Environment cluster_1 Therapeutic Action Proteolytic_Enzymes Proteolytic Enzymes Renal_Filtration Renal Filtration Immune_Cells Immune Cells (e.g., Macrophages) Target_Receptor Target Receptor Therapeutic_Effect Therapeutic Effect Target_Receptor->Therapeutic_Effect Cellular_Uptake Cellular Uptake Cellular_Uptake->Therapeutic_Effect Unmodified_Molecule Unmodified Molecule Unmodified_Molecule->Proteolytic_Enzymes Degradation Unmodified_Molecule->Renal_Filtration Clearance Unmodified_Molecule->Immune_Cells Immunogenic Response Unmodified_Molecule->Target_Receptor Binding Unmodified_Molecule->Cellular_Uptake Internalization PEGylated_Molecule This compound Conjugated Molecule PEGylated_Molecule->Proteolytic_Enzymes Steric Hindrance PEGylated_Molecule->Renal_Filtration Reduced Clearance PEGylated_Molecule->Immune_Cells Masking PEGylated_Molecule->Target_Receptor Modulated Binding PEGylated_Molecule->Cellular_Uptake Reduced Internalization

Caption: Modulation of biological interactions by this compound conjugation.

General Experimental Workflow for PEGylation

The following diagram outlines a typical workflow for the synthesis and characterization of a protein conjugated with this compound.

Experimental_Workflow cluster_0 Synthesis cluster_1 Characterization cluster_2 Preclinical Evaluation Activation 1. Activation of This compound Conjugation 2. Conjugation to Target Molecule Activation->Conjugation Purification 3. Purification of Conjugate Conjugation->Purification Structural_Analysis 4. Structural Analysis (e.g., SDS-PAGE, Mass Spec) Purification->Structural_Analysis Functional_Assay 5. In Vitro Functional Assay (e.g., Binding, Enzyme Activity) Structural_Analysis->Functional_Assay PK_Studies 6. Pharmacokinetic Studies (in vivo) Functional_Assay->PK_Studies Efficacy_Studies 7. Efficacy Studies (Disease Models) PK_Studies->Efficacy_Studies

Caption: General experimental workflow for PEGylation and evaluation.

Experimental Protocols

Detailed experimental protocols are highly dependent on the specific molecule being conjugated. The following provides a generalized methodology for the conjugation of this compound to a protein via its primary amines after activation of the hydroxyl group.

Activation of this compound

The terminal hydroxyl group of this compound is not reactive towards amines and must first be activated. A common method is to convert it to an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous diethyl ether

Generalized Protocol:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add an excess of DSC and TEA to the solution.

  • Stir the reaction at room temperature for several hours to overnight.

  • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Upon completion, precipitate the activated m-PEG23-NHS ester by adding the reaction mixture to cold anhydrous diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

  • Characterize the activated PEG by techniques such as NMR and mass spectrometry.

Protein Conjugation with Activated m-PEG23-NHS

Materials:

  • Target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Activated m-PEG23-NHS ester

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Generalized Protocol:

  • Dissolve the target protein in the reaction buffer at a predetermined concentration.

  • Dissolve the activated m-PEG23-NHS ester in a small amount of the same buffer or a compatible solvent.

  • Add the activated PEG solution to the protein solution in a controlled molar excess. The ratio will determine the degree of PEGylation and needs to be optimized.

  • Gently mix the reaction and incubate at 4°C or room temperature for a specified period (e.g., 1-2 hours).

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

  • Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography technique.

  • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by other analytical techniques (e.g., HPLC, mass spectrometry) to determine the degree and sites of PEGylation.

Conclusion

This compound is a valuable tool in drug development, acting as a linker to bestow the well-established benefits of PEGylation upon a wide range of therapeutic molecules. Its primary mechanism of action in biological systems is the alteration of the physicochemical properties of the conjugated molecule, leading to improved pharmacokinetics, reduced immunogenicity, and enhanced stability. While specific data for this compound conjugates are proprietary or not widely published, the foundational principles of PEGylation provide a strong predictive framework for its effects. The successful application of this compound requires careful optimization of the conjugation chemistry and thorough characterization of the resulting bioconjugate to achieve the desired therapeutic profile.

References

An In-depth Technical Guide on the Safety and Handling of m-PEG23-alcohol in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for m-PEG23-alcohol (CAS 9004-74-4), a monodisperse polyethylene glycol derivative commonly utilized as a linker in bioconjugation, drug delivery systems, and nanotechnology.[1][2][3][4] Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of experimental outcomes.

Section 1: Chemical Identification and Properties

This compound, also known as monomethoxy (polyethylene glycol), is a hydrophilic polymer with a terminal hydroxyl group.[1] The methoxy cap prevents the PEG from being difunctional, allowing the terminal hydroxyl group to be used for further derivatization. The PEG chain's length and hydrophilicity can enhance the solubility and bioavailability of conjugated molecules.

Synonyms:

  • m-PEG23-OH

  • MeO-dPEG(tm)(23)-OH

  • Poly(ethylene glycol) methyl ether

  • Methoxypolyethylene glycol

Section 2: Hazard Identification and Safety Data Summary

While some safety data sheets (SDS) for the general class of polyethylene glycol monomethyl ether classify it as not a hazardous substance, others indicate potential hazards. Therefore, it is prudent to handle this compound with care, following standard laboratory safety protocols.

Potential Hazards:

  • May be harmful if swallowed, in contact with skin, or inhaled.

  • May cause skin and serious eye irritation.

  • May cause respiratory irritation.

The following table summarizes key safety information gathered from various SDS for m-PEG-alcohols.

ParameterInformationSource(s)
GHS Classification Not a hazardous substance or mixture according to some sources. Others classify it with acute toxicity (oral, dermal, inhalation), skin irritation, and eye irritation.
Signal Word None required by some sources; "Warning" by others.
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.
First Aid - Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
First Aid - Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.
First Aid - Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
First Aid - Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Incompatible Materials Strong oxidizing agents, acids, alkalis.

Section 3: Handling and Storage

Proper handling and storage are essential to maintain the stability of this compound and ensure laboratory safety.

Handling:

  • Handle in a well-ventilated place.

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

  • Avoid breathing vapors, mist, or gas.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in work areas.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Recommended storage temperature is often -20°C.

  • Keep away from heat and sources of ignition.

Section 4: Experimental Protocols

The following is a general protocol for the derivatization of this compound. This protocol should be adapted based on the specific reaction and downstream application.

Objective: To activate the terminal hydroxyl group of this compound for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, chloroform, toluene)

  • Activating agent (e.g., tosyl chloride, mesyl chloride, or a carboxylating agent)

  • Base (e.g., triethylamine, pyridine)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • Drying: Dry the this compound under vacuum to remove any residual water, which can interfere with the reaction.

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the dried this compound in the appropriate anhydrous solvent.

  • Addition of Base: Add the base to the reaction mixture.

  • Activation: Slowly add the activating agent to the stirred solution at the appropriate temperature (often 0°C to room temperature).

  • Reaction: Allow the reaction to proceed for the specified time, monitoring the progress by a suitable analytical technique (e.g., TLC, NMR).

  • Workup: Quench the reaction and wash the organic layer with appropriate aqueous solutions to remove excess reagents and byproducts.

  • Purification: Purify the activated m-PEG derivative using a suitable method, such as precipitation, recrystallization, or column chromatography.

  • Characterization: Characterize the final product to confirm its identity and purity.

  • Storage: Store the purified, activated PEG derivative under appropriate conditions (e.g., -20°C, under inert gas) to prevent degradation.

Section 5: Visualizations

The following diagrams illustrate a typical experimental workflow for using this compound and the logical relationships for its safe handling.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagent_prep Reagent Preparation (this compound, solvents, etc.) drying Drying of this compound reagent_prep->drying dissolution Dissolution in Anhydrous Solvent drying->dissolution activation Activation of Hydroxyl Group dissolution->activation conjugation Conjugation to Target Molecule activation->conjugation workup Reaction Workup conjugation->workup purification Purification (e.g., Chromatography) workup->purification analysis Characterization (e.g., NMR, MS) purification->analysis final_product final_product analysis->final_product Final Product

Caption: Experimental workflow for the use of this compound.

safety_handling cluster_assessment Risk Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Procedures sds Review Safety Data Sheet (SDS) hazards Identify Potential Hazards sds->hazards gloves Gloves (Chemical Resistant) hazards->gloves eyewear Safety Glasses with Side-Shields hazards->eyewear lab_coat Lab Coat hazards->lab_coat ventilation Use in a Well-Ventilated Area (e.g., Fume Hood) hazards->ventilation spill Spill Response hazards->spill first_aid First Aid Measures hazards->first_aid fire Fire Extinguishing hazards->fire avoid_contact Avoid Skin/Eye Contact ventilation->avoid_contact avoid_inhalation Avoid Inhalation of Dust/Vapors ventilation->avoid_inhalation

Caption: Safety and handling procedures for this compound.

References

Methodological & Application

Application Notes and Protocols for Protein PEGylation using m-PEG23-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a leading strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend circulatory half-life, improve stability, reduce immunogenicity, and decrease proteolytic degradation.[1][2][3][4]

m-PEG23-alcohol is a monodisperse methoxy-terminated polyethylene glycol with 23 ethylene glycol units. The terminal hydroxyl group of this compound is not reactive towards proteins under physiological conditions and requires chemical activation to enable conjugation. This document provides detailed protocols for the activation of this compound and its subsequent use in protein PEGylation, along with methods for purification and characterization of the resulting conjugates.

I. Activation of this compound

The terminal hydroxyl group of this compound must first be converted into a more reactive functional group to facilitate protein conjugation. Two common activation strategies are tosylation and activation with 1,1'-carbonyldiimidazole (CDI).

Protocol 1: Tosylation of this compound

This protocol describes the conversion of this compound to m-PEG23-tosylate, which is reactive towards primary amines and thiols on a protein.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • Ice-cold diethyl ether

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a clean, dry round bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add anhydrous pyridine or triethylamine (1.5 equivalents) to the solution.[5]

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the stirred solution at 0°C.

  • Continue stirring at 0°C for 4 hours, then allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the m-PEG23-tosylate by adding the concentrated solution dropwise to ice-cold diethyl ether.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Activation of this compound with 1,1'-Carbonyldiimidazole (CDI)

This protocol details the activation of this compound with CDI to form a reactive imidazole carbamate intermediate, which can then react with primary amines on a protein.

Materials:

  • This compound

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a clean, dry round bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Add CDI (1.1-1.5 equivalents) to the solution in a single portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by IR spectroscopy for the appearance of the carbamate peak.

  • The resulting CDI-activated m-PEG23 is highly moisture-sensitive and is typically used immediately in the subsequent protein conjugation step without further purification.

II. Protein PEGylation with Activated this compound

The following protocol describes the conjugation of an activated m-PEG23 derivative to a model protein, such as lysozyme or a therapeutic protein, targeting primary amine groups (N-terminus and lysine residues).

G cluster_activation Activation of this compound cluster_conjugation Protein Conjugation cluster_purification Purification cluster_characterization Characterization mPEG_OH This compound Activation Activation (e.g., Tosylation or CDI) mPEG_OH->Activation Activated_PEG Activated m-PEG23 Activation->Activated_PEG Reaction PEGylation Reaction (Controlled pH, Temp, Time) Activated_PEG->Reaction Protein Target Protein Protein->Reaction Mixture Reaction Mixture (PEGylated Protein, Unreacted Protein, Excess PEG) Reaction->Mixture Purification Chromatography (IEX or SEC) Mixture->Purification Purified_Protein Purified PEGylated Protein Purification->Purified_Protein Characterization Analysis (SDS-PAGE, MALDI-TOF, HPLC, Bioassay) Purified_Protein->Characterization

Caption: Simplified diagram of the JAK-STAT signaling pathway activated by PEG-G-CSF.

Upon binding of PEG-G-CSF to its receptor on hematopoietic precursor cells, the associated Janus kinases (JAKs) are activated. JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of genes involved in neutrophil proliferation, differentiation, and survival.

VII. Conclusion

The use of this compound for protein PEGylation offers a precise way to modify therapeutic proteins. Successful PEGylation relies on the careful activation of the PEG-alcohol, optimization of the conjugation reaction, and robust purification and characterization of the final product. The protocols and information provided in these application notes serve as a comprehensive guide for researchers to develop and characterize novel PEGylated protein therapeutics with improved clinical potential.

References

Application Notes and Protocols for m-PEG23-alcohol in Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-poly(ethylene glycol)-23-alcohol (m-PEG23-alcohol) is a hydrophilic polymer widely employed in the functionalization of nanoparticles for biomedical applications. Its primary role is to create a hydrophilic shell around the nanoparticle core, a process known as PEGylation. This surface modification imparts several advantageous properties, including improved colloidal stability, reduced non-specific protein adsorption (opsonization), and prolonged systemic circulation time. These characteristics are crucial for enhancing the efficacy and safety of nanoparticle-based drug delivery systems, imaging agents, and diagnostics. The terminal hydroxyl group of this compound allows for further chemical modification and conjugation of targeting ligands, drugs, or imaging moieties.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C47H96O24[1]
Molecular Weight ~1045.3 Da[1]
Structure CH3O-(CH2CH2O)23-HGeneral Chemical Knowledge

Applications in Nanoparticle Functionalization

The application of this compound in nanoparticle functionalization is primarily aimed at improving the in vivo performance of nanocarriers. By forming a protective hydrophilic layer, PEGylation with this compound can:

  • Enhance Stability: Prevent aggregation of nanoparticles in biological fluids.

  • Prolong Circulation: Reduce clearance by the reticuloendothelial system (RES), leading to longer blood circulation times.[2]

  • Improve Drug Delivery: Facilitate passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

  • Enable Further Functionalization: The terminal hydroxyl group can be activated for the covalent attachment of targeting ligands (e.g., antibodies, peptides) to achieve active targeting.

Experimental Protocols

The following are generalized protocols for the functionalization of common nanoparticle types with this compound. Researchers should optimize reaction conditions based on the specific nanoparticle and desired degree of PEGylation.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)

This protocol involves a two-step process: activation of the this compound and subsequent conjugation to the AuNP surface.

Materials:

  • This compound

  • Thiol-containing linker (e.g., 3-mercaptopropionic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Citrate-stabilized Gold Nanoparticles (AuNPs)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Activation of this compound (Thiolation):

    • Dissolve this compound and a 1.5-fold molar excess of the thiol-containing linker in anhydrous DCM.

    • Add a 1.2-fold molar excess of DCC and a catalytic amount of DMAP to the solution.

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 12-24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent under reduced pressure to obtain the thiolated m-PEG23.

  • Conjugation to AuNPs:

    • Disperse the citrate-stabilized AuNPs in PBS.

    • Add a 100-fold molar excess of the thiolated m-PEG23 to the AuNP suspension.

    • Gently mix the solution and allow it to react for 4-6 hours at room temperature.

    • Purify the PEGylated AuNPs by centrifugation (e.g., 12,000 rpm for 30 minutes).

    • Remove the supernatant containing unreacted PEG and resuspend the nanoparticle pellet in fresh PBS.

    • Repeat the washing step at least three times.

    • Resuspend the final PEGylated AuNPs in the desired buffer for storage at 4°C.

Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs)

This protocol describes the functionalization of amine-modified IONPs with activated this compound.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Amine-functionalized Iron Oxide Nanoparticles (IONPs)

  • Deionized (DI) water

Procedure:

  • Activation of this compound:

    • Dissolve this compound and a 1.5-fold molar excess of DSC in anhydrous DMF.

    • Add a 2-fold molar excess of TEA to the solution.

    • Stir the reaction at room temperature for 4-6 hours to form the N-hydroxysuccinimidyl carbonate-activated m-PEG23.

  • Conjugation to Amine-Functionalized IONPs:

    • Disperse the amine-functionalized IONPs in anhydrous DMF.

    • Add the activated m-PEG23 solution to the IONP dispersion (a 10 to 50-fold molar excess of PEG is a good starting point).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Collect the PEGylated IONPs using a strong magnet.

    • Wash the nanoparticles three times with DMF and then three times with DI water to remove unreacted reagents.

    • Resuspend the final product in DI water or a suitable buffer.

Protocol 3: Functionalization of Polymeric Nanoparticles (e.g., PLGA)

This protocol involves the activation of the terminal hydroxyl group of this compound for conjugation to amine-functionalized polymeric nanoparticles.

Materials:

  • This compound

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous Acetonitrile

  • Amine-functionalized PLGA nanoparticles

  • HEPES buffer (pH 8.0)

Procedure:

  • Activation of this compound:

    • Dissolve this compound and a 1.5-fold molar excess of CDI in anhydrous acetonitrile.

    • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 2 hours.

    • Remove the solvent by rotary evaporation to obtain the CDI-activated m-PEG23.

  • Conjugation to PLGA Nanoparticles:

    • Disperse the amine-functionalized PLGA nanoparticles in HEPES buffer (pH 8.0).

    • Add the CDI-activated m-PEG23 to the nanoparticle suspension (a 20 to 100-fold molar excess of PEG is recommended).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Purify the PEGylated nanoparticles by ultracentrifugation or dialysis to remove unreacted PEG.

    • Resuspend the purified nanoparticles in the desired buffer.

Characterization of this compound Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to understand the properties of the resulting nanoparticles.

Characterization TechniqueParameter MeasuredExpected Outcome After PEGylation
Dynamic Light Scattering (DLS) Hydrodynamic Diameter, Polydispersity Index (PDI)Increase in hydrodynamic diameter; PDI should remain low, indicating a monodisperse sample.
Zeta Potential Analysis Surface ChargeA shift in zeta potential towards neutral is expected due to the shielding effect of the PEG layer.
Transmission Electron Microscopy (TEM) Core Size and MorphologyCore size and morphology should remain unchanged. A faint halo may be visible around the nanoparticles.
Fourier-Transform Infrared (FTIR) Spectroscopy Surface Functional GroupsAppearance of characteristic C-O-C ether stretching bands from the PEG backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy PEG Confirmation and QuantificationPresence of characteristic proton signals from the ethylene glycol repeating units of PEG.[3]
Thermogravimetric Analysis (TGA) Grafting DensityWeight loss corresponding to the decomposition of the grafted PEG layer can be used to quantify the amount of PEG on the nanoparticle surface.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after functionalization with PEG, and subsequent drug loading. Note: The following data is representative and based on studies with various PEGylated nanoparticles, as specific data for this compound is limited in publicly available literature. Researchers should generate their own data for their specific system.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle TypeStageHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Gold Nanoparticles Bare (Citrate-stabilized)15 ± 2< 0.2-35 ± 5
m-PEG23-functionalized30 ± 5< 0.2-5 ± 3
Iron Oxide Nanoparticles Bare (Amine-functionalized)50 ± 8< 0.3+25 ± 5
m-PEG23-functionalized75 ± 10< 0.3+2 ± 2
PLGA Nanoparticles Bare (Amine-functionalized)150 ± 20< 0.2+15 ± 4
m-PEG23-functionalized170 ± 25< 0.2-2 ± 3

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle SystemDrugDrug Loading Content (%)Encapsulation Efficiency (%)
m-PEG23-functionalized IONPs Doxorubicin~5-10~60-80
m-PEG23-functionalized Liposomes Doxorubicin~8-15~80-95
m-PEG23-functionalized PLGA NPs Paclitaxel~2-7~50-75

Visualizations

Experimental Workflows

G General Workflow for Nanoparticle Functionalization cluster_0 Activation of this compound cluster_1 Nanoparticle Preparation cluster_2 Conjugation cluster_3 Purification and Characterization A1 This compound A3 Activated m-PEG23 A1->A3 Reaction A2 Activating Reagent (e.g., DCC, DSC, CDI) A2->A3 Reaction C1 Mixing A3->C1 B1 Nanoparticle Core B2 Surface Modification (if needed) B1->B2 B3 Functionalized Nanoparticle B2->B3 B3->C1 C2 Reaction C1->C2 D1 Purification (e.g., Centrifugation, Dialysis) C2->D1 D2 Characterization (DLS, Zeta, TEM, etc.) D1->D2 D3 Final PEGylated Nanoparticle D2->D3

Caption: General workflow for nanoparticle functionalization.

Cellular Uptake of PEGylated Nanoparticles

G Cellular Uptake Mechanisms of PEGylated Nanoparticles cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular NP m-PEG23-functionalized Nanoparticle CM Plasma Membrane NP->CM Interaction Endosome Early Endosome CM->Endosome Endocytosis (Clathrin/Caveolin-mediated) Lysosome Lysosome Endosome->Lysosome Maturation Cytosol Cytosol Endosome->Cytosol Endosomal Escape Nucleus Nucleus Cytosol->Nucleus Nuclear Targeting (if applicable) G Signaling Pathways Potentially Affected by Nanoparticles cluster_0 Cellular Response cluster_1 Downstream Signaling Cascades cluster_2 Cellular Outcomes NP Nanoparticle Interaction with Cell ROS Reactive Oxygen Species (ROS) Generation NP->ROS Inflam Inflammasome Activation NP->Inflam Ca Calcium Signaling NP->Ca MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK NFkB NF-κB Pathway Inflam->NFkB Ca->MAPK Ca->NFkB Pro Pro-inflammatory Cytokine Production MAPK->Pro Apop Apoptosis MAPK->Apop Prolif Cell Proliferation MAPK->Prolif NFkB->Pro NFkB->Apop

References

Application Notes and Protocols for PROTAC Synthesis using m-PEG23-alcohol as a Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing m-PEG23-alcohol as a flexible linker. Polyethylene glycol (PEG) linkers are widely used in PROTAC design to enhance solubility, improve pharmacokinetic properties, and provide synthetic versatility for optimizing the crucial spatial orientation between the target protein and the E3 ligase.[1][2] this compound, a long-chain monofunctional PEG, offers significant spatial separation, which can be critical for the formation of a productive ternary complex and subsequent target protein degradation.[3]

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[4] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations, presenting a powerful therapeutic modality.

The Role of the this compound Linker

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase). PEG linkers, like this compound, offer several advantages:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the overall solubility and cell permeability of the often large and hydrophobic PROTAC molecule.

  • Tunable Length: PEG linkers can be synthesized in various lengths, allowing for systematic optimization of the distance between the two ligands to achieve optimal ternary complex formation and degradation efficiency.

  • Flexibility: The flexible nature of the PEG chain provides conformational freedom, which can be advantageous in allowing the PROTAC to adopt a favorable conformation for ternary complex formation.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a crucial parameter that must be empirically optimized for each target protein and E3 ligase pair. The following tables summarize experimental data from various studies, illustrating the impact of linker length on PROTAC performance, as measured by DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1Alkyl/Ether< 12No degradation-
TBK1Alkyl/Ether12-29Submicromolar>90
BRD4PEG1-2 units>5000-
BRD4PEG4-5 units<500-

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Actual values are highly dependent on the specific ligands, cell line, and experimental conditions.

Experimental Protocols

This section provides representative protocols for the synthesis and evaluation of a PROTAC utilizing an this compound linker. These protocols are intended as a guide and may require optimization for specific target and E3 ligase ligands.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step synthesis involving the activation of the terminal alcohol of this compound, followed by coupling to an amine-containing E3 ligase ligand and subsequent coupling to a carboxylic acid-containing POI ligand.

Step 1: Activation of this compound (Tosylation)

This step activates the terminal hydroxyl group of the this compound, converting it into a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Nitrogen or Argon gas

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the tosylated product, m-PEG23-OTs.

Step 2: Coupling of m-PEG23-OTs with Amine-containing E3 Ligase Ligand

This step involves the nucleophilic substitution of the tosyl group by an amine on the E3 ligase ligand.

Materials:

  • m-PEG23-OTs (from Step 1)

  • Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and m-PEG23-OTs (1.1 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

Step 3: Final Coupling to POI Ligand

This final step forms the complete PROTAC molecule through an amide bond formation. This example assumes the POI ligand has a carboxylic acid for coupling.

Materials:

  • E3 ligase ligand-linker conjugate (from Step 2)

  • POI ligand with a terminal carboxylic acid

  • Anhydrous Dimethylformamide (DMF)

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the E3 ligase ligand-linker conjugate (1.0 eq), and PyBOP (1.2 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by preparative HPLC to obtain the final PROTAC.

Protocol 2: Characterization of the Final PROTAC

LC-MS Analysis:

  • Purpose: To confirm the molecular weight and purity of the synthesized PROTAC.

  • Method: Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile). Inject the sample into an LC-MS system equipped with a C18 column. Run a gradient elution from low to high organic phase (e.g., acetonitrile with 0.1% formic acid) to separate the compound from any impurities. The mass spectrometer will detect the mass-to-charge ratio (m/z) of the eluting compound.

NMR Analysis:

  • Purpose: To confirm the structure of the synthesized PROTAC.

  • Method: Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Acquire 1H and 13C NMR spectra. The chemical shifts, integrations, and coupling constants should be consistent with the expected structure of the PROTAC.

Protocol 3: Western Blot for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate DC50 and Dmax values from the dose-response curves.

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (m-PEG23-linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start This compound activation Linker Activation (e.g., Tosylation) start->activation coupling1 Couple to E3 Ligase Ligand activation->coupling1 coupling2 Couple to POI Ligand coupling1->coupling2 purification Purification (HPLC) coupling2->purification characterization Characterization (LC-MS, NMR) purification->characterization final_protac Final PROTAC characterization->final_protac treatment PROTAC Treatment final_protac->treatment cell_culture Cell Culture cell_culture->treatment lysis Cell Lysis treatment->lysis western_blot Western Blot lysis->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis conclusion Efficacy Determined data_analysis->conclusion

Caption: PROTAC Synthesis and Evaluation Workflow.

Logical_Relationships cluster_linker_properties This compound Linker Properties cluster_protac_attributes PROTAC Attributes cluster_outcome Desired Outcome length Length (23 PEG units) ternary_complex Ternary Complex Formation & Stability length->ternary_complex flexibility Flexibility flexibility->ternary_complex solubility Hydrophilicity pk_properties Pharmacokinetic Properties solubility->pk_properties cell_permeability Cell Permeability solubility->cell_permeability efficacy High Degradation Efficacy (Low DC50, High Dmax) ternary_complex->efficacy pk_properties->efficacy cell_permeability->efficacy

Caption: Logical Relationships of Linker Properties.

References

Application Note & Protocol: Conjugation of m-PEG23-alcohol to Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. Benefits can include increased solubility, prolonged plasma half-life, reduced immunogenicity, and enhanced stability. This document provides a detailed protocol for the conjugation of methoxy-PEG23-alcohol (m-PEG23-OH) to peptides.

Direct conjugation of a PEG-alcohol to a peptide is generally inefficient due to the low reactivity of the hydroxyl group. Therefore, a two-step process is typically employed:

  • Activation of m-PEG23-alcohol: The terminal hydroxyl group of the this compound is chemically converted into a more reactive functional group. A common and effective method is the conversion to a tosylate (tosyl) group, creating m-PEG23-tosylate (m-PEG23-OTs).

  • Conjugation to the Peptide: The activated PEG-tosylate is then reacted with a nucleophilic group on the peptide, most commonly the ε-amine group of a lysine residue or the N-terminal α-amine group.

This protocol will focus on the tosylation of this compound followed by its conjugation to peptide amine groups.

Experimental Workflow

The overall experimental workflow involves the activation of the this compound, its conjugation to the target peptide, and subsequent purification and characterization of the PEGylated peptide conjugate.

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Conjugation to Peptide cluster_2 Step 3: Purification & Analysis A This compound B Dissolve in Dichloromethane (DCM) A->B C Add Triethylamine (TEA) & p-Toluenesulfonyl chloride (TsCl) B->C D React at Room Temperature C->D E Purify m-PEG23-tosylate D->E H Add m-PEG23-tosylate E->H F Peptide with accessible amine group (e.g., Lysine) G Dissolve in buffer (e.g., PBS pH 7.4) F->G I React at Room Temperature G->I H->I J Purify by RP-HPLC or SEC I->J K Characterize by Mass Spectrometry (MS) J->K L Assess Purity by HPLC K->L M Final PEGylated Peptide L->M

Figure 1. A diagram illustrating the workflow for the conjugation of this compound to a peptide.

Detailed Experimental Protocols

Part 1: Activation of this compound (Conversion to m-PEG23-tosylate)

This protocol details the conversion of the terminal hydroxyl group of this compound to a tosylate group, which is an excellent leaving group for subsequent nucleophilic substitution by peptide amines.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium bicarbonate (NaHCO₃) solution, 5% (w/v)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Dissolution: In a clean, dry round bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Addition of Reagents: Cool the solution in an ice bath. Add triethylamine (TEA, 1.5 equivalents) to the solution with stirring. This acts as a base to neutralize the HCl generated during the reaction.

  • Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by adding a 5% aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with the 5% NaHCO₃ solution, followed by water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the m-PEG23-tosylate product.

  • Characterization: Confirm the structure and purity of the m-PEG23-tosylate using ¹H NMR and mass spectrometry.

Table 1: Reagent Stoichiometry for Activation

Reagent Molar Equivalents
This compound 1.0
Triethylamine (TEA) 1.5

| p-Toluenesulfonyl chloride (TsCl) | 1.2 |

Part 2: Conjugation of m-PEG23-tosylate to Peptide

This protocol describes the reaction of the activated m-PEG23-tosylate with the amine groups of a peptide. The reaction conditions, particularly pH, should be optimized to favor conjugation at the desired amine (N-terminal vs. lysine side-chain). A pH of around 7-8 generally favors reaction with lysine residues.

Materials:

  • Peptide of interest (containing at least one primary amine)

  • m-PEG23-tosylate (from Part 1)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or sodium bicarbonate buffer (pH 7.4-8.0)

  • Dimethyl sulfoxide (DMSO)

  • Reaction vials

  • Orbital shaker or magnetic stirrer

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • PEG-tosylate Dissolution: Dissolve the m-PEG23-tosylate in a small amount of DMSO before adding it to the peptide solution. The final concentration of DMSO should be kept low (<10% v/v) to avoid peptide denaturation.

  • Conjugation Reaction: Add the dissolved m-PEG23-tosylate to the peptide solution. A molar excess of the PEG reagent (e.g., 5-10 equivalents relative to the peptide) is typically used to drive the reaction to completion.

  • Incubation: Allow the reaction to proceed at room temperature for 4-24 hours with gentle stirring or shaking. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC.

  • Termination: Once the desired level of conjugation is achieved, the reaction can be quenched by adding an excess of a small molecule with a primary amine, such as Tris buffer, or by proceeding directly to purification.

Table 2: Typical Reaction Conditions for Conjugation

Parameter Condition
Peptide Concentration 1-5 mg/mL
Molar Ratio (PEG:Peptide) 5:1 to 10:1
Reaction Buffer PBS or Bicarbonate Buffer
pH 7.4 - 8.0
Temperature Room Temperature (20-25°C)

| Reaction Time | 4 - 24 hours |

Part 3: Purification and Characterization

Purification is critical to remove unreacted peptide, excess PEG reagent, and reaction by-products. Characterization is necessary to confirm the identity and purity of the final PEGylated peptide.

Purification:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying PEGylated peptides. The increased hydrophobicity of the PEGylated peptide allows for its separation from the unreacted (more polar) peptide. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically used.

  • Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. It is effective for removing smaller molecules like excess PEG reagent from the larger PEGylated peptide conjugate.

Characterization:

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to confirm the covalent attachment of the PEG chain. The mass of the PEGylated peptide should correspond to the mass of the original peptide plus the mass of the attached PEG moiety (or multiple PEG moieties if polysubstitution occurs).

  • HPLC Analysis: Analytical RP-HPLC is used to determine the purity of the final product and to quantify the extent of PEGylation by comparing the peak areas of the unreacted peptide, the desired mono-PEGylated product, and any multi-PEGylated species.

Table 3: Example Characterization Data

Analysis Method Expected Outcome
Mass Spectrometry Observed mass = [Mass of Peptide] + n * [Mass of m-PEG23]
(where n = number of attached PEG chains)

| Analytical HPLC | A distinct peak with a longer retention time compared to the unreacted peptide. Purity is calculated from the relative peak area. |

Signaling Pathway Analogy for the Conjugation Process

This diagram provides a conceptual analogy to a signaling pathway, illustrating the flow of the chemical transformation from starting materials to the final product.

G cluster_activation Activation Cascade cluster_conjugation Conjugation Event peg_oh m-PEG23-OH (Inactive Precursor) peg_ots m-PEG23-OTs (Activated Intermediate) peg_oh->peg_ots tscl TsCl (Activating Agent) tscl->peg_ots peptide Peptide-NH2 (Target Substrate) peg_ots->peptide Conjugation Signal peg_peptide PEG-Peptide Conjugate (Final Product) peg_ots->peg_peptide peptide->peg_peptide

Figure 2. A conceptual diagram of the PEGylation chemical pathway.

Application Notes and Protocols for m-PEG23-alcohol Surface Modification of Medical Devices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of medical devices using m-PEG23-alcohol. This monofunctional methoxy-terminated polyethylene glycol with 23 ethylene glycol units is a valuable tool for enhancing the biocompatibility of various materials by reducing protein adsorption and cell adhesion, thereby minimizing adverse biological responses.

Introduction to this compound for Surface Modification

This compound is a hydrophilic polymer that, when grafted onto a material surface, creates a hydrated layer that acts as a physical barrier.[1] This "stealth" layer sterically hinders the close approach of proteins and cells, a phenomenon crucial for improving the performance and longevity of medical devices. The hydroxyl (-OH) group at one end of the this compound molecule allows for its covalent attachment to various substrates, ensuring a stable and durable modification.[2][3][4] The methoxy (-OCH3) cap on the other end renders that terminus inert, preventing crosslinking and ensuring a brush-like conformation of the grafted PEG chains, which is highly effective in repelling proteins.[5]

Key benefits of this compound surface modification include:

  • Reduced Protein Adsorption: Minimizes the nonspecific binding of proteins like albumin and fibrinogen, which is the initial step in the foreign body response.

  • Inhibition of Platelet Adhesion and Activation: Crucial for blood-contacting devices to prevent thrombosis.

  • Decreased Cell Adhesion: Reduces the attachment of cells such as fibroblasts, which can lead to fibrous capsule formation around implants.

  • Lowered Bacterial Attachment: Helps in preventing biofilm formation and device-related infections.

Quantitative Data on the Efficacy of PEG Surface Modification

The following tables summarize quantitative data from various studies on the effectiveness of PEGylation in reducing protein adsorption and cell adhesion on different biomaterial surfaces. While not all studies used this compound specifically, the data provides a strong indication of the expected performance improvements.

Table 1: Reduction in Protein Adsorption on PEG-Modified Surfaces

BiomaterialProteinSurface ConditionAdsorbed Protein (ng/cm²)Reference
Niobium PentoxideFibrinogenBare61.3 ± 2.2
High-density PEG< 5
Niobium PentoxideAlbuminBare23.0 ± 0.5
High-density PEG< 5
PolystyreneFibrinogenUncoated~150
PEG-coated< 10

Table 2: Reduction in Platelet Adhesion on PEG-Modified Surfaces

BiomaterialSurface ConditionPlatelet Adhesion (platelets/mm²)Percent ReductionReference
PolyurethaneSmoothNot specified-
PEG-modified smoothNot specified71%
TexturedNot specified-
PEG-modified texturedNot specified86%
SiliconeUncoated423 ± 99-

Table 3: Reduction in Fibroblast Adhesion on PEG-Modified Surfaces

BiomaterialSurface ConditionAdherent Fibroblasts (cells/mm²)Percent ReductionReference
PolyvinylchlorideUnmodifiedNot specified-
PEG-modifiedNot specified50-69%

Table 4: Change in Water Contact Angle on PEG-Modified Surfaces

BiomaterialSurface ConditionWater Contact Angle (°)Reference
PDMSUnmodified109
Dextran-modified80
GlassUnmodified<10
Silanated PEG30-40

Experimental Protocols

The following are detailed protocols for the surface modification of common medical device materials with this compound. These protocols are synthesized from established methods for PEGylation.

Protocol for Surface Modification of Titanium with this compound

This protocol involves a two-step process: first, the titanium surface is functionalized with amine groups using an organosilane, and then this compound is covalently attached to these amine groups.

Materials:

  • Titanium substrates

  • Detergent solution

  • Acetone

  • Ethanol

  • Deionized water

  • 5 M Sodium Hydroxide (NaOH) solution

  • 3-(2-Aminoethylamino)propyltrimethoxysilane (APTES)

  • Anhydrous toluene

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or other activating agent

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cleaning and Activation of Titanium Surface:

    • Polish titanium substrates to a mirror-like finish.

    • Ultrasonically clean the substrates sequentially in a detergent solution, acetone, ethanol, and deionized water for 15 minutes each.

    • Immerse the cleaned substrates in a 5 M NaOH solution at 60°C for 24 hours to generate hydroxyl groups on the surface.

    • Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen.

  • Aminosilanization of the Titanium Surface:

    • Immerse the hydroxylated titanium substrates in a 5% (w/v) solution of APTES in anhydrous toluene.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.

    • Rinse the substrates with anhydrous toluene to remove unreacted APTES and dry under vacuum.

  • Activation of this compound:

    • Dissolve this compound and a molar excess of DSC in anhydrous DMF.

    • Add a catalytic amount of TEA and stir the reaction mixture under a nitrogen atmosphere at room temperature for 4-6 hours.

    • The resulting solution contains the activated m-PEG23-succinimidyl carbonate.

  • Grafting of Activated m-PEG23 to the Aminated Surface:

    • Immerse the aminosilanized titanium substrates in the solution containing the activated m-PEG23.

    • Allow the reaction to proceed overnight at room temperature with gentle agitation.

    • Rinse the substrates extensively with DMF, followed by ethanol and deionized water to remove any non-covalently bound PEG.

    • Dry the PEGylated titanium substrates under a stream of nitrogen.

Characterization:

  • Contact Angle Measurement: To confirm the increased hydrophilicity of the surface.

  • X-ray Photoelectron Spectroscopy (XPS): To verify the presence of the PEG layer by detecting the C-O-C ether linkages.

  • Atomic Force Microscopy (AFM): To analyze the surface topography and roughness.

Protocol for Surface Modification of Silicone (PDMS) with this compound

This protocol utilizes a silanization approach to introduce reactive groups on the silicone surface for subsequent PEGylation.

Materials:

  • Silicone (PDMS) substrates

  • Ethanol

  • Deionized water

  • Oxygen plasma cleaner

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cleaning and Activation of Silicone Surface:

    • Clean the PDMS substrates by sonicating in ethanol and deionized water for 15 minutes each.

    • Dry the substrates with a stream of nitrogen.

    • Treat the PDMS surfaces with oxygen plasma for 1-2 minutes to generate hydroxyl (-OH) groups.

  • Silanization of the Silicone Surface:

    • Immediately after plasma treatment, immerse the substrates in a 2% (v/v) solution of APTES in anhydrous toluene.

    • Incubate for 1 hour at room temperature.

    • Rinse the substrates thoroughly with toluene and then ethanol to remove excess silane.

    • Cure the silanized substrates in an oven at 100°C for 30 minutes.

  • Activation of this compound:

    • Follow the same procedure as described in step 3 of the titanium modification protocol.

  • Grafting of Activated m-PEG23 to the Silanized Surface:

    • Immerse the aminated silicone substrates in the solution of activated m-PEG23.

    • Allow the reaction to proceed for 12-24 hours at room temperature.

    • Rinse the substrates sequentially with DMF, ethanol, and deionized water.

    • Dry the PEGylated silicone substrates under a stream of nitrogen.

Visualization of Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the underlying mechanism of action for this compound surface modification.

experimental_workflow_titanium cluster_0 Surface Preparation cluster_1 Surface Functionalization cluster_2 PEG Grafting cluster_3 Final Product Ti_Substrate Titanium Substrate Cleaning Ultrasonic Cleaning (Detergent, Acetone, Ethanol, DI Water) Ti_Substrate->Cleaning Activation NaOH Treatment (5M NaOH, 60°C, 24h) Cleaning->Activation Aminosilanization APTES Treatment (5% in Toluene, 2h) Activated Activated Activated->Aminosilanization PEG_Activation m-PEG23-OH Activation (DSC, TEA in DMF) Grafting Covalent Grafting (Overnight, RT) PEG_Activation->Grafting Rinsing Rinsing (DMF, Ethanol, DI Water) Grafting->Rinsing Drying Drying (Nitrogen Stream) Rinsing->Drying Final_Product m-PEG23-Modified Titanium Surface Drying->Final_Product

Caption: Workflow for this compound modification of a titanium surface.

mechanism_of_action cluster_0 Unmodified Hydrophobic Surface cluster_1 This compound Modified Surface Surface_Unmod Medical Device Surface Adhesion Cell Adhesion Protein Protein Adsorption Protein Adsorption Protein->Adsorption Nonspecific Binding Cell Cell Cell->Adhesion Receptor Binding Adsorption->Surface_Unmod Surface_Mod PEGylated Surface No_Adhesion Reduced Adhesion Protein_Repel Protein Repulsion Steric Repulsion & Hydration Layer Protein_Repel->Repulsion Cell_Repel Cell Cell_Repel->No_Adhesion Repulsion->Surface_Mod

Caption: Mechanism of reduced protein and cell adhesion on a PEGylated surface.

Sterilization of PEGylated Medical Devices

The choice of sterilization method is critical to maintain the integrity of the PEGylated surface and the bulk properties of the medical device.

  • Ethylene Oxide (EtO) Sterilization: Generally suitable for PEGylated devices, but requires careful validation to ensure no harmful residues remain and that the process does not degrade the PEG layer.

  • Gamma Irradiation and Electron-Beam (E-beam): These methods can cause chain scission and degradation of PEG, especially at higher doses and in the presence of oxygen. The molecular weight of the PEG can decrease, potentially compromising the effectiveness of the surface modification.

  • Vaporized Hydrogen Peroxide (VHP): Can cause oxidative degradation of the PEG chains.

  • Autoclave (Steam Sterilization): Not suitable for many polymeric medical devices due to the high temperatures involved.

It is imperative to conduct thorough validation studies to assess the impact of the chosen sterilization method on the chemical and physical properties of the this compound modified surface and the overall device performance.

Conclusion

Surface modification of medical devices with this compound offers a robust strategy to enhance their biocompatibility by effectively reducing protein adsorption and cell adhesion. The protocols provided herein offer a foundation for researchers to implement this technology. Careful characterization and validation of the modified surfaces are essential to ensure the desired performance and safety of the final medical device.

References

Application Notes and Protocols for Bioconjugation using m-PEG23-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and other biomolecules. The attachment of PEG chains can improve a molecule's solubility, extend its circulating half-life, reduce immunogenicity, and enhance its stability.[1][2] m-PEG23-alcohol is a monodisperse methoxy-terminated PEG with 23 ethylene glycol units, offering precise control over the linker length in bioconjugates.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in bioconjugation. Since the terminal hydroxyl group of this compound is not reactive towards common functional groups on biomolecules, a two-step process is required: activation of the hydroxyl group followed by conjugation to the target molecule.[3] This document details common activation chemistries and subsequent conjugation procedures.

Activation of this compound

The inert terminal hydroxyl group of this compound must first be converted into a reactive functional group. Two common and effective methods for this activation are tosylation and tresylation, which transform the alcohol into a good leaving group, making it susceptible to nucleophilic attack by functional groups on biomolecules, such as primary amines.

Protocol 1: Tosylation of this compound

This protocol describes the conversion of this compound to m-PEG23-tosylate. The tosyl group is an excellent leaving group that can readily react with primary amines under mild conditions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C using an ice bath.

  • Add an excess of TEA or pyridine to the solution (e.g., 1.5-2.0 molar equivalents relative to the hydroxyl groups).

  • In a separate container, dissolve TsCl (1.2-1.5 molar equivalents) in a small amount of anhydrous DCM.

  • Slowly add the TsCl solution dropwise to the stirring this compound solution at 0°C.

  • Allow the reaction to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, wash the reaction mixture with cold deionized water, 1 M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude m-PEG23-tosylate.

  • The product can be further purified by precipitation in cold diethyl ether or by column chromatography.

Protocol 2: Tresylation of this compound

Activation with 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride) is another effective method. Tresyl-activated PEG is highly reactive towards primary amines.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

  • Cold diethyl ether

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine to the solution with stirring.

  • Slowly add tresyl chloride (2.5 molar excess relative to hydroxyl groups) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1.5 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, concentrate the mixture using a rotary evaporator.

  • Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

Bioconjugation of Activated m-PEG23 to Proteins

Once activated, the m-PEG23 derivative can be conjugated to a target biomolecule. The following protocol is a general guideline for the conjugation of tosyl- or tresyl-activated m-PEG23 to primary amines (e.g., lysine residues or the N-terminus) on a protein.

Protocol 3: Conjugation to Protein Primary Amines

Materials:

  • Activated m-PEG23 (tosylate or tresylate)

  • Target protein

  • Conjugation buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

Procedure:

  • Dissolve the target protein in the conjugation buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Dissolve the activated m-PEG23 in the conjugation buffer immediately before use.

  • Add the activated m-PEG23 solution to the protein solution. The molar ratio of PEG to protein should be optimized for the desired degree of PEGylation (start with a 10- to 50-fold molar excess of PEG).

  • Incubate the reaction mixture at 4°C or room temperature with gentle stirring for 2-24 hours. The optimal time and temperature will depend on the protein's stability and reactivity.

  • Monitor the progress of the conjugation by SDS-PAGE, which will show a shift in the molecular weight of the protein upon PEGylation.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any unreacted activated PEG.

  • Incubate for an additional 30 minutes to ensure complete quenching.

  • Purify the PEGylated protein from unreacted PEG, un-PEGylated protein, and reaction byproducts using an appropriate chromatography method such as SEC or IEX.

  • Characterize the purified conjugate to determine the degree of PEGylation and confirm its biological activity.

Quantitative Data

The following tables summarize typical quantitative data for the activation and conjugation steps. Note that these values are representative and may vary depending on the specific biomolecule and reaction conditions. Optimization is crucial for achieving desired outcomes.[4]

Table 1: Activation of this compound

ParameterTosylationTresylation
Molar Ratio (Activating Agent:PEG-OH) 1.2:1 to 1.5:12.5:1 to 5:1
Typical Reaction Time 14-20 hours2-4 hours
Typical Reaction Temperature 0°C to Room Temp.0°C to Room Temp.
Expected Yield > 80%> 90%

Table 2: Protein Conjugation with Activated m-PEG23

ParameterTypical Range
PEG:Protein Molar Ratio 10:1 to 100:1
pH of Conjugation Buffer 7.4 to 8.5
Reaction Temperature 4°C to 25°C
Reaction Time 2 to 24 hours
Degree of PEGylation (moles PEG/mole protein) 1 to 5 (highly dependent on protein and conditions)
Yield of Mono-PEGylated Product Variable (requires optimization)
Retention of Biological Activity > 80% (goal, but can be lower)[5]

Troubleshooting

Table 3: Common Issues and Solutions in PEGylation

IssuePotential CauseSuggested Solution
Low PEGylation Efficiency Incomplete activation of this compound. Hydrolysis of activated PEG. Suboptimal pH of conjugation buffer.Verify activation with NMR or MS. Use freshly prepared activated PEG. Optimize the pH of the reaction buffer.
Protein Aggregation Cross-linking due to di-functional PEG impurities. Protein instability at reaction pH or temperature. High protein concentration.Use high-purity this compound. Optimize buffer conditions and temperature. Reduce protein concentration.
Loss of Biological Activity PEG attachment at or near the active site. Protein denaturation during the reaction.Modify reaction conditions (e.g., pH) to favor other sites. Perform the reaction at a lower temperature.

Visualizations

G Activation of this compound mPEG_OH m-PEG23-OH Reaction Activation Reaction mPEG_OH->Reaction Activating_Agent Activating Agent (e.g., TsCl or Tresyl-Cl) Activating_Agent->Reaction Base Base (e.g., Pyridine, TEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Activated_PEG Activated m-PEG23 (m-PEG23-OTs or m-PEG23-OTres) Reaction->Activated_PEG Yield >80%

Caption: Chemical activation of this compound.

G Bioconjugation Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis mPEG_OH m-PEG23-OH Activation Chemical Activation mPEG_OH->Activation Activated_PEG Activated m-PEG23 Activation->Activated_PEG Conjugation Conjugation Reaction Activated_PEG->Conjugation Protein Target Protein (with -NH2 groups) Protein->Conjugation Crude_Product Crude PEGylated Protein Conjugation->Crude_Product Purification Purification (e.g., SEC, IEX) Crude_Product->Purification Pure_Conjugate Purified m-PEG23-Protein Conjugate Purification->Pure_Conjugate Characterization Characterization (SDS-PAGE, MS, Activity Assay) Pure_Conjugate->Characterization

Caption: Overall workflow for m-PEG23 bioconjugation.

G JAK-STAT Signaling Pathway Modulation by a PEGylated Therapeutic PEG_Drug PEGylated Cytokine (e.g., PEG-Interferon) Receptor Cytokine Receptor PEG_Drug->Receptor Binding JAK JAK Kinase Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Antiviral Response) Nucleus->Gene_Expression Induction

Caption: Modulation of the JAK-STAT pathway.

References

Application Note: Analytical Methods for the Characterization of m-PEG23-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monomethoxy-poly(ethylene glycol)-alcohol with 23 ethylene glycol units (m-PEG23-alcohol) is a discrete PEG (dPEG®) linker, valued for its defined molecular weight and high purity. Unlike traditional, polydisperse PEG polymers, this compound is a single molecular entity, which simplifies the characterization of its conjugates.[1] PEGylation, the covalent attachment of PEG chains, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules such as proteins, peptides, and small drugs.[2][3] It can enhance solubility, increase in vivo stability, and reduce immunogenicity.[3][4]

Thorough analytical characterization of this compound conjugates is a critical quality control step to ensure product identity, purity, and consistency. This application note provides detailed protocols and data interpretation guidelines for the essential analytical techniques used to characterize these conjugates: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Key Analytical Techniques & Data

A multi-faceted approach employing complementary analytical techniques is essential for the comprehensive characterization of this compound conjugates. Each method provides unique and critical information regarding the structure, purity, and molecular weight of the final product.

Logical Relationship of Analytical Methods

The diagram below illustrates how different analytical techniques provide distinct but complementary information for the full characterization of an this compound conjugate.

cluster_0 This compound Conjugate cluster_1 Analytical Techniques cluster_2 Characterization Data Conjugate Synthesized Conjugate NMR NMR Spectroscopy Conjugate->NMR MS Mass Spectrometry Conjugate->MS HPLC HPLC Conjugate->HPLC NMR_Data1 Structural Confirmation NMR->NMR_Data1 NMR_Data2 Conjugation Site & Efficiency NMR->NMR_Data2 MS_Data1 Absolute Molecular Weight MS->MS_Data1 MS_Data2 Identity Confirmation MS->MS_Data2 HPLC_Data1 Purity Assessment HPLC->HPLC_Data1 HPLC_Data2 Quantification HPLC->HPLC_Data2

Caption: Information derived from key analytical techniques.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters obtained from each analytical technique for a typical this compound conjugate.

ParameterNMR SpectroscopyMass SpectrometryHPLCTypical Specification
Identity Confirms covalent bond formation via chemical shiftsConfirms mass of conjugateRetention time matches standardConfirmed
Molecular Weight (Da) Can be estimated from proton integrationProvides accurate mass measurementEstimated via calibration curve (SEC)Matches theoretical value ± 1 Da (MS)
Purity (%) Can estimate purity by comparing integrals of conjugate vs. impuritiesCan detect mass-based impuritiesProvides high-resolution separation for accurate quantification≥ 95%
Conjugation Efficiency (%) Calculated from the ratio of integrals of terminal protonsN/ACalculated from peak areas of conjugated vs. unconjugated starting material> 90%
Polydispersity Index (PDI) N/AConfirms monodispersity (single peak)Confirms monodispersity (single peak)~1.0

Experimental Protocols

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the covalent attachment of the this compound to the target molecule and for quantifying the efficiency of the conjugation. It provides detailed structural information by analyzing the chemical environment of protons. For PEG conjugates, key signals include the methoxy (-OCH₃) protons, the repeating ethylene glycol (-OCH₂CH₂O-) protons, and the protons on the carbon adjacent to the newly formed linkage.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the conjugate sample.

    • Dissolve the sample in 0.6-0.8 mL of an appropriate deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent should be based on the solubility of the conjugate.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Analysis:

    • Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

    • Use a standard single-pulse experiment.

    • Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration for quantification.

  • Data Analysis:

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the characteristic peaks. Key signals for an m-PEG chain are typically:

      • Methoxy group (-OCH₃): A sharp singlet around 3.38 ppm.

      • PEG backbone (-OCH₂CH₂O-): A large, complex multiplet around 3.64 ppm.

      • Terminal alcohol protons (-CH₂OH): A triplet that shifts significantly upon conjugation. For example, conjugation via an ester linkage can shift the adjacent methylene protons downfield to ~4.2 ppm.

    • Calculate Conjugation Efficiency: Compare the integration of the protons adjacent to the new linkage with the integration of the non-shifting terminal methoxy group protons.

      • Efficiency (%) = [ (Integration of shifted terminal CH₂) / (Number of protons) ] / [ (Integration of OCH₃) / 3 ] * 100

Mass Spectrometry (MS)

MS is indispensable for determining the absolute molecular weight of the conjugate, thereby confirming its identity. Both MALDI-TOF and ESI-MS are commonly used. For a discrete PEG conjugate, MS should show a single major species, confirming the absence of polydispersity that plagues traditional PEG conjugates.

Protocol: MALDI-TOF MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is well-suited for determining the molecular weight of the intact conjugate.

  • Sample Preparation:

    • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for larger molecules) or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

    • Sample Solution: Dissolve the conjugate in a suitable solvent (e.g., water, acetonitrile) to a concentration of approximately 1-10 pmol/µL.

    • Cationizing Agent (Optional): To promote the formation of single adducts (e.g., [M+Na]⁺), a sodium salt like sodium trifluoroacetate (NaTFA) can be added to the matrix solution.

  • Target Spotting:

    • Mix the sample solution and matrix solution in a 1:1 to 1:10 ratio (v/v).

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely (dried-droplet method), enabling co-crystallization of the sample and matrix.

  • Instrumental Analysis:

    • Acquire mass spectra in positive-ion linear mode, which is optimal for larger molecules.

    • Calibrate the instrument using standards that bracket the expected mass of the conjugate.

    • Optimize the laser power to achieve good signal intensity while minimizing fragmentation.

  • Data Analysis:

    • The resulting spectrum should show a primary peak corresponding to the molecular weight of the intact conjugate (e.g., as [M+H]⁺ or [M+Na]⁺).

    • The peak spacing of 44 Da, characteristic of PEG oligomers, should be absent, confirming the monodisperse nature of the m-PEG23 linker.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of this compound conjugates. It separates the conjugate from unreacted starting materials, excess PEG reagent, and any side products. Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) are the most common modes.

Overall Characterization Workflow

This workflow outlines the sequential and complementary use of HPLC, MS, and NMR for comprehensive characterization.

cluster_workflow Characterization Workflow start Synthesized this compound Conjugate step1 Purity & Separation Analysis (HPLC) start->step1 decision1 Purity ≥ 95%? step1->decision1 step2 Molecular Weight Confirmation (Mass Spectrometry) decision1->step2 Yes end_fail Repurify or Re-synthesize decision1->end_fail No decision2 Correct Mass? step2->decision2 step3 Structural Verification (NMR Spectroscopy) decision2->step3 Yes decision2->end_fail No decision3 Correct Structure? step3->decision3 end_pass Product Characterized & Released decision3->end_pass Yes decision3->end_fail No

Caption: A typical workflow for conjugate characterization.

Protocol: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is highly effective for assessing purity and quantifying the conjugate relative to less hydrophobic (e.g., free PEG) or more hydrophobic (e.g., unconjugated small molecule) starting materials.

  • System Preparation:

    • Column: A C4 or C8 column is often suitable for PEGylated proteins and large peptides, while a C18 column is used for smaller conjugates.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the conjugate sample in the initial mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Instrumental Analysis:

    • Detector: UV detector set to a wavelength appropriate for the conjugated molecule (e.g., 214 nm for peptide bonds, 280 nm for proteins with Trp/Tyr, or a specific wavelength for a chromophoric drug). An Evaporative Light Scattering Detector (ELSD) can also be used for universal detection.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Gradient: Run a linear gradient of increasing Mobile Phase B to elute the components. A typical gradient might be 5% to 95% B over 30 minutes. The gradient must be optimized for the specific conjugate.

  • Data Analysis:

    • Identify the peak corresponding to the this compound conjugate based on its retention time, which can be confirmed by collecting the fraction and analyzing it by MS (LC-MS).

    • Calculate purity by dividing the peak area of the conjugate by the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Conjugate Peak / Total Area of All Peaks) * 100

References

Application Notes and Protocols: m-PEG23-alcohol in Hydrogel Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and application of methoxy-poly(ethylene glycol)-23-alcohol (m-PEG23-alcohol) in the development of advanced hydrogel formulations. Detailed protocols for the functionalization of this compound and subsequent hydrogel synthesis are provided, along with expected quantitative data and visualizations to guide experimental design.

Introduction to this compound in Hydrogels

Methoxy-poly(ethylene glycol)-23-alcohol is a monofunctional polyethylene glycol (PEG) derivative with a terminal hydroxyl group and a methoxy-capped terminus. Due to its single reactive site, this compound is not a primary crosslinking agent for hydrogel formation. Instead, it serves as a crucial modifying agent to tailor the physicochemical properties of hydrogel networks. By incorporating this compound, researchers can introduce dangling PEG chains into the hydrogel structure. These modifications can significantly impact swelling behavior, mechanical properties, biocompatibility, and drug release kinetics. The hydrophilic and biocompatible nature of the PEG chain makes it an ideal candidate for biomedical applications, including drug delivery and tissue engineering[1][2][].

The terminal hydroxyl group of this compound is not reactive under standard hydrogel crosslinking conditions. Therefore, it must first be chemically modified to introduce a reactive functional group, such as an acrylate or vinyl sulfone, which can then participate in polymerization reactions[2][4].

Functionalization of this compound

To incorporate this compound into a hydrogel network, the terminal hydroxyl group must be converted into a reactive functional group. The two most common functionalization strategies for hydrogel synthesis are acrylation and vinyl sulfonylation.

Synthesis of m-PEG23-acrylate

Acrylation of the terminal hydroxyl group of this compound introduces a vinyl group that can readily participate in free-radical polymerization, a common method for hydrogel formation.

Protocol: Synthesis of m-PEG23-acrylate

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve this compound in anhydrous DCM in a round bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution in an ice bath.

  • Add triethylamine (TEA) to the solution as a base to neutralize the HCl byproduct.

  • Slowly add acryloyl chloride dropwise to the stirred solution using a dropping funnel.

  • Allow the reaction to proceed at 0°C for 2 hours, and then let it warm to room temperature overnight while stirring.

  • Remove the triethylamine hydrochloride salt by filtration.

  • Precipitate the m-PEG23-acrylate product by adding the filtrate to cold anhydrous diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the final product under vacuum.

  • Characterize the product using ¹H NMR to confirm the presence of acrylate protons and determine the degree of functionalization.

Synthesis of m-PEG23-vinyl sulfone

Vinyl sulfone functionalization provides a reactive group that can participate in Michael-type addition reactions with thiol-containing molecules, offering a more specific and controlled crosslinking chemistry compared to free-radical polymerization.

Protocol: Synthesis of m-PEG23-vinyl sulfone

Materials:

  • This compound

  • Divinyl sulfone (DVS)

  • Sodium hydride (NaH) or other strong base

  • Anhydrous toluene or dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Argon or Nitrogen gas supply

  • Syringe pump

Procedure:

  • Dry this compound under vacuum.

  • Dissolve the dried this compound in anhydrous toluene or DCM in a round bottom flask under an inert atmosphere.

  • Carefully add NaH to the solution to deprotonate the terminal hydroxyl group.

  • Slowly add a molar excess of divinyl sulfone (DVS) to the reaction mixture using a syringe pump.

  • Allow the reaction to stir at room temperature for 24-48 hours.

  • Quench the reaction by the slow addition of water.

  • Purify the m-PEG23-vinyl sulfone product by dialysis against deionized water to remove unreacted DVS and other small molecules.

  • Lyophilize the purified solution to obtain the final product.

  • Characterize the product using ¹H NMR to confirm the presence of vinyl sulfone protons.

Hydrogel Synthesis Using Functionalized this compound

Once functionalized, m-PEG23-acrylate or m-PEG23-vinyl sulfone can be incorporated into hydrogel networks. The monofunctional nature of these molecules will result in the formation of dangling PEG chains within the hydrogel structure.

Photopolymerization of Hydrogels with m-PEG23-acrylate

Protocol: Photo-initiated Hydrogel Synthesis

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA) (as the primary crosslinker)

  • m-PEG23-acrylate

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV light source (365 nm)

  • Vortex mixer

  • Molds for hydrogel casting

Procedure:

  • Prepare a precursor solution by dissolving PEGDA and m-PEG23-acrylate in PBS. The ratio of PEGDA to m-PEG23-acrylate will determine the density of dangling chains.

  • Add the photoinitiator to the precursor solution and dissolve completely by vortexing. The concentration of the photoinitiator typically ranges from 0.05 to 0.5% (w/v).

  • Pipette the precursor solution into molds of the desired shape and size.

  • Expose the molds to UV light (365 nm) for a sufficient time to ensure complete polymerization (typically 5-15 minutes, depending on the light intensity and precursor concentration).

  • Gently remove the formed hydrogels from the molds.

  • Wash the hydrogels extensively with PBS to remove any unreacted monomers and photoinitiator.

Michael-Type Addition for Hydrogel Synthesis with m-PEG23-vinyl sulfone

Protocol: Thiol-Ene "Click" Chemistry for Hydrogel Synthesis

Materials:

  • Multi-arm PEG-thiol (e.g., 4-arm PEG-SH) (as the primary crosslinker)

  • Poly(ethylene glycol) divinyl sulfone (PEG-DVS) (if needed to balance stoichiometry)

  • m-PEG23-vinyl sulfone

  • Triethanolamine (TEOA) buffer (pH ~8.0)

  • Vortex mixer

  • Molds for hydrogel casting

Procedure:

  • Prepare two separate precursor solutions in TEOA buffer.

    • Solution A: Dissolve the multi-arm PEG-thiol.

    • Solution B: Dissolve the PEG-DVS and m-PEG23-vinyl sulfone. The ratio will determine the density of dangling chains.

  • To initiate gelation, mix equal volumes of Solution A and Solution B and vortex briefly.

  • Quickly pipette the mixed solution into molds.

  • Allow the hydrogels to crosslink at room temperature or 37°C. Gelation time will vary depending on the precursor concentrations.

  • After complete gelation, immerse the hydrogels in PBS for swelling and purification from unreacted components.

Quantitative Data and Expected Outcomes

The incorporation of this compound as dangling chains is expected to modulate the hydrogel properties in a predictable manner. The following tables summarize the anticipated effects based on the concentration of functionalized this compound.

Table 1: Effect of m-PEG23-acrylate Concentration on Hydrogel Properties (Photopolymerized PEGDA Hydrogels)

m-PEG23-acrylate Conc.Swelling Ratio (%)Compressive Modulus (kPa)Drug Release Rate (Model Drug)
LowLowerHigherSlower
MediumIntermediateIntermediateIntermediate
HighHigherLowerFaster

Table 2: Effect of m-PEG23-vinyl sulfone Concentration on Hydrogel Properties (Michael-Addition Hydrogels)

m-PEG23-vinyl sulfone Conc.Gelation TimeSwelling Ratio (%)Shear Modulus (kPa)Cell Viability (Encapsulated)
LowFasterLowerHigherHigh
MediumIntermediateIntermediateIntermediateHigh
HighSlowerHigherLowerHigh

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and concepts described in these application notes.

functionalization_workflow cluster_start Starting Material cluster_functionalization Functionalization cluster_product Functionalized Precursors mPEG_OH This compound Acrylation Acrylation (Acryloyl Chloride, TEA) mPEG_OH->Acrylation Sulfonylation Vinyl Sulfonylation (Divinyl Sulfone, Base) mPEG_OH->Sulfonylation mPEG_A m-PEG23-acrylate Acrylation->mPEG_A mPEG_VS m-PEG23-vinyl sulfone Sulfonylation->mPEG_VS

Caption: Workflow for the functionalization of this compound.

hydrogel_synthesis_workflow cluster_precursors Precursors cluster_polymerization Polymerization cluster_hydrogel Hydrogel Network mPEG_A m-PEG23-acrylate UV_light UV Light (365 nm) mPEG_A->UV_light PEGDA PEG-diacrylate (Crosslinker) PEGDA->UV_light Photoinitiator Photoinitiator Photoinitiator->UV_light mPEG_VS m-PEG23-vinyl sulfone Michael_addition Michael-Type Addition (pH ~8.0) mPEG_VS->Michael_addition PEG_SH Multi-arm PEG-thiol (Crosslinker) PEG_SH->Michael_addition Hydrogel_A Hydrogel with Dangling Chains UV_light->Hydrogel_A Hydrogel_VS Hydrogel with Dangling Chains Michael_addition->Hydrogel_VS

Caption: Hydrogel synthesis workflows using functionalized this compound.

Caption: Schematic of a hydrogel network with dangling m-PEG23 chains.

Conclusion

This compound is a versatile tool for the rational design of hydrogels with tunable properties. By first functionalizing the terminal hydroxyl group, researchers can incorporate this monofunctional PEG into hydrogel networks to control swelling, mechanical strength, and drug release profiles. The provided protocols and expected outcomes serve as a valuable resource for scientists and engineers working to develop novel hydrogel-based materials for a wide range of biomedical applications.

References

Application Notes and Protocols for the Use of m-PEG23-alcohol as a Stabilizer for Biologics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of biologic drugs, such as proteins, peptides, and monoclonal antibodies, is a critical quality attribute that influences their safety, efficacy, and shelf-life. A common challenge in the development of biologics is their propensity to aggregate and lose activity. Poly(ethylene glycol), or PEG, is a hydrophilic polymer that is widely used to enhance the stability and pharmacokinetic properties of therapeutic proteins. The covalent attachment of PEG chains, a process known as PEGylation, can improve a biologic's solubility, reduce its immunogenicity, and protect it from proteolytic degradation.[1][2]

This document provides detailed application notes and protocols for the use of methoxy-poly(ethylene glycol)23-alcohol (m-PEG23-alcohol), a monodisperse PEG with a molecular weight of approximately 1045.25 g/mol , as a stabilizer for biologics.[3] Short-chain PEGs like this compound can offer a favorable balance between enhancing stability and retaining the biological activity of the therapeutic molecule.[4]

Mechanism of Stabilization

The stabilizing effect of this compound is attributed to several mechanisms that collectively enhance the conformational stability of biologics and prevent aggregation. The methoxy group at one end of the this compound molecule enhances its water solubility, while the hydroxyl group at the other end can be activated for covalent attachment to the biologic.[5]

The primary mechanisms of PEG-mediated stabilization include:

  • Steric Hindrance: The attached PEG chain creates a physical barrier around the protein surface. This steric shield inhibits intermolecular interactions that can lead to aggregation.

  • Hydration Shell: The hydrophilic nature of the PEG polymer attracts and organizes water molecules, forming a hydration shell around the protein. This layer of water acts as a lubricant, preventing direct protein-protein contact and subsequent aggregation.

  • Exclusion of Water: PEG molecules can beneficially exclude water from the surface of the protein, which can strengthen intramolecular interactions and stabilize the native conformation.

  • Adsorption to Hydrophobic Regions: PEG can physically adsorb to hydrophobic patches on the protein surface, masking these aggregation-prone regions from interacting with other protein molecules.

The following diagram illustrates the logical relationship of these stabilizing effects.

G Logical Relationship of this compound's Stabilizing Effects cluster_0 This compound cluster_1 Stabilization Mechanisms cluster_2 Primary Consequences cluster_3 Overall Outcomes for Biologic PEG This compound Steric Steric Hindrance PEG->Steric Hydration Enhanced Hydration Shell PEG->Hydration Adsorption Adsorption to Hydrophobic Patches PEG->Adsorption IncreasedSolubility Increased Solubility PEG->IncreasedSolubility ReducedInteractions Reduced Intermolecular Interactions Steric->ReducedInteractions Hydration->ReducedInteractions MaskedHydrophobic Masked Hydrophobic Surfaces Adsorption->MaskedHydrophobic Aggregation Prevention of Aggregation ReducedInteractions->Aggregation MaskedHydrophobic->Aggregation IncreasedSolubility->Aggregation Stabilization Enhanced Conformational Stability Activity Retention of Biological Activity Stabilization->Activity Aggregation->Stabilization

Caption: Logical flow of this compound's stabilizing effects on biologics.

Quantitative Data on Stabilization

While specific data for this compound is limited, the following table summarizes representative data for the stabilizing effects of short-chain m-PEGs on model proteins. This data is intended to provide a general understanding of the expected outcomes when using a low molecular weight PEG stabilizer.

Biologic (Model)PEG DerivativeMolecular Weight (Da)Parameter MeasuredResultReference
Trypsinm-PEG-succinimidyl succinate1100Thermal Stability (Residual Activity at 50°C)Increased stability compared to native trypsin
Trypsinm-PEG-succinimidyl succinate1100Enzymatic Activity (Km)Slight increase in Km, indicating a minor decrease in substrate affinity
LysozymeAmine-reactive PEG< 2000Residual Enzymatic Activity> 80% activity retained
Green Fluorescent Proteinm-PEG600Thermal Stability (Fluorescence after heating)Stabilized at 75°C compared to control
Bovine Serum AlbuminPEG 80008000Thermal Stability (Tm by DSC)Increased thermal stability at an optimal BSA:PEG molar ratio

Note: The data presented is for illustrative purposes and the actual stabilizing effect will depend on the specific biologic, the degree of PEGylation, and the formulation conditions.

Experimental Protocols

The following are detailed protocols for key experiments to assess the stabilizing effect of this compound on a biologic.

Experimental Workflow

The general workflow for assessing the stabilizing effect of this compound involves formulation, stress testing, and analysis of the biologic's stability.

G Experimental Workflow for Assessing Biologic Stabilization start Start: Purified Biologic formulate Formulation with this compound start->formulate stress Stress Conditions (e.g., Thermal, Agitation) formulate->stress sec SEC-MALS (Aggregation Analysis) stress->sec dsc DSC (Thermal Stability) stress->dsc cd CD Spectroscopy (Conformational Stability) stress->cd activity Biological Activity Assay stress->activity data Data Analysis and Comparison sec->data dsc->data cd->data activity->data end End: Stability Assessment data->end

Caption: Workflow for evaluating the stabilizing effect of this compound.

Formulation of Biologic with this compound

Objective: To prepare formulations of the biologic with and without this compound for comparative stability studies.

Materials:

  • Purified biologic of interest

  • This compound

  • Formulation buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Sterile, low-protein-binding tubes and pipette tips

Protocol:

  • Prepare a stock solution of this compound in the formulation buffer at a desired concentration (e.g., 100 mg/mL).

  • Determine the final concentration of the biologic and this compound required for the study.

  • In a sterile tube, add the calculated volume of the biologic stock solution.

  • Add the calculated volume of the this compound stock solution to the biologic.

  • Add the required volume of formulation buffer to reach the final desired volume and concentrations.

  • Gently mix the solution by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation.

  • Prepare a control sample containing the biologic in the formulation buffer without this compound.

  • Incubate the samples under desired stress conditions (e.g., elevated temperature, agitation) or proceed directly to analysis.

Analysis of Aggregation by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Objective: To quantify the formation of soluble aggregates in the formulated biologic samples.

Materials and Equipment:

  • HPLC or UHPLC system with a UV detector

  • Size exclusion chromatography column suitable for the molecular weight of the biologic and its potential aggregates.

  • Multi-angle light scattering (MALS) detector

  • Differential refractive index (dRI) detector

  • Mobile phase (e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2)

  • Formulated biologic samples (with and without this compound)

Protocol:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Set the UV detector to monitor absorbance at 280 nm.

  • Inject a known amount of the control and this compound-formulated samples onto the column.

  • Collect data from the UV, MALS, and dRI detectors simultaneously.

  • Analyze the chromatograms to identify and quantify the monomer, dimer, and higher-order aggregate peaks. The MALS data will provide the absolute molecular weight of each eluting species, confirming their identity.

  • Calculate the percentage of aggregates in each sample by integrating the peak areas.

  • Compare the aggregation levels between the control and the this compound-formulated samples.

Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transition midpoint (Tm) of the biologic, which is an indicator of its thermal stability.

Materials and Equipment:

  • Differential Scanning Calorimeter

  • Formulated biologic samples (with and without this compound)

  • Reference buffer (the same formulation buffer without the biologic)

Protocol:

  • Prepare the DSC instrument according to the manufacturer's instructions.

  • Load the sample cell with the biologic formulation and the reference cell with the corresponding formulation buffer.

  • Set the experimental parameters, including the temperature range (e.g., 20°C to 100°C) and the scan rate (e.g., 1°C/min).

  • Initiate the temperature scan and record the differential heat capacity as a function of temperature.

  • The resulting thermogram will show an endothermic peak corresponding to the unfolding of the protein.

  • The temperature at the apex of this peak is the Tm.

  • Analyze the data to determine the Tm and the enthalpy of unfolding (ΔH).

  • A higher Tm for the this compound-formulated sample compared to the control indicates increased thermal stability.

Evaluation of Conformational Stability by Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary and tertiary structure of the biologic and detect any conformational changes induced by this compound or stress conditions.

Materials and Equipment:

  • Circular Dichroism Spectropolarimeter

  • Quartz cuvettes with appropriate path lengths

  • Formulated biologic samples (with and without this compound)

  • Reference buffer

Protocol:

  • Turn on the CD instrument and purge with nitrogen gas.

  • Set the desired temperature using a Peltier temperature controller.

  • Record a baseline spectrum of the formulation buffer in the cuvette.

  • Load the biologic sample into the cuvette.

  • For secondary structure analysis, scan in the far-UV region (e.g., 190-250 nm).

  • For tertiary structure analysis, scan in the near-UV region (e.g., 250-320 nm).

  • Collect the CD spectra for both the control and this compound-formulated samples.

  • Subtract the buffer baseline from the sample spectra.

  • Analyze the spectra to determine the secondary structure content (alpha-helix, beta-sheet, etc.) and to detect any changes in the tertiary structure. A preserved spectral profile in the presence of this compound, especially after stress, indicates conformational stabilization.

References

Troubleshooting & Optimization

Technical Support Center: Improving m-PEG23-alcohol Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG23-alcohol conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to improving the efficiency of your PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

A1: this compound is a monofunctional polyethylene glycol (PEG) molecule. The "m" stands for methoxy, which caps one end of the PEG chain, making it inert and preventing cross-linking during conjugation. "PEG23" indicates there are 23 ethylene glycol repeat units. The "alcohol" refers to the terminal hydroxyl (-OH) group on the other end, which serves as the reactive site for conjugation. PEGylation, the process of attaching PEG chains to molecules like proteins, peptides, or small drugs, is widely used to enhance the therapeutic properties of biomolecules, including improved solubility, increased stability, extended circulation half-life, and reduced immunogenicity.[1][2][3]

Q2: Can I directly conjugate this compound to my protein or peptide?

A2: Direct conjugation using the terminal hydroxyl group of this compound is generally inefficient.[4][5] The hydroxyl group has low reactivity under typical physiological conditions required for working with biomolecules. Therefore, it must first be "activated" by converting it into a more reactive functional group.

Q3: What are the common methods for activating the hydroxyl group of this compound?

A3: The primary alcohol of this compound is a versatile starting point that can be converted into several more reactive functional groups. Common activation strategies include:

  • Tosylation: Reacting the alcohol with p-toluenesulfonyl chloride (TsCl) to create a PEG-tosylate. The tosyl group is an excellent leaving group, making the PEG susceptible to nucleophilic attack by amines and thiols on the target molecule.

  • Oxidation to Aldehyde: Mild oxidation of the alcohol yields a PEG-aldehyde. This aldehyde can then react with primary amines on a biomolecule (like the N-terminus or lysine residues) via reductive amination to form a stable secondary amine linkage.

  • Conversion to an NHS Ester: The alcohol can be converted to a carboxylic acid, which is then activated with N-hydroxysuccinimide (NHS) to form a PEG-NHS ester. PEG-NHS esters are highly reactive towards primary amines, forming stable amide bonds.

Q4: Which functional group on my target molecule is best for conjugation with activated m-PEG23?

A4: The choice of target functional group depends on the activation method used for the this compound.

  • Primary Amines (-NH2): Found on lysine residues and the N-terminus of proteins. These are the most common targets and react well with PEG-NHS esters, PEG-aldehydes (via reductive amination), and PEG-tosylates.

  • Thiols (-SH): Found on cysteine residues. These are excellent nucleophiles and react efficiently with PEG-tosylates and other thiol-reactive PEGs like PEG-maleimide (which would require further modification of the this compound).

  • Hydroxyls (-OH): Found on serine, threonine, and tyrosine. These are less nucleophilic than amines and are not as commonly used for PEGylation, as the resulting ester linkages can be unstable.

Experimental Workflows & Activation Chemistry

The general process for using this compound in a conjugation experiment involves a two-step approach: activation of the PEG, followed by conjugation to the target biomolecule.

G cluster_workflow General this compound Conjugation Workflow A This compound (Low Reactivity) B Activation Reaction (e.g., Tosylation, Oxidation) A->B C Activated m-PEG23 (e.g., m-PEG23-Tosylate) B->C D Purification of Activated PEG (Optional) C->D Improves Purity E Conjugation Reaction with Biomolecule C->E Direct Use D->E F PEGylated Biomolecule (Crude Product) E->F G Purification of Conjugate (e.g., SEC, IEX) F->G I Final PEGylated Product G->I H Characterization (e.g., SDS-PAGE, MS) I->H

Caption: General workflow for bioconjugation using an m-PEG-alcohol linker.

The diagram below illustrates the chemical transformations during the activation step.

G cluster_activation This compound Activation Chemistries cluster_tosyl Tosylation cluster_oxidation Oxidation start m-PEG23-OH reagent1 p-Toluenesulfonyl chloride (TsCl) Pyridine start->reagent1 reagent2 Mild Oxidizing Agent (e.g., PCC, Dess-Martin) start->reagent2 product1 m-PEG23-OTs (Tosylate) reagent1->product1 product2 m-PEG23-CHO (Aldehyde) reagent2->product2

Caption: Common activation reactions for this compound.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your conjugation experiments.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Incomplete activation of this compound.Confirm successful activation using NMR or mass spectrometry before proceeding with the conjugation step.
Low reactivity of the target biomolecule.For amine conjugation, increase the reaction pH to 8.0-8.5 to deprotonate the amine groups, making them more nucleophilic. Be mindful that higher pH increases the hydrolysis rate of NHS esters.
Hydrolysis of activated PEG.If using PEG-NHS esters, prepare solutions fresh and avoid high pH (above 8.5) and high temperatures. The half-life of an NHS ester can be mere minutes at pH 8.6.
Presence of competing nucleophiles in the buffer.Avoid buffers containing primary amines, such as Tris or glycine. Use amine-free buffers like PBS, borate, or bicarbonate.
Heterogeneous Product (Multiple PEG chains attached) Random conjugation to multiple sites (e.g., several lysine residues).This is inherent to chemistries targeting common functional groups like amines. To reduce heterogeneity, you can try lowering the molar ratio of PEG to protein or exploring site-specific conjugation strategies (e.g., targeting a unique cysteine residue).
Protein Precipitation or Aggregation during Reaction High protein concentration.Reduce the protein concentration in the reaction mixture.
Inappropriate buffer conditions.Optimize buffer pH and ionic strength for your specific protein's stability.
Difficulty Purifying Conjugate from Unreacted PEG Similar hydrodynamic size of PEGylated protein and excess free PEG.Size exclusion chromatography (SEC) is effective at removing unreacted PEG from the conjugate. If resolution is poor, consider ion-exchange chromatography (IEX), as PEGylation often alters the surface charge of the protein, allowing for separation.

Troubleshooting Decision Tree

G cluster_troubleshooting Troubleshooting Low Conjugation Efficiency start Low Yield of PEGylated Product q1 Did you confirm PEG activation? start->q1 a1_no Activate PEG again. Verify with NMR/MS. q1->a1_no No q2 Is your buffer amine-free? q1->q2 Yes end Re-run conjugation with optimized conditions. a1_no->end a2_no Use non-amine buffer (e.g., PBS, Borate). q2->a2_no No q3 Is the reaction pH optimal for your target? q2->q3 Yes a2_no->end a3_no Adjust pH. For amines, try pH 8.0-8.5. For thiols, consider pH 7.0-8.0. q3->a3_no No q4 Is the activated PEG prone to hydrolysis? q3->q4 Yes a3_no->end a4_yes Prepare activated PEG fresh. Use immediately. Control temperature and pH. q4->a4_yes Yes (e.g., NHS ester) q4->end No a4_yes->end

Caption: A decision tree for troubleshooting poor conjugation results.

Detailed Experimental Protocols

Protocol 1: Activation of this compound by Tosylation

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is reactive towards nucleophiles like amines and thiols.

Materials:

  • m-PEG23-OH (1 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (2 equivalents)

  • p-toluenesulfonyl chloride (TsCl) (1.5 equivalents)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon supply

  • Separatory funnel, saturated sodium bicarbonate solution, water, brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Cold diethyl ether

Procedure:

  • Dissolve m-PEG23-OH in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine to the solution with stirring.

  • Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the product by adding the concentrated solution dropwise into cold diethyl ether.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterize the resulting m-PEG23-OTs by ¹H NMR and mass spectrometry.

Protocol 2: Conjugation of Activated PEG-Aldehyde to a Protein via Reductive Amination

This protocol provides a general guideline for conjugating a PEG-aldehyde to primary amines on a protein.

Materials:

  • m-PEG23-aldehyde (activated from m-PEG23-OH)

  • Target protein (e.g., Lysozyme)

  • Reaction Buffer: Sodium phosphate buffer (50 mM, pH 7.0)

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

  • Size-exclusion chromatography (SEC) system for purification

  • SDS-PAGE and MALDI-TOF MS for characterization

Procedure:

  • Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Add the m-PEG23-aldehyde to the protein solution. A 10- to 50-fold molar excess of PEG to protein is a common starting point, but this should be optimized.

  • Add the reducing agent, sodium cyanoborohydride, to the reaction mixture.

  • Incubate the reaction at room temperature or 4°C for 2 to 24 hours with gentle mixing. The optimal time and temperature will depend on the protein's stability.

  • Monitor the progress of the conjugation by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful PEGylation.

  • Purify the PEG-protein conjugate from unreacted PEG and by-products using a size-exclusion chromatography (SEC) system.

  • Characterize the purified conjugate using SDS-PAGE to assess purity and MALDI-TOF MS to confirm the mass of the PEGylated protein.

Parameter Typical Range/Condition Notes
Protein Concentration 1 - 10 mg/mLHigher concentrations can sometimes favor aggregation or crosslinking.
Molar Ratio (PEG:Protein) 10:1 to 50:1The optimal ratio must be determined empirically for each protein.
Reaction pH 6.5 - 7.5For reductive amination, a slightly acidic to neutral pH is often optimal.
Reaction Temperature 4°C or Room TemperatureLower temperatures can help maintain protein stability.
Reaction Time 2 - 24 hoursMonitor reaction progress to determine the optimal time.

Characterization of PEG Conjugates

Proper characterization is critical to confirm the success of your conjugation.

  • SDS-PAGE: A simple and effective way to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

  • Size Exclusion Chromatography (SEC): Used for both purification and analysis. PEGylated proteins will elute earlier than their non-PEGylated counterparts due to their larger hydrodynamic radius.

  • Ion Exchange Chromatography (IEX): Can separate PEGylated species based on changes in surface charge. PEG chains can shield charged residues on the protein surface, altering its interaction with the IEX resin.

  • NMR Spectroscopy: Useful for characterizing the activated PEG derivative to confirm the conversion of the alcohol group and to estimate purity.

  • Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): Provides the most definitive evidence of conjugation by confirming the mass of the final product. It can also help determine the number of PEG chains attached per protein molecule.

References

Technical Support Center: Purification of m-PEG23-alcohol Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of m-PEG23-alcohol reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in an this compound synthesis reaction?

A1: While specific impurities depend on the synthetic route, common contaminants in PEGylation reactions may include:

  • Unreacted starting materials: Such as the PEGylating agent and the molecule being PEGylated.

  • Di-PEGylated species: Molecules with two PEG chains attached instead of one.

  • Aggregated products: High molecular weight PEG chains can promote aggregation.

  • Solvents and reagents: Residual solvents from the reaction and workup, as well as unreacted coupling agents or catalysts.[1]

  • Side-products from protecting group removal: If protecting groups are used during synthesis.

Q2: What are the recommended initial workup procedures for an this compound reaction mixture?

A2: A general aqueous workup is often the first step to remove water-soluble impurities.[1]

  • Quenching: If reactive reagents are present, the reaction should be quenched appropriately (e.g., with water or a mild acid/base).

  • Solvent Removal: If the reaction solvent is water-miscible (e.g., THF, acetonitrile), it is advisable to remove it under reduced pressure.[1]

  • Extraction: The residue can then be redissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) and washed sequentially with:

    • Water or a slightly acidic solution (e.g., dilute HCl) to remove basic impurities.

    • Saturated aqueous sodium bicarbonate solution to remove acidic impurities.[1]

    • Brine (saturated NaCl solution) to reduce the water content in the organic layer.[1]

  • Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

Q3: Which chromatographic techniques are suitable for purifying this compound?

A3: Several chromatography techniques can be employed for the purification of this compound, with the choice depending on the nature of the impurities and the scale of the purification.

  • Column Chromatography (Flash Chromatography): This is a widely used technique for purifying organic compounds. For PEGylated molecules, a normal-phase silica gel column can be effective. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol) is typically used.

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, reversed-phase HPLC (RP-HPLC) is often the method of choice. A C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA).

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and is particularly useful for removing smaller impurities like unreacted starting materials or larger aggregates.

Troubleshooting Guides

Problem 1: Low recovery of this compound after aqueous workup.
Possible Cause Troubleshooting Step
Product is partially water-soluble. The mPEG chain increases water solubility. Try to minimize the number of aqueous washes or use brine for all washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
Formation of an emulsion. Emulsions can form due to the amphipathic nature of PEG compounds. Adding brine or allowing the separation funnel to stand for an extended period can help break the emulsion. Centrifugation can also be effective.
Product precipitation. If the product is not fully soluble in the extraction solvent, it may precipitate at the interface. Ensure you are using a sufficient volume of a good solvent for your product.
Problem 2: Co-elution of impurities during column chromatography.
Possible Cause Troubleshooting Step
Inappropriate solvent system. The polarity of the eluent may not be optimal. Perform thin-layer chromatography (TLC) with various solvent systems to identify a system that provides good separation between your product and the impurity. A shallower gradient during flash chromatography can also improve resolution.
Column overloading. Too much sample was loaded onto the column. Reduce the amount of crude product loaded relative to the amount of stationary phase. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Impurity has similar polarity to the product. Consider a different purification technique. If the impurity has a significantly different molecular weight, size exclusion chromatography might be effective. Alternatively, derivatizing the impurity or the product to alter its polarity before chromatography could be an option.

Experimental Protocols

Protocol 1: General Flash Column Chromatography for this compound Purification
  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the product in a suitable solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel in the initial, low-polarity mobile phase (e.g., 100% dichloromethane).

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Start the elution with the low-polarity mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or another appropriate analytical method.

  • Product Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purity Assessment by Headspace Gas Chromatography (HS-GC)

This protocol is for determining the presence of residual solvents.

  • Sample Preparation: Accurately weigh a sample of the purified this compound into a headspace vial. Add a known volume of a suitable solvent (e.g., dimethyl sulfoxide) that will dissolve the sample but not interfere with the analysis.

  • Standard Preparation: Prepare calibration standards of the potential residual solvents in the same solvent used for the sample preparation.

  • GC Conditions:

    • Column: Use a column suitable for volatile organic compounds, such as a DB-624.

    • Injector and Detector: Use a flame ionization detector (FID).

    • Temperature Program: An example program could be: initial temperature of 40°C for 5 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Headspace Parameters: Optimize incubation temperature and time to ensure complete volatilization of the residual solvents.

  • Analysis: Run the standards and the sample. Quantify the amount of residual solvent in the sample by comparing the peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reaction This compound Synthesis quench Quench Reaction reaction->quench Crude Product extraction Aqueous Extraction quench->extraction dry_concentrate Dry & Concentrate extraction->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography purity_check Purity Assessment (TLC, HPLC, GC) chromatography->purity_check Purified Fractions characterization Characterization (NMR, MS) purity_check->characterization

Caption: A general experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Purity after Column Chromatography check_tlc Review TLC Analysis start->check_tlc separation_good Good Separation on TLC? check_tlc->separation_good overloading Column Overloaded? separation_good->overloading Yes change_solvent Optimize Solvent System separation_good->change_solvent No reduce_load Reduce Sample Load overloading->reduce_load Yes alt_method Consider Alternative Purification Method (e.g., HPLC, SEC) overloading->alt_method No

References

Technical Support Center: Preventing Aggregation of m-PEG23-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot aggregation issues with m-PEG23-alcohol conjugates.

Frequently Asked Questions (FAQs)

Q1: What is conjugate aggregation and why is it a problem?

A: Conjugate aggregation is the process where individual this compound conjugate molecules clump together to form larger, often insoluble, particles. Aggregation is a critical issue as it can lead to:

  • Loss of therapeutic efficacy: Aggregates may not be able to bind to their target.

  • Increased immunogenicity: The body's immune system may recognize aggregates as foreign, leading to an adverse immune response.[1]

  • Manufacturing and formulation challenges: Aggregates can cause issues with filtration, fill-finish processes, and overall product stability.

  • Inaccurate analytical results: Aggregation can interfere with characterization and quantification assays.

Q2: What are the common causes of this compound conjugate aggregation?

A: Aggregation of this compound conjugates can be triggered by a variety of factors, including:

  • Suboptimal Buffer Conditions: pH and ionic strength can significantly impact the stability of the conjugate.[2][3]

  • High Conjugate Concentration: Increased proximity of conjugate molecules can promote self-association.

  • Temperature Stress: Both high temperatures and freeze-thaw cycles can induce aggregation.[4]

  • Mechanical Stress: Agitation, shearing, or filtration can sometimes lead to aggregation.

  • Presence of Impurities: Residual reactants or byproducts from the conjugation reaction can act as nucleation points for aggregation.

  • Hydrophobic Interactions: If the conjugated molecule is hydrophobic, it can drive aggregation. PEGylation itself helps to mitigate this, but it may not always be sufficient.[5]

  • Surface Adsorption: Conjugates can adsorb to surfaces of storage containers, leading to localized high concentrations and aggregation.

Q3: How does the length of the PEG chain affect aggregation?

A: The length of the PEG chain is a critical factor in preventing aggregation. Generally, longer PEG chains provide a greater steric hindrance effect, which helps to prevent intermolecular interactions and subsequent aggregation. However, the optimal PEG chain length depends on the specific molecule being conjugated. For some molecules, a shorter PEG chain may be sufficient to prevent aggregation while minimizing potential steric hindrance that could affect biological activity.

Troubleshooting Guides

Problem: I am observing visible precipitation or cloudiness in my this compound conjugate solution.

This is a clear indication of significant aggregation. Here’s a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow for Visible Aggregation

start Visible Aggregation Observed step1 Step 1: Centrifuge a small aliquot start->step1 step2 Step 2: Analyze supernatant and pellet step1->step2 step3 Step 3: Review and optimize formulation buffer step2->step3 If aggregation is confirmed step4 Step 4: Evaluate conjugate concentration step3->step4 step5 Step 5: Assess storage and handling conditions step4->step5 end_node Aggregation Minimized step5->end_node

Caption: Workflow for troubleshooting visible aggregation.

Detailed Steps:

  • Confirm Aggregation:

    • Action: Centrifuge a small sample of your conjugate solution.

    • Observation: If a pellet forms, aggregation is confirmed. The supernatant can be analyzed to determine the concentration of the remaining soluble conjugate.

  • Optimize Formulation Buffer:

    • pH: Ensure the buffer pH is at least 1-2 units away from the isoelectric point (pI) of the conjugated molecule (if it's a protein or peptide) to maintain electrostatic repulsion. For other molecules, screen a range of pH values to find the point of maximum solubility.

    • Ionic Strength: Adjust the salt concentration (e.g., NaCl). Low to moderate ionic strength (50-150 mM) can help to screen charges and prevent aggregation. However, very high salt concentrations can lead to "salting out".

  • Adjust Conjugate Concentration:

    • Action: Dilute the conjugate to a lower concentration.

    • Rationale: High concentrations increase the likelihood of intermolecular interactions. Determine the optimal concentration range through a dilution series study.

  • Incorporate Stabilizing Excipients:

    • Action: Add excipients to the formulation buffer.

    • Rationale: Excipients can stabilize the conjugate in various ways. See the table below for common excipients and their mechanisms.

  • Review Storage and Handling:

    • Temperature: Store at the recommended temperature. For long-term storage, flash-freeze in a suitable cryoprotectant and store at -80°C. Avoid repeated freeze-thaw cycles.

    • Mechanical Stress: Minimize agitation and foaming. Use low-binding tubes and containers.

Problem: My conjugate solution appears clear, but analytical tests (e.g., SEC, DLS) indicate the presence of soluble aggregates.

Soluble aggregates are smaller, non-precipitating clusters that can still be problematic.

Troubleshooting Workflow for Soluble Aggregates

start Soluble Aggregates Detected step1 Step 1: Quantify aggregation by SEC/DLS start->step1 step2 Step 2: Screen stabilizing excipients step1->step2 step3 Step 3: Optimize buffer conditions (pH, ionic strength) step2->step3 step4 Step 4: Consider a different PEG linker step3->step4 end_node Soluble Aggregates Reduced step4->end_node

Caption: Workflow for addressing soluble aggregates.

Detailed Steps:

  • Characterize the Aggregates:

    • Action: Use Size Exclusion Chromatography (SEC) to determine the size and quantity of the aggregates. Dynamic Light Scattering (DLS) can also provide information on the size distribution of particles in solution.

  • Screen a Panel of Excipients:

    • Action: Systematically test the effect of different classes of excipients on reducing soluble aggregates. A design of experiments (DoE) approach can be efficient here.

    • Rationale: Different excipients work through different mechanisms. See the table below for suggestions.

  • Fine-Tune Buffer Conditions:

    • Action: Perform a more detailed screen of pH and ionic strength around the conditions that showed the most promise in initial tests. Even small changes can have a significant impact on the stability of soluble species.

  • Evaluate the PEG Linker:

    • Action: If aggregation persists, consider if the this compound linker is optimal.

    • Rationale: A longer or branched PEG chain may be necessary to provide sufficient steric hindrance to prevent the formation of soluble aggregates.

Data and Protocols

Table 1: Common Excipients for Preventing Conjugate Aggregation
Excipient ClassExamplesTypical Concentration RangeMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Mannitol, Sorbitol, Glycerol1-10% (w/v)Preferential exclusion, vitrification during lyophilization.
Amino Acids Arginine, Glycine, Proline50-250 mMSuppress aggregation by interacting with the conjugate surface.
Surfactants Polysorbate 20, Polysorbate 80, Pluronics0.01-0.1% (w/v)Reduce surface tension and prevent adsorption to interfaces.
Salts NaCl, KCl, (NH₄)₂SO₄50-150 mMModulate electrostatic interactions.
Experimental Protocol: Screening for Optimal Buffer Conditions

Objective: To determine the optimal pH and ionic strength for preventing the aggregation of an this compound conjugate.

Materials:

  • This compound conjugate stock solution

  • Buffers with varying pH (e.g., acetate, phosphate, Tris, citrate)

  • Salt stock solution (e.g., 5 M NaCl)

  • Purified water

  • 96-well plate (UV-transparent for turbidity measurements)

  • Dynamic Light Scattering (DLS) instrument or Size Exclusion Chromatography (SEC) system

Methodology:

  • Prepare a Matrix of Buffer Conditions:

    • In a 96-well plate, prepare a matrix of buffer conditions with varying pH and ionic strengths.

    • For example, you can test four different pH values (e.g., 5.0, 6.0, 7.0, 8.0) and four different NaCl concentrations (e.g., 0 mM, 50 mM, 150 mM, 250 mM).

  • Add the Conjugate:

    • Add a fixed amount of the this compound conjugate to each well of the 96-well plate.

  • Incubate and Monitor:

    • Incubate the plate under relevant stress conditions (e.g., elevated temperature, agitation) or for an extended period at the intended storage temperature.

    • Monitor for aggregation at different time points by measuring the turbidity (absorbance at 340 nm or 600 nm).

  • Analyze by DLS or SEC:

    • For promising conditions (low turbidity), perform DLS or SEC analysis to get a more detailed picture of the size distribution and to detect soluble aggregates.

Data Analysis and Interpretation:

  • Plot the turbidity or aggregation percentage as a function of pH and ionic strength.

  • The optimal buffer condition will be the one that shows the lowest level of aggregation over time and under stress.

Signaling Pathway Analogy for Aggregation

While not a true signaling pathway, the process of aggregation can be visualized as a cascade of events.

Monomer Soluble Monomer Unstable Unstable Intermediate Monomer->Unstable Stress (pH, Temp, Conc.) Soluble_Agg Soluble Aggregate Unstable->Soluble_Agg Self-Association Insoluble_Agg Insoluble Aggregate Soluble_Agg->Insoluble_Agg Growth

Caption: A simplified model of the conjugate aggregation pathway.

This guide provides a starting point for troubleshooting aggregation issues with this compound conjugates. The optimal conditions will always be specific to the conjugate , and a systematic approach to formulation development is key to achieving a stable product.

References

Technical Support Center: Troubleshooting Poor Solubility of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering poor solubility with their PEGylated proteins. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my PEGylated protein precipitating or aggregating?

Precipitation and aggregation of PEGylated proteins are common challenges that can arise from a variety of factors during and after the PEGylation reaction. The underlying causes often relate to changes in the protein's surface properties, improper reaction conditions, or suboptimal formulation.[1][2]

Potential Causes and Solutions:

  • High Protein Concentration: High concentrations can promote intermolecular interactions leading to aggregation, especially during the PEGylation reaction itself.[3]

    • Troubleshooting: Experiment with a range of protein concentrations (e.g., 1-20 mg/mL) to find the optimal level that favors intramolecular PEGylation over intermolecular cross-linking.[3]

  • Inappropriate PEG-to-Protein Molar Ratio: An excessive molar ratio of PEG reagent can lead to over-PEGylation, potentially masking key surface residues responsible for solubility or causing conformational changes that expose hydrophobic patches. Conversely, a low ratio might result in incomplete PEGylation, leaving hydrophobic surfaces exposed.

    • Troubleshooting: Optimize the PEG:protein molar ratio by performing small-scale screening experiments. Test ratios such as 5:1, 10:1, and 20:1 to identify the ideal balance for your specific protein.[4]

  • Suboptimal Reaction Buffer pH and Ionic Strength: The pH of the reaction buffer influences the reactivity of amino acid side chains and the overall charge of the protein. If the pH is near the protein's isoelectric point (pI), its solubility will be at a minimum, increasing the risk of aggregation. Ionic strength can also modulate electrostatic interactions that contribute to aggregation.

    • Troubleshooting: Screen a range of pH values, typically avoiding the protein's pI. Adjusting the ionic strength with salts like sodium chloride can also help to minimize aggregation.

  • Temperature: Elevated temperatures can increase reaction rates but may also induce protein unfolding and aggregation.

    • Troubleshooting: Conduct the PEGylation reaction at a lower temperature (e.g., 4°C or room temperature) to maintain protein stability.

  • PEG Chain Characteristics: The size and structure (linear vs. branched) of the PEG can impact the solubility of the conjugate. While larger PEGs can offer a greater "shielding" effect, they can also lead to steric hindrance and potentially unfavorable interactions.

    • Troubleshooting: If solubility issues persist, consider experimenting with different PEG molecular weights or architectures. For instance, branched PEGs can sometimes offer improved stability and solubility compared to linear PEGs of the same total molecular weight.

A systematic approach to optimizing these parameters is crucial for minimizing aggregation and improving the solubility of your PEGylated protein.

2. How can I experimentally optimize my PEGylation reaction to improve solubility?

A systematic screening of reaction parameters is the most effective way to identify conditions that minimize aggregation and enhance the solubility of the final PEGylated product. A design of experiments (DoE) approach can be highly beneficial.

Experimental Protocol: Small-Scale PEGylation Screening

Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to maximize solubility and minimize aggregation.

Methodology:

  • Prepare Stock Solutions:

    • Protein stock solution (e.g., 10 mg/mL in a suitable buffer).

    • Activated PEG reagent stock solution (e.g., 100 mg/mL in the reaction buffer).

  • Set up a Screening Matrix: Use a 96-well plate or microcentrifuge tubes to perform a series of small-scale reactions (e.g., 50-100 µL). Vary one parameter at a time while keeping others constant.

  • Reaction Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.

  • Analysis: Assess the extent of aggregation in each reaction using the analytical methods described in the following sections.

Table 1: Example Screening Matrix for Optimizing PEGylation Conditions

ParameterCondition 1Condition 2Condition 3Condition 4
Protein Conc. 1 mg/mL2 mg/mL5 mg/mL1 mg/mL
PEG:Protein Ratio 5:15:15:110:1
pH 7.47.47.47.4
Temperature 4°C4°C4°C4°C

This table can be expanded to include variations in pH and temperature.

Workflow for Optimizing PEGylation Conditions

G start Start: Poorly Soluble PEGylated Protein screen Perform Small-Scale Screening Experiments start->screen params Vary Parameters: - Protein Concentration - PEG:Protein Ratio - pH - Temperature screen->params analyze Analyze Aggregation & Solubility (SEC, DLS, SDS-PAGE) screen->analyze optimal Identify Optimal Conditions analyze->optimal optimal->screen Suboptimal scale_up Scale-up Reaction with Optimal Conditions optimal->scale_up Conditions Found end End: Soluble PEGylated Protein scale_up->end

Caption: Workflow for optimizing PEGylation reaction conditions.

3. What analytical techniques can I use to assess the solubility and aggregation of my PEGylated protein?

Several analytical techniques are available to characterize the solubility and aggregation state of your PEGylated protein. Combining multiple methods will provide a more comprehensive understanding.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates, being larger, will elute earlier than the monomeric PEGylated protein. This technique is essential for quantifying the extent of aggregation and can also be used to separate the PEGylated product from unreacted protein and PEG.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates and can provide an early indication of solubility issues.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of high-molecular-weight species corresponding to covalent aggregates.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can determine the molecular weight of the PEGylated protein and identify the presence of multimers.

  • Turbidity Measurements: An increase in the turbidity of a solution, measured by UV-Vis spectrophotometry at a wavelength such as 340 nm, can indicate the formation of insoluble aggregates.

Table 2: Comparison of Analytical Techniques for Solubility and Aggregation

TechniquePrincipleInformation ProvidedThroughput
SEC Separation by sizeQuantitative measure of aggregates, monomers, and fragmentsMedium
DLS Light scattering of particlesSize distribution, presence of large aggregatesHigh
SDS-PAGE Electrophoretic mobilityDetection of covalent high molecular weight speciesHigh
MS Mass-to-charge ratioMolecular weight confirmation, identification of multimersMedium
Turbidity Light absorbanceQualitative measure of insoluble aggregatesHigh

4. My PEGylated protein is soluble initially but aggregates over time. What formulation strategies can I use to improve its long-term stability?

Improving the long-term stability of a PEGylated protein often involves optimizing the formulation buffer.

  • pH and Buffer System: The choice of buffer and its pH are critical for maintaining protein stability. A pH where the protein has a net charge will generally enhance solubility. It is important to screen a range of buffers and pH values to find the optimal conditions for long-term storage.

  • Excipients and Stabilizers:

    • Sugars (e.g., sucrose, trehalose): These can act as cryoprotectants and lyoprotectants, stabilizing the protein during freezing, drying, and long-term storage.

    • Polyols (e.g., glycerol, sorbitol): These can help to stabilize the native conformation of the protein.

    • Amino Acids (e.g., arginine, glycine): Certain amino acids can act as aggregation inhibitors.

    • Surfactants (e.g., polysorbate 20, polysorbate 80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation.

Logical Relationship of Formulation Components

G cluster_0 Formulation Components PEGylated Protein PEGylated Protein Stable Formulation Stable Formulation PEGylated Protein->Stable Formulation Buffer System (pH) Buffer System (pH) Buffer System (pH)->Stable Formulation Sugars (Sucrose) Sugars (Sucrose) Sugars (Sucrose)->Stable Formulation Polyols (Glycerol) Polyols (Glycerol) Polyols (Glycerol)->Stable Formulation Amino Acids (Arginine) Amino Acids (Arginine) Amino Acids (Arginine)->Stable Formulation Surfactants (Polysorbate) Surfactants (Polysorbate) Surfactants (Polysorbate)->Stable Formulation

Caption: Key components for a stable PEGylated protein formulation.

5. Could the type of PEGylation chemistry I'm using be contributing to solubility issues?

Yes, the choice of PEGylation chemistry can influence the properties of the final conjugate.

  • Site-Specificity: Random PEGylation, often targeting primary amines (lysine residues and the N-terminus), can result in a heterogeneous mixture of products with varying degrees of PEGylation and different positional isomers. Some of these species may have lower solubility. Site-specific PEGylation methods, targeting, for example, free cysteine residues or incorporating unnatural amino acids, can produce a more homogeneous product with potentially improved solubility and preserved biological activity.

  • Linker Chemistry: The chemical linker used to attach the PEG to the protein can also play a role. Some linkers may alter the local charge or hydrophobicity at the attachment site.

If you are using a non-specific PEGylation strategy and encountering solubility problems, exploring a site-specific approach could be a valuable next step.

This technical support center provides a starting point for troubleshooting poor solubility of PEGylated proteins. For more in-depth assistance, please refer to the cited literature and consider consulting with a specialist in protein formulation and characterization.

References

Technical Support Center: m-PEG23-alcohol and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing m-PEG23-alcohol in bioconjugation. It addresses common challenges, including side reactions during activation and conjugation, and offers troubleshooting strategies and detailed experimental protocols to ensure successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a monodispersed polyethylene glycol (PEG) derivative with 23 ethylene oxide units, capped with a methoxy group at one end and a terminal hydroxyl group at the other.[1][2] Its primary use is as a hydrophilic linker and spacer in bioconjugation, drug delivery, and surface modification.[2] The terminal hydroxyl group is not reactive on its own but can be chemically activated to conjugate to proteins, peptides, and other molecules.[3][4]

Q2: What are the common impurities in this compound and how can they affect my experiment?

A2: The most significant impurity is often PEG-diol, which has hydroxyl groups at both ends of the PEG chain. This impurity can become activated on both ends, leading to undesirable intermolecular cross-linking of your target molecules (e.g., proteins), which can cause aggregation and precipitation. It is crucial to use high-purity this compound to minimize this side reaction.

Q3: How do I activate the hydroxyl group of this compound for conjugation?

A3: The hydroxyl group must be converted into a more reactive functional group. Common activation strategies include:

  • Tosylation or Mesylation: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base to form a PEG-tosylate or PEG-mesylate. These are excellent leaving groups for nucleophilic substitution reactions with amines, thiols, or alcohols.

  • Conversion to an NHS Ester: This is a multi-step process where the alcohol is first converted to a carboxylic acid, which is then activated with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like EDC to form a PEG-NHS ester. PEG-NHS esters are highly reactive towards primary amines.

Q4: What are the key parameters to control during a PEGylation reaction?

A4: Several factors critically influence the outcome of a PEGylation reaction:

  • pH: The pH of the reaction buffer is crucial for both the stability of the activated PEG and the reactivity of the target functional groups on the protein. For example, NHS esters hydrolyze more rapidly at higher pH, while the reaction with primary amines is also pH-dependent.

  • Molar Ratio (PEG:Protein): The ratio of activated PEG to your target molecule will determine the degree of PEGylation. A higher molar excess increases the likelihood of multi-PEGylation.

  • Temperature: Lower temperatures (e.g., 4°C) can help to slow down side reactions like hydrolysis and may be beneficial for the stability of the protein.

  • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) when using amine-reactive PEGs like PEG-NHS esters, as they will compete with your target molecule.

Troubleshooting Guides

Issue 1: Low or No PEGylation Yield
Possible Cause Recommended Solution
Inefficient Activation of this compound Verify the successful activation of your this compound using analytical methods like NMR or mass spectrometry before proceeding with the conjugation step.
Hydrolysis of Activated PEG Use freshly prepared activated PEG for your conjugation reaction. For moisture-sensitive reagents like PEG-NHS esters, ensure they are stored in a desiccated environment and brought to room temperature before opening to prevent condensation. The rate of hydrolysis for NHS esters increases with pH; consider performing the reaction at a pH between 7.0 and 8.0 for a balance of reactivity and stability.
Incorrect Reaction Buffer Ensure you are not using a buffer that contains primary amines (e.g., Tris) if you are using an amine-reactive PEG. Switch to a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer.
Inaccessible Target Functional Groups The target functional groups on your protein may be sterically hindered. Consider using a longer PEG linker or a different activation chemistry that targets a different functional group.
Issue 2: Protein Aggregation During or After PEGylation
Possible Cause Recommended Solution
Intermolecular Cross-linking This is a major issue if your this compound contains significant amounts of PEG-diol impurity. Use a high-purity, monodispersed this compound. Analyze your starting material for the presence of diols.
High Protein Concentration High concentrations increase the likelihood of intermolecular interactions. Try reducing the concentration of your protein in the reaction mixture.
Suboptimal Reaction Conditions The reaction conditions (pH, temperature) may be destabilizing your protein. Perform the reaction at a lower temperature (e.g., 4°C) and screen different pH values to find the optimal conditions for your protein's stability.
Multi-PEGylation An excessive degree of PEGylation can sometimes lead to aggregation. Reduce the molar ratio of activated PEG to protein to favor mono-PEGylation.
Presence of Pre-existing Aggregates Ensure your starting protein solution is monomeric and free of aggregates before initiating the PEGylation reaction.
Issue 3: Heterogeneous Product Mixture (Multi-PEGylation)
Possible Cause Recommended Solution
High Molar Ratio of PEG to Protein Systematically decrease the molar ratio of activated PEG to your protein to find the optimal ratio that favors mono-PEGylation.
Multiple Reactive Sites on the Protein If your protein has multiple accessible and reactive sites (e.g., lysine residues for NHS ester chemistry), a mixture of products is likely. To favor N-terminal PEGylation with aldehyde-activated PEGs, perform the reaction at a lower pH (around 5.0-6.5).
Reaction Time Too Long A longer reaction time can lead to the formation of di- or multi-PEGylated species. Monitor the reaction over time using a suitable analytical method (e.g., SEC-HPLC) to determine the optimal time to stop the reaction.

Quantitative Data Summary

Table 1: Effect of pH on NHS Ester Hydrolysis and Conjugation

pHHalf-life of PEG-NHS EsterReaction Rate with Primary AminesRecommendation
7.4> 120 minutesGradualGood for controlled reactions and when protein stability is a concern at higher pH.
8.0 - 8.5~20-30 minutesOptimalGenerally recommended for a good balance between efficient conjugation and manageable hydrolysis.
9.0< 10 minutesVery fastHigh risk of hydrolysis leading to lower yield. Use with caution and very short reaction times.

Table 2: Influence of Reaction Parameters on Degree of PEGylation

ParameterConditionEffect on Degree of PEGylationPotential Side Reactions
Molar Ratio (PEG:Protein) Low (e.g., 1:1 to 5:1)Lower degree of PEGylation (favors mono-PEGylation)Incomplete reaction
High (e.g., >10:1)Higher degree of PEGylation (multi-PEGylation)Increased risk of aggregation and loss of bioactivity
Protein Concentration LowMay require a higher molar excess of PEG to achieve desired PEGylationSlower reaction rate
HighIncreased risk of intermolecular cross-linking and aggregation-
Temperature 4°CSlower reaction rateReduced risk of protein denaturation and side reactions
Room Temperature (20-25°C)Faster reaction rateIncreased risk of hydrolysis of activated PEG and protein instability

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine or pyridine (1.5 equivalents) to the solution. If using, add a catalytic amount of DMAP (0.1-0.3 equivalents).

  • Slowly add tosyl chloride (1.2-1.5 equivalents) to the stirred solution.

  • Allow the reaction to stir at 0°C for 4 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench by adding water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG23-tosylate.

  • Purify the product by column chromatography if necessary.

Protocol 2: Conjugation of Activated PEG-NHS Ester to a Protein

Materials:

  • Activated m-PEG23-NHS ester

  • Protein of interest

  • Amine-free reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

Procedure:

  • Prepare the protein solution in the amine-free reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Immediately before use, dissolve the m-PEG23-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Add the desired molar excess of the PEG-NHS ester stock solution to the stirred protein solution. The final concentration of the organic solvent should ideally be below 10%.

  • Allow the reaction to proceed at room temperature for 1 hour or at 4°C for 2-4 hours with gentle stirring.

  • Stop the reaction by adding the quenching buffer to react with any remaining PEG-NHS ester.

  • Purify the PEGylated protein from unreacted PEG and byproducts using an appropriate chromatography method such as SEC or IEX.

  • Analyze the purified product by SDS-PAGE to visualize the increase in molecular weight and by HPLC to quantify the degree of PEGylation.

Visualizations

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Target Molecule cluster_purification Purification and Analysis start This compound activation Reaction with TsCl or MsCl or NHS precursor start->activation activated_peg Activated m-PEG23 (e.g., Tosylate, NHS Ester) activation->activated_peg conjugation PEGylation Reaction (Control pH, Temp, Ratio) activated_peg->conjugation target Target Molecule (e.g., Protein) target->conjugation mixture Crude Reaction Mixture conjugation->mixture purification Chromatography (SEC or IEX) mixture->purification analysis Analysis (SDS-PAGE, HPLC, MS) purification->analysis final_product Purified PEGylated Product analysis->final_product

Caption: Overall workflow for the preparation of a PEGylated product.

troubleshooting_logic cluster_yield Low Yield cluster_aggregation Aggregation start Experimental Issue? yield_q1 Verified PEG Activation? start->yield_q1 Low Yield agg_q1 High purity m-PEG? start->agg_q1 Aggregation yield_a1_no Action: Verify activation (NMR, MS) yield_q1->yield_a1_no No yield_q2 Used fresh activated PEG? yield_q1->yield_q2 Yes yield_a2_no Action: Use fresh reagent yield_q2->yield_a2_no No yield_q3 Correct buffer used? yield_q2->yield_q3 Yes yield_a3_no Action: Use non-amine buffer yield_q3->yield_a3_no No agg_a1_no Action: Use high purity m-PEG to avoid diols agg_q1->agg_a1_no No agg_q2 Optimized concentration? agg_q1->agg_q2 Yes agg_a2_no Action: Lower protein conc. agg_q2->agg_a2_no No agg_q3 Optimized conditions? agg_q2->agg_q3 Yes agg_a3_no Action: Lower temp, screen pH agg_q3->agg_a3_no No

Caption: Decision tree for troubleshooting common PEGylation issues.

References

Optimizing PEGylation with m-PEG23-alcohol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the degree of PEGylation using m-PEG23-alcohol.

Troubleshooting Guide

Researchers may encounter several challenges during the PEGylation process. This guide addresses common issues in a question-and-answer format to provide clear and actionable solutions.

Issue 1: Low or No PEGylation Yield

Question: My analysis shows a very low or no yield of the PEGylated product. What are the potential causes and how can I troubleshoot this?

Answer:

Low PEGylation yield can stem from several factors related to the activation of this compound, reaction conditions, and the stability of the molecule to be conjugated.

Potential Causes & Solutions:

Potential Cause Recommended Action
Inefficient Activation of this compound The terminal hydroxyl group of this compound requires activation to a more reactive functional group (e.g., NHS ester, maleimide) for efficient conjugation to proteins or other molecules.[1][2] Ensure your activation chemistry is appropriate for the target functional group on your molecule (e.g., primary amines for NHS esters, thiols for maleimides).[3] Verify the purity and reactivity of your activating agents.
Suboptimal Reaction pH The pH of the reaction buffer is critical for the reactivity of both the activated PEG and the target functional groups on the biomolecule. For targeting primary amines with NHS-activated PEG, a pH range of 7.0-8.5 is generally recommended.[4] For thiol-maleimide reactions, a pH of 6.5-7.5 is optimal to ensure thiol reactivity while minimizing side reactions.[3] Perform small-scale experiments to determine the optimal pH for your specific system.
Inadequate Molar Ratio of PEG to Molecule A low molar excess of activated this compound can lead to incomplete conjugation. Increase the molar ratio of the activated PEG reagent to the target molecule. A typical starting point is a 5 to 20-fold molar excess of PEG.
Short Reaction Time or Low Temperature PEGylation reactions can be slow. Increasing the incubation time or temperature can improve yields. Monitor the reaction progress over time to determine the optimal reaction duration. Be mindful that prolonged exposure to high temperatures can lead to degradation of the target molecule.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target molecule for the activated PEG, reducing the yield. Use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or HEPES.
Steric Hindrance The target functional group on your molecule may be sterically hindered, preventing efficient conjugation. Consider using a longer PEG spacer or a different PEGylation chemistry that targets a more accessible site.

Issue 2: High Polydispersity and Multiple PEGylated Species

Question: My analysis (e.g., SDS-PAGE, SEC) shows multiple PEGylated products (di-, tri-, etc.) and a high degree of polydispersity. How can I achieve a higher yield of mono-PEGylated product?

Answer:

Controlling the stoichiometry and reaction conditions is key to minimizing the formation of multiple PEGylated species.

Potential Causes & Solutions:

Potential Cause Recommended Action
High Molar Ratio of PEG to Molecule A large excess of the PEGylating reagent increases the likelihood of multiple PEG molecules attaching to a single target molecule. Carefully optimize the molar ratio of activated this compound to your molecule. Start with a lower molar excess and incrementally increase it to find the optimal balance between mono-PEGylated yield and the formation of higher-order conjugates.
Multiple Reactive Sites on the Target Molecule If your molecule has multiple reactive sites (e.g., several lysine residues for NHS-ester chemistry), random PEGylation can occur at various locations, leading to a heterogeneous mixture. Consider site-specific PEGylation strategies. This may involve protein engineering to introduce a unique reactive site (e.g., a cysteine residue for thiol-maleimide chemistry) or using protecting groups to block unwanted reactive sites.
Prolonged Reaction Time Longer reaction times can drive the reaction towards the formation of multi-PEGylated species. Optimize the reaction time by taking aliquots at different time points and analyzing the product distribution.
Inadequate Purification The presence of multiple PEGylated species may be due to inefficient purification. Employ high-resolution separation techniques such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) to isolate the desired mono-PEGylated conjugate.

Issue 3: Loss of Biological Activity of the PEGylated Molecule

Question: After PEGylation and purification, my molecule shows a significant loss in biological activity. What could be the reason, and how can I prevent this?

Answer:

The attachment of a PEG chain can sometimes interfere with the active site or binding domains of a protein or other bioactive molecule.

Potential Causes & Solutions:

Potential Cause Recommended Action
PEGylation at or near the Active Site If the PEGylation occurs at a site crucial for the molecule's function, it can lead to a loss of activity. If possible, use site-specific PEGylation to direct the PEG chain away from the active or binding sites. Alternatively, perform the PEGylation reaction in the presence of a substrate or a competitive inhibitor to protect the active site.
Conformational Changes Induced by PEGylation The attachment of the PEG polymer can induce conformational changes in the molecule, affecting its activity. The size and structure of the PEG can influence this. Consider using a different molecular weight PEG or a branched versus linear PEG architecture.
Harsh Reaction or Purification Conditions Exposure to extreme pH, temperature, or organic solvents during the PEGylation or purification process can denature the molecule. Ensure that all steps are carried out under conditions that maintain the stability and integrity of your molecule.

Frequently Asked Questions (FAQs)

Q1: What is the first step in using this compound for PEGylation?

A1: The primary alcohol group on this compound is not very reactive and needs to be chemically activated to a more reactive functional group before it can be conjugated to a target molecule. Common activation strategies include conversion to an NHS ester for reaction with primary amines, or conversion to a maleimide for reaction with free thiols. The choice of activation chemistry will depend on the available functional groups on your target molecule.

Q2: How do I choose the right buffer for my PEGylation reaction?

A2: The choice of buffer is critical. Avoid buffers that contain components that can react with your activated PEG. For example, if you are using an NHS-activated PEG, avoid buffers containing primary amines like Tris. Phosphate-buffered saline (PBS) at a pH of 7.4 is a common starting point for many PEGylation reactions targeting amines. For thiol-maleimide reactions, a phosphate buffer at a pH between 6.5 and 7.5 is generally recommended.

Q3: How can I determine the degree of PEGylation?

A3: Several analytical techniques can be used to determine the extent of PEGylation:

  • SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight. The shift in the band can be used to estimate the number of attached PEG chains.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the molecule, resulting in an earlier elution time.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for the exact determination of the number of attached PEG molecules.

  • Colorimetric Assays: Assays that quantify the number of free functional groups (e.g., TNBSA assay for primary amines) before and after PEGylation can be used to calculate the degree of modification.

Q4: What are the key parameters to optimize for a successful PEGylation reaction?

A4: The key parameters to optimize include:

  • Molar ratio of activated PEG to the target molecule: This is a critical factor in controlling the degree of PEGylation.

  • Reaction pH: The pH affects the reactivity of both the target functional groups and the activated PEG.

  • Reaction time and temperature: These parameters influence the reaction kinetics and the final yield.

  • Concentration of reactants: Higher concentrations can lead to faster reaction rates but may also increase the risk of aggregation.

  • Buffer composition: The choice of buffer can significantly impact the reaction efficiency and the stability of the reactants.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow for PEGylation with this compound and a logical approach to troubleshooting common issues.

G cluster_workflow Experimental Workflow Start Start Activate this compound Activate this compound Start->Activate this compound Prepare Target Molecule Prepare Target Molecule Start->Prepare Target Molecule PEGylation Reaction PEGylation Reaction Activate this compound->PEGylation Reaction Prepare Target Molecule->PEGylation Reaction Purification Purification PEGylation Reaction->Purification Characterization Characterization Purification->Characterization End End Characterization->End G cluster_troubleshooting Troubleshooting Logic Problem Problem Low Yield Low Yield Problem->Low Yield High Polydispersity High Polydispersity Problem->High Polydispersity Loss of Activity Loss of Activity Problem->Loss of Activity Check Activation Check Activation Low Yield->Check Activation Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions pH, time, temp Adjust Molar Ratio Adjust Molar Ratio High Polydispersity->Adjust Molar Ratio Site-Specific PEGylation Site-Specific PEGylation High Polydispersity->Site-Specific PEGylation Loss of Activity->Site-Specific PEGylation Protect Active Site Protect Active Site Loss of Activity->Protect Active Site

References

Technical Support Center: m-PEG23-alcohol Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of m-PEG23-alcohol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its key challenges at scale?

A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a polyethylene glycol (PEG) of a specific chain length with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with a methylating agent.

The primary challenges in scaling up this synthesis include:

  • Reaction Kinetics and Control: Maintaining optimal reaction temperatures and mixing becomes more difficult in larger reactors, potentially leading to side reactions and inconsistent product quality.

  • Handling of Hazardous Reagents: The use of strong bases like sodium hydride (NaH) and flammable solvents requires stringent safety protocols and specialized equipment at an industrial scale.

  • Purification: Removing impurities such as unreacted starting materials, byproducts from side reactions, and salts formed during the reaction is a significant hurdle. The physical properties of this compound can make purification by traditional methods challenging.

  • Moisture Control: The reaction is sensitive to moisture, which can consume the base and lead to the formation of diol impurities. Ensuring anhydrous conditions is critical and more complex at a larger scale.

Q2: What are the common impurities encountered in this compound synthesis and how can they be minimized?

A2: Common impurities include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual PEG starting material and methylating agent.

  • PEG-Diol: Formed if water is present in the reaction mixture.

  • Over-methylated Products: Formation of dimethyl ether of PEG.

  • Elimination Byproducts: If the reaction conditions are not optimized, elimination reactions can occur, especially with certain alkylating agents.

To minimize these impurities:

  • Ensure all reagents and solvents are strictly anhydrous.

  • Optimize the stoichiometry of reactants.

  • Maintain precise temperature control throughout the reaction.

  • Ensure efficient mixing to promote the desired reaction pathway.

Q3: What purification methods are effective for this compound at an industrial scale?

A3: Large-scale purification of PEG derivatives can be challenging. Effective methods include:

  • Chromatography: While effective at the lab scale, traditional column chromatography can be expensive and difficult to scale up. However, techniques like flash chromatography or simulated moving bed (SMB) chromatography can be adapted for industrial production.

  • Crystallization/Precipitation: This can be a cost-effective method for purification if a suitable solvent system can be identified to selectively crystallize the desired product.

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities, particularly salts and water-soluble byproducts.

  • Ultrafiltration/Diafiltration: These membrane-based techniques can be effective for removing low molecular weight impurities.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield 1. Incomplete deprotonation of the PEG starting material. 2. Presence of moisture in the reaction. 3. Sub-optimal reaction temperature. 4. Inefficient mixing.1. Use a stronger base or increase the stoichiometry of the base. Ensure sufficient reaction time for deprotonation. 2. Use anhydrous solvents and reagents. Dry all glassware thoroughly. 3. Optimize the reaction temperature. A typical range for Williamson ether synthesis is 50-100 °C[1][2]. 4. Improve agitation to ensure homogeneity of the reaction mixture.
High Polydispersity Index (PDI) 1. Side reactions leading to chain cleavage or cross-linking. 2. Incomplete reaction of all PEG chains.1. Carefully control the reaction temperature and reagent addition to minimize side reactions. 2. Ensure efficient mixing and an appropriate stoichiometric ratio of reactants.
Presence of PEG-Diol Impurity 1. Water contamination in reagents or solvents. 2. Incomplete methylation.1. Use high-purity, anhydrous reagents and solvents. Implement stringent drying protocols for all equipment. 2. Ensure the methylating agent is added in the correct stoichiometric amount and that the reaction goes to completion.
Difficulty in Removing Salts 1. Inefficient quenching or work-up procedure.1. Optimize the washing steps during the work-up. Consider using multiple extractions with deionized water. 2. For large-scale operations, consider filtration or centrifugation to remove precipitated salts before extraction.
Product is an Oil Instead of a Solid 1. Presence of impurities that depress the melting point. 2. The inherent nature of the specific PEG length.1. Further purify the product using chromatography or recrystallization. 2. If the product is expected to be an oil at room temperature, this may not be an issue. Confirm the expected physical state.

Experimental Protocols

Lab-Scale Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • Poly(ethylene glycol) (average Mn ~1000 g/mol )

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Deionized water

  • Brine solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add poly(ethylene glycol) (1 equivalent). Dissolve the PEG in anhydrous THF. Carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C. Allow the reaction to stir at room temperature for 2 hours under a nitrogen atmosphere.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.

  • Work-up: Cool the reaction to room temperature and cautiously quench the excess NaH by the slow addition of water. Remove the THF under reduced pressure. Add deionized water and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Visualizations

experimental_workflow start Start: Anhydrous PEG in THF deprotonation Deprotonation with NaH at 0°C to RT start->deprotonation methylation Methylation with CH3I at 0°C to Reflux deprotonation->methylation workup Quenching, Extraction, and Drying methylation->workup purification Column Chromatography workup->purification product Final Product: this compound purification->product

Caption: Lab-scale synthesis workflow for this compound.

troubleshooting_logic issue Low Yield or High Impurity check_moisture Check for Moisture Contamination issue->check_moisture check_temp Verify Reaction Temperature Control issue->check_temp check_mixing Assess Mixing Efficiency issue->check_mixing check_stoichiometry Review Reactant Stoichiometry issue->check_stoichiometry anhydrous Use Anhydrous Reagents/Solvents check_moisture->anhydrous optimize_temp Optimize Temperature Profile check_temp->optimize_temp improve_agitation Improve Agitation check_mixing->improve_agitation adjust_ratios Adjust Reactant Ratios check_stoichiometry->adjust_ratios

Caption: Troubleshooting logic for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to m-PEG23-alcohol and Other PEG Derivatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene glycol (PEG) derivative is a critical step in the development of bioconjugates with optimized therapeutic properties. This guide provides an objective comparison of m-PEG23-alcohol with other commonly used PEG derivatives, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein modifications, antibody-drug conjugates (ADCs), and nanoparticle formulations.

The covalent attachment of PEG chains, or PEGylation, is a well-established technique to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] The choice of the PEG derivative, including its chain length and terminal functional group, significantly influences the biological and chemical characteristics of the resulting conjugate.[2][3] this compound, a monodisperse PEG derivative with a terminal hydroxyl group, offers a versatile starting point for bioconjugation, though it requires an activation step to react with biomolecules. This guide will compare its performance characteristics with other prevalent PEG derivatives, focusing on reactivity, linkage stability, and impact on biological activity.

Comparison of Performance Characteristics

The selection of a PEG derivative is often a trade-off between reaction efficiency, the stability of the resulting linkage, and the desired level of specificity. While this compound itself is not reactive towards biomolecules, its terminal hydroxyl group can be activated to form various reactive intermediates. This two-step approach provides flexibility but contrasts with the direct reactivity of other derivatives like N-hydroxysuccinimide (NHS) esters and aldehydes.

FeatureThis compound (Activated)m-PEG-NHS Esterm-PEG-Aldehyde
Reactive Towards Primary amines (after activation)Primary amines (e.g., lysine residues)N-terminal primary amines (at controlled pH), hydrazides
Resulting Linkage Carbamate (stable)Amide (stable)Secondary amine (stable, via reductive amination), Hydrazone (cleavable at acidic pH)
Reaction Specificity Can be directed towards primary aminesLess specific, reacts with available primary aminesSite-specific for N-terminus at acidic pH
Reaction pH Dependent on activation chemistryTypically pH 7.2-9.0pH ~5 for N-terminal specificity, reductive amination
Key Advantage Forms highly stable carbamate linkageHigh reactivity and well-established protocolsEnables site-specific N-terminal PEGylation
Considerations Requires a separate activation stepProne to hydrolysis, can lead to heterogeneous productsSlower reaction kinetics compared to NHS esters

Experimental Data Summary

The stability of the linkage formed between the PEG derivative and the biomolecule is paramount for in vivo applications. The carbamate bond formed from an activated m-PEG-alcohol is known for its high stability under physiological conditions.[4][5] In contrast, while the amide bond from an NHS ester is also stable, the NHS ester itself is susceptible to hydrolysis, which can reduce conjugation efficiency.

Table 1: Linkage Stability Comparison

Linkage TypeFormed FromHydrolytic StabilityReference
Carbamate Activated PEG-alcohol + AmineHigh, stable under physiological conditions
Amide PEG-NHS Ester + AmineHigh, stable under physiological conditions
Secondary Amine PEG-Aldehyde + Amine (reductive amination)Very high, stable
Hydrazone PEG-Aldehyde + HydrazideLabile, cleavable at acidic pH

Table 2: Impact of PEGylation on Pharmacokinetics (General Trends)

PEG Derivative TypeEffect on Half-LifeKey ConsiderationsReference
Discrete PEGs (e.g., m-PEG23) Generally increases circulating half-lifeMonodispersity leads to more homogeneous pharmacokinetic profiles
Long-chain PEGs Significant increase in half-lifeMay decrease in vitro cytotoxicity

Experimental Protocols

Detailed methodologies are crucial for the successful application of PEG derivatives. Below are representative protocols for the activation of m-PEG-alcohol and its subsequent conjugation to a protein, as well as a standard protocol for protein PEGylation using an m-PEG-NHS ester for comparison.

Protocol 1: Activation of this compound with p-Nitrophenyl Chloroformate (NPC) and Conjugation

This protocol describes a two-step process for conjugating this compound to a protein via a stable carbamate linkage.

Step 1: Activation of this compound

  • Materials: this compound, p-nitrophenyl chloroformate (NPC), triethylamine (TEA), anhydrous dichloromethane (DCM).

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Add a 1.2-fold molar excess of NPC to the solution.

  • Add a 1.5-fold molar excess of TEA dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the activated m-PEG23-p-nitrophenyl carbonate.

Step 2: Conjugation to a Protein

  • Materials: Activated m-PEG23-p-nitrophenyl carbonate, protein solution in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5), quenching solution (e.g., 1 M glycine).

  • Dissolve the activated m-PEG23-p-nitrophenyl carbonate in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).

  • Add the activated PEG solution to the protein solution at a desired molar ratio (e.g., 10-fold molar excess of PEG to protein).

  • Incubate the reaction at room temperature for 1-2 hours with gentle stirring.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Purify the PEGylated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted PEG and byproducts.

Protocol 2: Protein PEGylation with m-PEG-NHS Ester

This protocol outlines the direct conjugation of an amine-reactive m-PEG-NHS ester to a protein.

  • Materials: m-PEG-NHS ester, protein solution in a suitable buffer (e.g., phosphate buffer, pH 7.2-8.5), quenching solution (e.g., 1 M Tris or glycine).

  • Prepare a stock solution of the m-PEG-NHS ester in a dry, water-miscible solvent (e.g., DMSO or DMF) immediately before use.

  • Add the desired molar excess of the m-PEG-NHS ester stock solution to the protein solution while gently mixing.

  • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Add the quenching solution to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester.

  • Purify the PEGylated protein using SEC or IEX.

Visualizing the Workflow: ADC Synthesis and Mechanism

The synthesis of an antibody-drug conjugate (ADC) is a multi-step process where PEG linkers play a crucial role in connecting the antibody to the cytotoxic payload. The following diagram illustrates a generalized workflow for ADC synthesis and its mechanism of action.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_moa Mechanism of Action mAb Monoclonal Antibody (mAb) adc Antibody-Drug Conjugate (ADC) mAb->adc Conjugation activated_peg Activated m-PEG-Linker activated_peg->adc drug Cytotoxic Drug drug->adc adc_circ ADC in Circulation adc->adc_circ Administration tumor_cell Tumor Cell adc_circ->tumor_cell Binding to Tumor Antigen endosome Endosome tumor_cell->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking drug_release Drug Release lysosome->drug_release Linker Cleavage apoptosis Cell Death (Apoptosis) drug_release->apoptosis Induces

Caption: Generalized workflow for ADC synthesis and its mechanism of action.

Logical Relationship in PEG Derivative Selection

The choice of a PEG derivative is a decision guided by the specific requirements of the application. The following diagram illustrates the logical considerations for selecting between different types of PEG derivatives.

PEG_Selection start Bioconjugation Goal need_activation Is a two-step process acceptable? start->need_activation site_specific Is site-specificity critical? need_activation->site_specific No peg_alcohol Use m-PEG-alcohol (requires activation) need_activation->peg_alcohol Yes linkage_stability Is maximal linkage stability required? site_specific->linkage_stability No peg_aldehyde Use m-PEG-Aldehyde site_specific->peg_aldehyde Yes (N-terminal) linkage_stability->peg_alcohol Yes (Carbamate) peg_nhs Use m-PEG-NHS Ester linkage_stability->peg_nhs No

Caption: Decision tree for selecting a suitable PEG derivative.

References

A Comparative Guide to the Validation of m-PEG23-alcohol Conjugation: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated molecules is paramount to ensuring product quality, efficacy, and safety. The covalent attachment of polyethylene glycol (PEG) chains, such as m-PEG23-alcohol, to therapeutic molecules can enhance their pharmacokinetic and pharmacodynamic properties. However, this process can result in a heterogeneous mixture of products. Therefore, robust analytical methods are essential to validate the conjugation and characterize the final product.

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with two common alternative techniques for the validation of this compound conjugation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry and Size-Exclusion Chromatography (SEC). This comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical method for your research needs.

Quantitative Performance Comparison

The selection of an analytical technique often depends on a balance of factors including the required level of detail, sample throughput, and available instrumentation. The following table summarizes the key quantitative performance metrics for ¹H NMR, MALDI-TOF MS, and SEC in the context of this compound conjugation analysis.

Feature¹H NMR SpectroscopyMALDI-TOF Mass SpectrometrySize-Exclusion Chromatography (SEC)
Primary Measurement Structural confirmation and quantification of PEG chainsMolecular weight determinationHydrodynamic volume analysis
Quantitative Capability High (qNMR)Semi-quantitative to quantitativeQuantitative
Resolution Atomic/molecular levelHigh for mass, can resolve individual PEG oligomers[1]Lower, separates based on size
Sensitivity Lower (mg-μg range)High (pmol-fmol range)Moderate (μg range)
Accuracy HighHigh for average molecular weight, relative error can be between -6.0% and 8.5% for quantification[2][3]Moderate, dependent on calibration standards
Analysis Time per Sample Minutes to hoursMinutes15-30 minutes
Information Provided Degree of PEGylation, conjugation site, structural integrity, purityAverage molecular weight, molecular weight distribution, degree of PEGylation, purityPurity, aggregation, hydrodynamic radius
Limitations Lower sensitivity, potential for signal overlap in complex moleculesCan be difficult to ionize large molecules, potential for fragmentationLimited resolution for species with similar hydrodynamic volumes, potential for non-specific interactions with the column[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the validation of this compound conjugation using ¹H NMR, MALDI-TOF MS, and SEC.

¹H NMR Spectroscopy Protocol for this compound Conjugation

¹H NMR spectroscopy provides detailed structural information, allowing for the direct observation and quantification of the PEG moiety in relation to the parent molecule.

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃) to a final volume of 0.5-0.7 mL.

  • Add a known amount of an internal standard (e.g., trimethylsilyl propanoic acid (TSP) for D₂O or tetramethylsilane (TMS) for CDCl₃) for quantitative analysis (qNMR).

2. NMR Data Acquisition:

  • Transfer the sample to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Key acquisition parameters include:

    • Number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation for accurate integration.

    • A spectral width that encompasses all relevant signals (e.g., 0-12 ppm).

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the characteristic signals of the this compound and the parent molecule.

    • The repeating ethylene glycol units of PEG typically show a strong, sharp singlet around 3.6 ppm[5].

    • The methoxy protons (-OCH₃) of the m-PEG moiety appear as a singlet around 3.38 ppm.

    • The methylene protons adjacent to the terminal alcohol (-CH₂OH) of an unconjugated m-PEG-alcohol can be observed around 3.56 ppm. Upon conjugation, this signal will shift.

  • Calculate the degree of PEGylation by comparing the integral of the PEG methylene protons to the integral of a well-resolved proton signal from the parent molecule with a known number of protons.

MALDI-TOF Mass Spectrometry Protocol

MALDI-TOF MS is a powerful technique for determining the molecular weight of the conjugate and assessing the heterogeneity of the PEGylation.

1. Sample and Matrix Preparation:

  • Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).

  • Dissolve the this compound conjugate in a compatible solvent to a concentration of approximately 1-10 pmol/µL.

2. Target Plate Spotting:

  • Mix the sample and matrix solutions in a 1:1 (v/v) ratio.

  • Spot 0.5-1 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air dry completely, allowing for co-crystallization of the sample and matrix.

3. Mass Spectrometry Analysis:

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • Acquire mass spectra in the appropriate mass range for the expected conjugate.

  • Optimize the laser power to achieve good signal intensity and resolution without causing excessive fragmentation.

4. Data Analysis:

  • Process the raw data to obtain a mass spectrum.

  • The spectrum will show a distribution of peaks, each corresponding to the conjugate with a different number of ethylene glycol units, reflecting the polydispersity of the PEG.

  • The average molecular weight and the degree of PEGylation can be determined from the peak distribution.

Size-Exclusion Chromatography (SEC) Protocol

SEC separates molecules based on their hydrodynamic volume, making it suitable for assessing the purity and aggregation state of the conjugate.

1. System and Sample Preparation:

  • Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate (e.g., 0.5-1.0 mL/min).

  • Dissolve the this compound conjugate in the mobile phase to a concentration of 0.1-1.0 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. Chromatographic Analysis:

  • Inject a defined volume (e.g., 20-100 µL) of the sample onto the equilibrated SEC column.

  • Monitor the elution profile using a UV detector (at 280 nm for proteins) and/or a refractive index (RI) detector.

3. Data Analysis:

  • The chromatogram will display peaks corresponding to the conjugate, any unconjugated parent molecule, and potential aggregates.

  • The retention time of the peaks is inversely proportional to the hydrodynamic volume of the molecules.

  • The peak area can be used to quantify the relative amounts of each species and determine the purity of the conjugate.

Visualization of Workflows and Logical Relationships

To further clarify the experimental processes and the interplay between these analytical techniques, the following diagrams are provided.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Conjugate in Deuterated Solvent add_std Add Internal Standard dissolve->add_std transfer Transfer to NMR Tube add_std->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Degree of PEGylation integrate->calculate

Experimental workflow for ¹H NMR analysis.

logical_relationship cluster_validation Validation of this compound Conjugation cluster_info Information Obtained nmr ¹H NMR Spectroscopy structure Structure & Purity nmr->structure ms MALDI-TOF MS mw Molecular Weight & Distribution ms->mw sec Size-Exclusion Chromatography size Size & Aggregation sec->size structure->mw Orthogonal Confirmation mw->size Orthogonal Confirmation size->structure Orthogonal Confirmation

References

A Comparative Guide to the Mass Spectrometry Analysis of m-PEG23-alcohol and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of polyethylene glycol (PEG) derivatives is paramount for ensuring the quality, efficacy, and safety of bioconjugates. This guide provides a comprehensive comparison of the mass spectrometry analysis of m-PEG23-alcohol, a monodisperse PEG linker, with alternative PEGylation strategies and other hydrophilic polymers. Experimental data, detailed methodologies, and visual workflows are presented to facilitate a deeper understanding of the analytical considerations for these important bioconjugation reagents.

Performance Comparison: this compound vs. Alternatives

The choice of a PEGylation reagent can significantly impact the physicochemical properties and in vivo performance of a bioconjugate. This section compares this compound, a discrete PEG molecule, with traditional polydisperse PEGs and a promising alternative, polysarcosine (pSar).

FeatureThis compound (Monodisperse PEG)Polydisperse PEGPolysarcosine (pSar)
Molecular Weight Single, defined molecular weightDistribution of molecular weights (polydispersity)Can be synthesized with low polydispersity
Mass Spectrometry Spectrum Single, sharp peakBroad distribution of peaks differing by 44 DaNarrow distribution of peaks
Purity & Homogeneity High, leading to well-defined conjugatesHeterogeneous mixture, leading to complex conjugatesHigh, enabling the creation of homogeneous conjugates
In Vivo Half-Life Can be tailored by PEG length; generally increases half-life of attached molecule[1][2]Increases half-life, but heterogeneity can lead to variable pharmacokinetics[1]Comparable ability to prolong circulation half-life as PEG[3][4]
Immunogenicity Reduced potential for immunogenicity compared to polydisperse PEGCan elicit anti-PEG antibodies, leading to accelerated blood clearanceConsidered non-immunogenic and biodegradable
Solubility & Stability Enhances the solubility and stability of conjugated moleculesImproves solubility and stabilityHigh water solubility and stability
Biological Activity of Conjugate Precise nature allows for optimized activity retentionCan lead to a greater loss of biological activity due to steric hindranceMay result in better retention of biological activity compared to PEG

Experimental Protocols for Mass Spectrometry Analysis

Accurate mass determination is critical for the characterization of PEGylated molecules. Below are detailed protocols for the analysis of this compound and similar compounds using Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for this compound

This protocol is designed for the analysis of small, monodisperse PEG molecules like this compound.

1. Sample Preparation:

  • Dissolve this compound in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to a final concentration of approximately 1 mg/mL.

2. LC-MS System and Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column suitable for polar molecules, such as a C18 or C8 column (e.g., 100 x 2.1 mm, 2.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-13 min: 95-5% B

    • 13-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Mass Range: m/z 100-2000.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

3. Data Analysis:

  • The data can be processed using the mass spectrometer's software. For a pure sample of this compound, a single major peak corresponding to its molecular weight plus a proton ([M+H]+) or other adducts (e.g., [M+Na]+) should be observed.

MALDI-TOF Mass Spectrometry Protocol for Discrete PEG Alcohols

This protocol is suitable for the rapid analysis of discrete PEG molecules.

1. Sample and Matrix Preparation:

  • Sample Solution: Dissolve the discrete PEG alcohol in a 1:1 mixture of acetonitrile and water to a concentration of 1-2 mg/mL.

  • Matrix Solution: Prepare a 5 mg/mL solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a 1:1 mixture of acetonitrile and water. Other matrices like 2,5-dihydroxybenzoic acid (DHB) can also be used.

  • Cationizing Agent (Optional but Recommended): Prepare a 1 mM solution of sodium chloride in a 1:1 mixture of acetonitrile and water to promote the formation of sodium adducts, which can improve signal intensity and consistency.

2. Target Plate Spotting:

  • On the MALDI target plate, spot 0.5 µL of the cationizing agent and let it air dry for about 5 seconds.

  • Spot 0.5 µL of the sample solution onto the same spot, followed by 0.5 µL of the matrix solution.

  • Allow the spot to air dry completely at room temperature, which allows for the co-crystallization of the sample and matrix.

3. Instrumental Analysis:

  • Instrument: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion reflector mode.

  • Laser: A nitrogen laser (337 nm) is typically used. The laser power should be optimized to achieve a good signal-to-noise ratio without causing excessive fragmentation.

  • Mass Range: Set the mass range to encompass the expected molecular weight of the PEG alcohol.

  • Calibration: Calibrate the instrument using a known standard, such as a peptide or another PEG standard of a similar mass range.

4. Data Acquisition and Processing:

  • Acquire the mass spectrum by averaging multiple laser shots.

  • The resulting spectrum for a discrete PEG alcohol should show a single primary peak corresponding to the [M+Na]+ ion (if a sodium salt was used) or [M+H]+ ion.

Experimental Workflow and Data Interpretation

The following diagrams illustrate the typical experimental workflows for the LC-MS and MALDI-TOF MS analysis of this compound and its bioconjugates.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS Analysis cluster_data_processing Data Processing Sample This compound or Bioconjugate Dissolution Dissolution in Acetonitrile/Water Sample->Dissolution Injection Injection onto Reversed-Phase Column Dissolution->Injection Gradient Gradient Elution Injection->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI MassAnalyzer Mass Analyzer ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Deconvolution Deconvolution of Spectra Detector->Deconvolution MassDetermination Mass Determination Deconvolution->MassDetermination

Caption: LC-MS workflow for this compound analysis.

MALDI_TOF_Workflow cluster_sample_prep Sample Preparation cluster_maldi_tof MALDI-TOF Analysis cluster_data_analysis Data Analysis Sample Discrete PEG Alcohol Mixing Co-crystallization on Target Plate Sample->Mixing Matrix Matrix Solution (e.g., CHCA) Matrix->Mixing Cationizer Cationizing Agent (e.g., NaCl) Cationizer->Mixing Laser Laser Desorption/Ionization Mixing->Laser TOF Time-of-Flight Mass Analyzer Laser->TOF Detector Detector TOF->Detector Spectrum Mass Spectrum Generation Detector->Spectrum PeakID Peak Identification ([M+Na]+) Spectrum->PeakID

Caption: MALDI-TOF MS workflow for discrete PEG alcohols.

Signaling Pathways and Logical Relationships

In the context of bioconjugate development, mass spectrometry is a critical tool within a larger analytical workflow to ensure product quality and understand structure-activity relationships. The following diagram illustrates the logical flow from bioconjugation to final product characterization.

Bioconjugate_Characterization_Flow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_decision Decision Biomolecule Protein/Peptide Bioconjugation Bioconjugation Reaction Biomolecule->Bioconjugation PEG_Reagent This compound or Alternative PEG_Reagent->Bioconjugation Purification Purification (e.g., SEC, IEX) Bioconjugation->Purification MS_Analysis Mass Spectrometry (LC-MS, MALDI-TOF) Purification->MS_Analysis Purity_Analysis Purity Assessment (HPLC) Purification->Purity_Analysis Activity_Assay Biological Activity Assay Purification->Activity_Assay Proceed Proceed to Further Studies MS_Analysis->Proceed Purity_Analysis->Proceed Activity_Assay->Proceed

Caption: Logical workflow for bioconjugate development and characterization.

References

biological activity of m-PEG23-alcohol vs. longer PEG chains

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Activity of m-PEG23-alcohol versus Longer PEG Chains

For researchers, scientists, and drug development professionals, the choice of Polyethylene Glycol (PEG) chain length is a critical determinant of the biological activity and therapeutic efficacy of PEGylated molecules. This guide provides an objective comparison of the performance of a short-chain PEG, this compound, against longer PEG chains, supported by experimental data and detailed methodologies.

Introduction to PEGylation and Chain Length

PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or nanoparticles, is a widely utilized strategy to improve their pharmacological properties. The length of the PEG chain significantly influences the biological behavior of the conjugate. This guide focuses on this compound, a monodisperse PEG with 23 ethylene glycol units and a terminal alcohol group, having a molecular weight of approximately 1045.26 g/mol [1][2]. For the purpose of this comparison, this compound is categorized as a short-chain PEG (~1 kDa) and is contrasted with longer PEG chains commonly used in drug development (e.g., 2 kDa, 5 kDa, 10 kDa, 20 kDa, and 40 kDa).

Core Biological Activities: A Comparative Analysis

The biological activity of PEGylated entities is primarily dictated by their interactions with physiological components. Key parameters affected by PEG chain length include protein binding, cellular uptake, in vivo circulation time, and immunogenicity.

Protein Binding and Opsonization

Upon introduction into the bloodstream, foreign particles are often coated with plasma proteins, a process known as opsonization, which marks them for clearance by the mononuclear phagocyte system (MPS)[3][4][5]. PEGylation creates a hydrophilic shield that sterically hinders protein adsorption, thereby reducing opsonization and subsequent clearance.

This compound (Short-Chain PEG): Shorter PEG chains, such as this compound, provide limited steric hindrance against protein binding compared to their longer counterparts. This can result in a higher degree of opsonization and faster clearance from circulation.

Longer PEG Chains: Increasing the PEG chain length generally leads to a more effective reduction in protein adsorption. Longer chains create a denser "brush" conformation on the surface of the conjugated molecule, which more effectively repels plasma proteins. However, some studies suggest that there may be an optimal PEG length for minimizing protein interaction, as excessively long chains might exhibit altered interactions with certain proteins.

Table 1: Comparison of Protein Binding with Varying PEG Chain Lengths

PEG Chain LengthMolecular Weight (approx.)Protein AdsorptionOpsonizationReference
This compound ~1 kDa Moderate to High Moderate to High
2 kDa2,000 DaModerateModerate
5 kDa5,000 DaLowLow
20 kDa20,000 DaVery LowVery Low
40 kDa40,000 DaVery LowVery Low
Cellular Uptake

The efficiency with which a PEGylated molecule is internalized by cells is crucial for its therapeutic effect, especially for intracellular drug delivery.

This compound (Short-Chain PEG): Due to less effective shielding, nanoparticles or molecules conjugated with shorter PEG chains generally exhibit higher cellular uptake compared to those with longer chains. This can be advantageous for applications requiring efficient intracellular delivery.

Longer PEG Chains: Longer PEG chains create a more significant steric barrier, which can hinder the interaction of the PEGylated entity with cell surface receptors, leading to reduced cellular uptake. While this is beneficial for prolonging circulation, it can be a drawback for drugs that need to enter cells to be effective.

Table 2: Cellular Uptake Efficiency as a Function of PEG Chain Length

PEG Chain LengthMolecular Weight (approx.)Relative Cellular UptakeRationaleReference
This compound ~1 kDa High Less steric hindrance
5 kDa5,000 DaModerateIncreased steric hindrance
15 kDa15,000 DaLowSignificant steric hindrance
In Vivo Circulation Time

A key objective of PEGylation is to prolong the systemic circulation time of a therapeutic agent, thereby increasing its bioavailability and therapeutic window.

This compound (Short-Chain PEG): Molecules conjugated with short PEG chains like this compound are cleared more rapidly from the bloodstream, primarily through renal filtration for smaller conjugates. This results in a shorter circulation half-life.

Longer PEG Chains: Increasing the PEG molecular weight leads to a larger hydrodynamic radius, which reduces renal clearance and prolongs circulation time. For larger PEGylated entities, clearance by the MPS is also significantly reduced with longer PEG chains. Studies have shown a direct correlation between increasing PEG chain length and longer plasma half-life.

Table 3: Impact of PEG Chain Length on In Vivo Circulation Half-Life

PEG Chain LengthMolecular Weight (approx.)Circulation Half-Life (t1/2)Primary Clearance MechanismReference
This compound ~1 kDa Short Renal and/or MPS
5 kDa5,000 DaIntermediateRenal and MPS
12 kDa12,000 DaLongMPS
20 kDa20,000 DaVery LongPrimarily Hepatic (for large conjugates)
40 kDa40,000 DaVery LongPrimarily Hepatic (for large conjugates)
Immunogenicity

While PEG is generally considered to be non-immunogenic, there is growing evidence that the immune system can generate antibodies against PEG (anti-PEG antibodies), which can lead to accelerated blood clearance (ABC) of PEGylated therapeutics upon repeated administration.

This compound (Short-Chain PEG): Shorter PEG chains are generally considered to be less immunogenic than longer chains. The reduced size and complexity of the molecule may result in a weaker immune response.

Longer PEG Chains: Higher molecular weight PEGs have been shown to be more immunogenic, inducing a stronger anti-PEG antibody response. This can compromise the efficacy and safety of PEGylated drugs, particularly in multi-dose regimens.

Table 4: Immunogenicity Profile based on PEG Chain Length

PEG Chain LengthMolecular Weight (approx.)Immunogenicity PotentialAnti-PEG Antibody InductionReference
This compound ~1 kDa Low Weak
5 kDa5,000 DaModerateModerate
20 kDa20,000 DaHighStrong
30 kDa30,000 DaHighStrong

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of PEGylated compounds. Below are representative protocols for key experiments.

Protein Binding Assay: Isothermal Titration Calorimetry (ITC)

Objective: To quantify the binding affinity of plasma proteins to PEGylated nanoparticles.

Methodology:

  • Prepare suspensions of PEGylated nanoparticles (e.g., with this compound and longer PEG chains) at a known concentration in phosphate-buffered saline (PBS).

  • Prepare a solution of a model plasma protein, such as bovine serum albumin (BSA), in PBS.

  • The ITC experiments are performed at 37°C using a microcalorimeter.

  • The nanoparticle suspension is loaded into the sample cell, and the BSA solution is loaded into the injection syringe.

  • A series of small injections of the BSA solution into the nanoparticle suspension is performed.

  • The heat change associated with each injection is measured.

  • The resulting data are fitted to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry of binding and the dissociation constant (Kd).

Cellular Uptake Assay: Flow Cytometry

Objective: To quantify the internalization of fluorescently labeled PEGylated nanoparticles by cells.

Methodology:

  • Seed cells (e.g., a cancer cell line or macrophages) in 24-well plates and culture until they reach a suitable confluence.

  • Prepare suspensions of fluorescently labeled PEGylated nanoparticles with different PEG chain lengths in cell culture medium.

  • Incubate the cells with the nanoparticle suspensions for a defined period (e.g., 4 or 24 hours) at 37°C.

  • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Detach the cells from the plate using trypsin-EDTA.

  • Resuspend the cells in PBS and analyze them using a flow cytometer.

  • The mean fluorescence intensity of the cells is measured, which is proportional to the amount of internalized nanoparticles. At least 10,000 cells should be counted for each sample.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the circulation half-life of PEGylated compounds.

Methodology:

  • Administer the PEGylated compound (e.g., via tail vein injection) to a cohort of mice at a specific dose.

  • Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr) via retro-orbital or tail vein sampling.

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the PEGylated compound in the plasma samples using a suitable analytical method (e.g., ELISA for protein conjugates, or a method to detect a label if the compound is tagged).

  • Plot the plasma concentration versus time data.

  • Calculate pharmacokinetic parameters, including the elimination half-life (t1/2), area under the curve (AUC), and clearance, using appropriate software.

Anti-PEG Antibody Detection: Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To detect and quantify the presence of anti-PEG antibodies in serum or plasma.

Methodology:

  • Coat a 96-well microplate with a PEG-conjugated molecule (e.g., mPEG-BSA) overnight at 4°C.

  • Wash the plate with PBS containing a mild detergent (e.g., Tween-20).

  • Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% milk in PBS) for 1-2 hours at room temperature.

  • Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate to remove unbound antibodies.

  • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-human IgG or IgM) and incubate for 1 hour.

  • Wash the plate again.

  • Add a chromogenic substrate (e.g., TMB) and allow the color to develop.

  • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the concentration of anti-PEG antibodies in the sample.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Opsonization and the effect of PEG chain length.

Pharmacokinetic_Study_Workflow Start Start: In Vivo Study Dosing Compound Administration (e.g., IV Injection in Mice) Start->Dosing Sampling Serial Blood Sampling (Multiple Time Points) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Quantification Concentration Measurement (e.g., ELISA) Processing->Quantification Analysis Pharmacokinetic Analysis (Software Modeling) Quantification->Analysis End End: Determine Half-Life, AUC, etc. Analysis->End

Caption: Workflow for a typical in vivo pharmacokinetic study.

References

The Impact of PEGylation on Drug Conjugate Performance: An In Vitro vs. In Vivo Comparison with a Focus on m-PEG23-Alcohol Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the optimization of drug conjugates is a critical step in creating effective and safe therapeutics. The use of polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of these conjugates. This guide provides an objective comparison of the in vitro and in vivo performance of drug conjugates, with a particular focus on those utilizing short-chain PEGs, such as m-PEG23-alcohol, against non-PEGylated and longer-chain PEG alternatives. The information herein is supported by experimental data to facilitate informed decisions in drug development.

The covalent attachment of PEG chains to a therapeutic molecule, such as an antibody-drug conjugate (ADC) or a peptide-drug conjugate (PDC), can profoundly influence its behavior. Generally, PEGylation increases the hydrodynamic size of the conjugate, which can shield it from proteolytic enzymes and reduce renal clearance, thereby extending its circulation half-life. However, this modification can also introduce a trade-off, potentially reducing the conjugate's immediate cytotoxic potency in in vitro settings due to steric hindrance at the target binding site.

Quantitative Performance Comparison

The following tables summarize quantitative data from various studies to illustrate the impact of PEG linker length on the in vitro and in vivo performance of drug conjugates. While direct comparative data for this compound (approximately 1 kDa) is limited, the presented data for other short-chain PEGs provide valuable insights into the expected performance characteristics.

Table 1: In Vitro Cytotoxicity of Drug Conjugates with Varying PEG Linker Lengths

Conjugate TypeLinker TypePayloadTarget Cell LineIC50 (nM)Reference
Affibody-Drug ConjugateNon-PEGylatedMMAEHER2+High Potency (exact value not specified)[1]
Affibody-Drug Conjugate4 kDa PEGMMAEHER2+4.5-fold reduction vs. Non-PEGylated[1]
Affibody-Drug Conjugate10 kDa PEGMMAEHER2+22-fold reduction vs. Non-PEGylated[1]
Nanoparticle-Drug Conjugate2 kDa PEGGemcitabineA549 & MIA PaCa-2Higher cytotoxicity than longer PEGs[2]
Nanoparticle-Drug Conjugate5 kDa PEGGemcitabineA549 & MIA PaCa-2Lower cytotoxicity than 2 kDa PEG[2]
Nanoparticle-Drug Conjugate10 kDa PEGGemcitabineA549 & MIA PaCa-2Lower cytotoxicity than 2 kDa PEG

Table 2: In Vivo Pharmacokinetics of Drug Conjugates with Varying PEG Linker Lengths

Conjugate TypeLinker TypeAnimal ModelPlasma Half-life (t1/2)Key FindingReference
Affibody-Drug ConjugateNon-PEGylatedMiceShortRapid clearance
Affibody-Drug Conjugate4 kDa PEGMice2.5-fold increase vs. Non-PEGylatedExtended circulation
Affibody-Drug Conjugate10 kDa PEGMice11.2-fold increase vs. Non-PEGylatedSignificantly prolonged circulation
Nanoparticles1 kDa PEGMice-Increased tumor uptake for 10 nm particles
NanoparticlesNon-PEGylated vs. PEGylatedMice-PEGylation leads to significantly higher blood values of the nanoparticle formulation.

Table 3: In Vivo Efficacy of Drug Conjugates with Varying PEG Linker Lengths

Conjugate TypeLinker TypePayloadAnimal ModelTumor Growth Inhibition (%)Key FindingReference
Affibody-Drug ConjugateNon-PEGylatedMMAENCI-N87 Xenograft-Less effective than 10 kDa PEG conjugate
Affibody-Drug Conjugate10 kDa PEGMMAENCI-N87 XenograftMost effectiveProlonged half-life leads to better tumor accumulation and efficacy
Nanoparticle-Drug ConjugatePEG-PLGADocetaxelTumor-bearing BALB/c miceEnhanced tumor suppressionGreater efficacy compared to free drug

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug conjugate performance. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a drug conjugate required to inhibit the growth of a cancer cell line by 50% (IC50).

  • Cell Plating: Seed cancer cells (both antigen-positive and antigen-negative for specificity testing) in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the drug conjugate and relevant controls (e.g., unconjugated antibody, free drug) in cell culture medium. Add the diluted conjugates to the appropriate wells.

  • Incubation: Incubate the plates for a period that allows for drug-induced cell death, typically 72 to 120 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells and plot the results to determine the IC50 value.

In Vivo Pharmacokinetic Study

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a drug conjugate in an animal model.

  • Animal Model: Use appropriate animal models, such as mice or rats.

  • Administration: Administer a single intravenous (i.v.) dose of the drug conjugate to each animal.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, etc.) via methods like retro-orbital bleeding or tail vein sampling.

  • Sample Processing: Process the blood samples to separate plasma or serum.

  • Quantification: Quantify the concentration of the drug conjugate in the plasma/serum samples using a validated analytical method, such as ELISA or LC-MS/MS.

  • Data Analysis: Plot the plasma concentration-time curve and use pharmacokinetic software to calculate key parameters like half-life (t1/2), clearance (CL), and volume of distribution (Vd).

In Vivo Tumor Growth Inhibition Study

This study assesses the anti-tumor efficacy of a drug conjugate in a tumor-bearing animal model.

  • Tumor Model: Establish a tumor xenograft model by subcutaneously injecting human cancer cells into immunocompromised mice.

  • Group Formation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Treatment: Administer the drug conjugate, vehicle control, and other relevant controls (e.g., unconjugated antibody, free drug) according to a predetermined dosing schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.

  • Endpoint: Conclude the study when tumors in the control group reach a specified size or after a set duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Analyze survival data if applicable.

Visualizing Key Concepts

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Line Culture (Antigen-Positive & Negative) ADC_Treatment_vitro ADC Treatment (Serial Dilutions) Cell_Culture->ADC_Treatment_vitro Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) ADC_Treatment_vitro->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Tumor_Implantation Tumor Cell Implantation in Mice PK_Study Pharmacokinetic Study (Blood Sampling & Analysis) Tumor_Implantation->PK_Study Efficacy_Study Efficacy Study (Tumor Growth Monitoring) Tumor_Implantation->Efficacy_Study Data_Analysis_vivo Data Analysis (TGI, Survival) Efficacy_Study->Data_Analysis_vivo Conjugate_Synthesis This compound Conjugate Synthesis Conjugate_Synthesis->Cell_Culture Test in vitro Conjugate_Synthesis->Tumor_Implantation Test in vivo signaling_pathway ADC PEGylated ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Cleavage/ Degradation Apoptosis Apoptosis Payload->Apoptosis Induces

References

A Comparative Analysis of Linear m-PEG23-alcohol and Branched PEGs for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of polyethylene glycol (PEG) architecture is a critical determinant of a therapeutic's pharmacokinetic profile, stability, and overall efficacy. This guide provides an objective comparison between the linear monofunctional m-PEG23-alcohol and branched PEG structures, supported by experimental data and detailed methodologies to inform selection for specific bioconjugation and drug delivery applications.

Executive Summary

The architecture of a PEG molecule significantly influences its behavior in biological systems. Linear PEGs, such as this compound, offer simplicity in conjugation chemistry. In contrast, branched PEGs, with their globular structure, often provide enhanced steric hindrance, leading to superior stability, reduced immunogenicity, and prolonged circulation times. This guide will delve into a comparative analysis of these two PEG architectures, presenting key performance data and the experimental protocols used to derive them.

Structural and Physicochemical Properties

Linear this compound is a single-chain polymer with a terminal methoxy group and a reactive hydroxyl group. Branched PEGs, such as Y-shaped or multi-arm PEGs, consist of multiple PEG chains emanating from a central core. This structural difference leads to a more compact, three-dimensional conformation for branched PEGs compared to the more flexible, linear structure of this compound.

Comparative Performance Data

The following tables summarize the key performance differences between linear this compound and branched PEGs based on published experimental findings. It is important to note that direct comparative studies using this compound are limited; therefore, data from studies using linear PEGs of similar molecular weight are used for a representative comparison.

Table 1: Comparison of Hydrodynamic Volume and Protein Stability

ParameterLinear m-PEG (similar to this compound)Branched PEG (e.g., Y-shaped)Key Findings
Viscosity Radius (Angstrom) Varies with molecular weightGenerally larger for the same total molecular weight[1]Studies have shown that for the same total molecular weight, there is no significant difference in the viscosity radii between linear and branched PEG-protein conjugates[1]. This suggests that the longer in vivo circulation of branched PEG-conjugates may not be solely due to size differences[1].
Protein Conformational Stability Can increase conformational stability[2]Can have a more pronounced effect on stability (either stabilizing or destabilizing)[3]Branched PEGylation can lead to a greater change in the folding free energy of a protein compared to linear PEGylation at the same site. This effect is highly dependent on the conjugation site.
Proteolytic Stability Increases resistance to proteolysisOffers enhanced protection from proteolytic degradationThe bulkier structure of branched PEGs provides more effective shielding of the protein surface from proteolytic enzymes.
Thermal Stability Increases thermal stabilityCan further enhance thermal stability compared to linear PEGsThe increased steric hindrance from branched PEGs can better prevent protein unfolding at elevated temperatures.

Table 2: Comparative Pharmacokinetics and Cellular Uptake

ParameterLinear m-PEG (similar to this compound)Branched PEG (e.g., 4-arm)Key Findings
In Vivo Circulation Half-Life Extended half-life compared to unmodified moleculesGenerally longer circulation half-life than linear PEGs of similar total molecular weightThe enhanced steric shielding of branched PEGs reduces renal clearance and recognition by the reticuloendothelial system.
Immunogenicity Reduced immunogenicityFurther reduced immunogenicity compared to linear PEGsThe compact structure of branched PEGs is more effective at masking antigenic epitopes on the protein surface.
Cellular Uptake of Nanoparticles PEGylation generally reduces non-specific cellular uptakeCellular uptake can be similar to or slightly lower than linear PEGs, depending on cell type and PEG densityStudies on PEGylated nanoparticles have shown that both linear and branched PEG coatings reduce cellular uptake by macrophages. Interestingly, one study found that nanoparticles coated with branched PEGs had similar cellular uptake in HEK-293T and A549 cells compared to those with linear PEGs.
Drug Loading Efficiency in Nanoparticles Dependent on formulation and drug propertiesCan allow for higher drug-to-antibody ratios in antibody-drug conjugatesThe multi-arm nature of some branched PEGs provides more attachment points for drug molecules.
Drug Release Kinetics Release is controlled by diffusion through the polymer matrixRelease kinetics can be modulated by the denser polymer architectureThe addition of PEG, in general, can allow for controlled drug release over an extended period. The more compact nature of branched PEGs could potentially lead to slower diffusion-controlled release.

Experimental Protocols

Synthesis and Characterization of PEGs

Synthesis of Branched PEGs (General Procedure by Step-Growth Polymerization)

  • Synthesis of Bifunctional PEGs: React PEG monomers with a bifunctional linker (e.g., diisocyanate or diacid chloride) to create PEGs with two reactive end groups.

  • Polymerization: Polymerize the bifunctional PEGs using a crosslinking agent, such as a trifunctional linker or a multifunctional monomer, to form branched PEGs with multiple arms and a central core.

  • Purification: Purify the resulting branched PEGs using dialysis, column chromatography, or precipitation to remove unreacted components.

Characterization of PEGs

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and purity of the PEG derivatives. 1H NMR and 13C NMR are employed to identify the characteristic peaks of the PEG backbone and functional end groups. The molecular weight of lower molecular weight PEGs can also be determined from NMR data by comparing the integrals of the terminal groups to the repeating ethylene glycol units.

  • Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC): Used to determine the molecular weight and polydispersity index (PDI) of the PEG polymers. This technique separates molecules based on their hydrodynamic volume in solution.

Performance Evaluation Protocols

Determination of Drug Loading Efficiency in Nanoparticles

  • Preparation of Drug-Loaded Nanoparticles: Prepare the PEGylated nanoparticles containing the drug using a suitable method such as interfacial deposition of the preformed polymer.

  • Separation of Free Drug: Separate the drug-loaded nanoparticles from the unencapsulated drug. This can be achieved by methods like ultracentrifugation or ultrafiltration.

  • Quantification of Encapsulated Drug: Lyse the nanoparticles to release the encapsulated drug.

  • Analysis: Quantify the amount of drug using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., UV or fluorescence).

  • Calculation: The drug loading efficiency is calculated as the ratio of the mass of the drug in the nanoparticles to the total mass of the drug used in the formulation, expressed as a percentage.

Assessment of Pharmacokinetics of PEGylated Molecules

  • Animal Model: Administer the PEGylated molecule (e.g., protein or nanoparticle) to a suitable animal model (e.g., rats or mice) via the desired route (e.g., intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points.

  • Sample Processing: Process the blood samples to obtain plasma or serum.

  • Quantification of PEGylated Molecule: Determine the concentration of the PEGylated molecule in the plasma/serum samples using a sensitive and specific analytical method.

    • Enzyme-Linked Immunosorbent Assay (ELISA): Can be developed to specifically quantify the PEGylated protein.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and selective method for quantifying the PEGylated molecule, often after proteolytic digestion of the protein component.

  • Pharmacokinetic Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd) using appropriate software.

Visualizing Workflows and Pathways

To better illustrate the processes involved in the comparative study of this compound and branched PEGs, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_conjugation Bioconjugation cluster_evaluation Performance Evaluation Linear_PEG_Synthesis Synthesis of This compound Characterization Characterization (NMR, GPC) Linear_PEG_Synthesis->Characterization Branched_PEG_Synthesis Synthesis of Branched PEG Branched_PEG_Synthesis->Characterization Protein_Conjugation_L Conjugation to Model Protein (Linear PEG) Characterization->Protein_Conjugation_L Protein_Conjugation_B Conjugation to Model Protein (Branched PEG) Characterization->Protein_Conjugation_B Stability_Assay Stability Assays (Thermal, Proteolytic) Protein_Conjugation_L->Stability_Assay PK_Study Pharmacokinetic Studies Protein_Conjugation_L->PK_Study Cellular_Uptake Cellular Uptake Assays Protein_Conjugation_L->Cellular_Uptake Protein_Conjugation_B->Stability_Assay Protein_Conjugation_B->PK_Study Protein_Conjugation_B->Cellular_Uptake Comparative_Analysis Comparative Analysis Stability_Assay->Comparative_Analysis Compare Data PK_Study->Comparative_Analysis Compare Data Cellular_Uptake->Comparative_Analysis Compare Data

Caption: Experimental workflow for the comparative study.

Caption: Cellular uptake pathways of PEGylated nanoparticles.

Conclusion

The choice between linear this compound and branched PEGs is highly dependent on the specific therapeutic application. While linear PEGs offer a straightforward approach to PEGylation, branched PEGs often provide significant advantages in terms of enhanced stability, prolonged circulation, and reduced immunogenicity. The more complex, three-dimensional structure of branched PEGs can offer superior shielding of the conjugated molecule. However, this can also lead to a greater impact on the molecule's biological activity, which necessitates careful site-specific conjugation and thorough characterization. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision to optimize the performance of next-generation protein and nanoparticle therapeutics.

References

The Influence of PEGylation on Drug Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the impact of modifications like PEGylation on a drug's pharmacokinetic profile is crucial for optimizing therapeutic efficacy and safety. This guide provides a comparative analysis of drugs with and without the attachment of polyethylene glycol (PEG), a process known as PEGylation. While specific data for m-PEG23-alcohol was not available, this guide leverages established principles of PEGylation to illustrate its effects on key pharmacokinetic parameters.

PEGylation, the covalent attachment of PEG chains to a drug molecule, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutics.[1][2] This modification can lead to a range of benefits, including increased drug solubility, extended circulation time in the bloodstream, and reduced immunogenicity.[2][3] By increasing the hydrodynamic size of the molecule, PEGylation can decrease renal clearance, leading to a prolonged half-life and sustained therapeutic effect.[1]

Comparative Pharmacokinetic Data: PEGylated vs. Non-PEGylated Drugs

The following table summarizes the typical changes observed in key pharmacokinetic parameters following the PEGylation of a therapeutic agent. The data presented is a synthesis of reported effects for various drugs and serves as a representative comparison.

Pharmacokinetic ParameterNon-PEGylated DrugPEGylated DrugRationale for Change
Half-life (t½) ShortSignificantly IncreasedReduced renal clearance and protection from enzymatic degradation due to increased molecular size.
Clearance (CL) HighSignificantly DecreasedSlower filtration by the kidneys and reduced uptake by the reticuloendothelial system.
Volume of Distribution (Vd) VariableGenerally DecreasedThe larger size of the PEG-drug conjugate restricts its distribution to tissues outside the bloodstream.
Maximum Concentration (Cmax) HighLowerSlower absorption and distribution rates lead to a lower peak plasma concentration.
Area Under the Curve (AUC) LowerSignificantly IncreasedRepresents greater overall drug exposure due to prolonged circulation time.
Immunogenicity/Antigenicity Can be highReducedThe PEG chain can mask antigenic sites on the drug, reducing immune recognition.

Experimental Protocol: Comparative Pharmacokinetic Study in an Animal Model

This section outlines a typical experimental protocol for evaluating the pharmacokinetic profiles of a drug with and without PEGylation in a preclinical animal model, such as rats or mice.

Objective: To determine and compare the key pharmacokinetic parameters (t½, CL, Vd, Cmax, AUC) of a non-PEGylated drug and its PEGylated counterpart.

Materials:

  • Test articles: Non-PEGylated drug, PEGylated drug (e.g., with this compound)

  • Animal model: Sprague-Dawley rats (n=5 per group)

  • Dosing vehicle: Sterile saline or other appropriate vehicle

  • Analytical equipment: LC-MS/MS for drug quantification in plasma

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study to allow for acclimatization.

  • Dosing:

    • Divide the animals into two groups: Group A (Non-PEGylated drug) and Group B (PEGylated drug).

    • Administer a single intravenous (IV) bolus dose of the respective drug to each animal. The dose should be calculated based on the molar equivalent of the active drug substance.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72 hours) post-dosing.

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of both the non-PEGylated and PEGylated drug in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters for each animal.

    • Parameters to be determined include: half-life (t½), clearance (CL), volume of distribution (Vd), maximum concentration (Cmax), and area under the concentration-time curve (AUC).

  • Statistical Analysis:

    • Perform statistical analysis (e.g., t-test) to compare the pharmacokinetic parameters between the two groups and determine if the observed differences are statistically significant.

Pharmacokinetic_Study_Workflow cluster_prestudy Pre-Study cluster_study Study Execution cluster_analysis Data Analysis acclimatization Animal Acclimatization group_allocation Group Allocation (n=5 per group) acclimatization->group_allocation dosing IV Dosing (Non-PEGylated vs. PEGylated) group_allocation->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis stat_analysis Statistical Comparison pk_analysis->stat_analysis

Caption: Experimental workflow for a comparative pharmacokinetic study.

Signaling Pathways and Logical Relationships

The primary mechanism by which PEGylation alters pharmacokinetics is not through a direct signaling pathway but by modifying the physicochemical properties of the drug. The increased hydrodynamic radius of the PEG-drug conjugate is a key factor.

PEGylation_Effect_Logic cluster_properties Physicochemical Properties cluster_pk_effects Pharmacokinetic Consequences drug Drug Molecule pegylated_drug PEGylated Drug Conjugate drug->pegylated_drug peg This compound peg->pegylated_drug hydro_size Increased Hydodynamic Size pegylated_drug->hydro_size steric_hindrance Steric Hindrance pegylated_drug->steric_hindrance renal_clearance Decreased Renal Clearance hydro_size->renal_clearance enzymatic_degradation Reduced Enzymatic Degradation steric_hindrance->enzymatic_degradation immunogenicity Reduced Immunogenicity steric_hindrance->immunogenicity half_life Increased Half-life renal_clearance->half_life enzymatic_degradation->half_life

Caption: Logical flow of PEGylation's effect on pharmacokinetics.

References

A Comparative Guide to Cytotoxicity Assays for m-PEG23-alcohol Modified Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of m-PEG23-alcohol modified nanoparticles in various biomedical applications necessitates a thorough understanding of their potential cytotoxic effects. This guide provides a comparative overview of common in vitro assays used to assess the cytotoxicity of these nanoparticles, supported by experimental data and detailed protocols. While specific quantitative data for nanoparticles modified with the this compound linker is limited in publicly available literature, this guide leverages data from studies on various PEGylated and methoxy-PEG (mPEG) functionalized nanoparticles to provide a representative comparison.

Comparative Analysis of Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is crucial for accurately evaluating the biological response to nanoparticles. Different assays measure distinct cellular parameters, and their suitability can be influenced by the physicochemical properties of the nanoparticles being tested. The three most common assays—MTT, Lactate Dehydrogenase (LDH), and Apoptosis assays—provide complementary information on cell viability, membrane integrity, and the mechanism of cell death.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies on various PEGylated nanoparticles, illustrating the types of results obtained from different cytotoxicity assays. It is important to note that the cytotoxicity of nanoparticles is highly dependent on factors such as the core material, size, surface charge, and the specific cell type used in the study.

Nanoparticle TypeCell LineAssayConcentrationResult (e.g., % Cell Viability, IC50)Reference
PEG-coated Gold Nanoparticles (PEG-AuNPs)MG-63Annexin V/PI100 µg/mL>90% viability[1]
mPEG-PCL NanospheresHuman FibroblastMTTNot specifiedHigher cell viability than the free drug[2]
PEGylated Zinc Oxide Nanoparticles (PZNP)PANC-1MTTNot specifiedMore cytotoxic than bare ZnO NPs[3]
9-NC-loaded PLGA-PEG 5% NanoparticlesA2780MTTNot specifiedLower IC50 than free drug[4]
PEGylated Single-Walled Carbon Nanotubes (Pl-PEG-SWCNTs)JurkatTrypan BlueVariousIC50 values: 400 µg/mL (24h), 250 µg/mL (48h), 225 µg/mL (72h)[5]
PEGylated PLGA Nanoparticles4T1Cell Viability AssayNot specified>94% cell viability

Note: The data presented are for illustrative purposes and are derived from studies on various PEGylated nanoparticles, not specifically those modified with this compound. Direct extrapolation of these values should be done with caution.

Key Cytotoxicity Assays: A Deeper Dive

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Principle: Measures mitochondrial reductase activity. Endpoint: Colorimetric measurement of formazan concentration. Advantages: High-throughput, relatively inexpensive, and widely used. Limitations: Nanoparticles can interfere with the assay by directly reducing MTT or by absorbing light at the same wavelength as formazan, leading to inaccurate results.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

Principle: Measures cell membrane integrity. Endpoint: Colorimetric or fluorometric measurement of LDH activity. Advantages: Simple, reliable, and can be performed on the same samples used for other assays. Limitations: Nanoparticles can adsorb LDH from the medium or interfere with the enzymatic reaction, potentially leading to underestimation or overestimation of cytotoxicity.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which nanoparticles can induce cytotoxicity. Several assays can detect the biochemical and morphological changes associated with apoptosis.

  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, provide a specific indicator of apoptosis induction. These assays are often based on the cleavage of a fluorogenic or colorimetric substrate.

Principle: Detects specific markers of programmed cell death. Endpoint: Fluorescence or luminescence measurement. Advantages: Provides mechanistic insights into the mode of cell death. Limitations: Can be more complex and time-consuming than viability assays.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Nanoparticle Treatment: Remove the culture medium and add fresh medium containing various concentrations of the this compound modified nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a 96-well plate.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells.

  • Sample Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture Addition: Add the LDH reaction mixture (containing substrate and cofactor) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).

Annexin V-FITC/PI Apoptosis Assay Protocol
  • Cell Seeding and Treatment: Treat cells with nanoparticles in a suitable culture vessel (e.g., 6-well plate).

  • Cell Harvesting: After the treatment period, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Cell & Nanoparticle Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture treatment Treat Cells with Nanoparticles cell_culture->treatment np_dispersion Nanoparticle Dispersion np_dispersion->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assays (Cell Death Mechanism) treatment->apoptosis data_analysis Data Analysis & Interpretation mtt->data_analysis ldh->data_analysis apoptosis->data_analysis

Caption: General experimental workflow for nanoparticle cytotoxicity assessment.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathway Intrinsic Apoptosis Pathway nanoparticles PEGylated Nanoparticles ros ↑ Reactive Oxygen Species (ROS) nanoparticles->ros mito_damage Mitochondrial Damage ros->mito_damage cyto_c Cytochrome c Release mito_damage->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway induced by some PEGylated nanoparticles.

Conclusion

The evaluation of cytotoxicity is a critical step in the preclinical assessment of this compound modified nanoparticles. A multi-assay approach, incorporating methods that probe cell viability, membrane integrity, and the mechanism of cell death, is recommended for a comprehensive understanding of their biological impact. While direct experimental data for nanoparticles with the this compound modification remains to be broadly published, the data from other PEGylated nanoparticles suggest that the cytotoxicity profile is generally favorable, though highly dependent on the core material and experimental conditions. The protocols and comparative data provided in this guide serve as a valuable resource for researchers designing and interpreting cytotoxicity studies for this important class of nanomaterials.

References

Safety Operating Guide

Proper Disposal of m-PEG23-alcohol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility. This guide provides essential information and a procedural framework for the proper disposal of m-PEG23-alcohol, a hydrophilic PEG linker commonly used in bioconjugation and drug delivery research.[1][2][3]

While this compound is a form of polyethylene glycol (PEG), which is generally considered readily biodegradable and not acutely toxic to aquatic organisms, it is imperative to follow established safety protocols and adhere to local and national regulations for chemical waste disposal.[4] Contamination with other hazardous materials can alter the disposal requirements.[5]

Immediate Safety and Handling Precautions

Step-by-Step Disposal Procedure

The appropriate disposal method for this compound depends on its form (e.g., pure substance, in solution), quantity, and potential contamination with other hazardous substances.

1. Waste Characterization:

  • Pure this compound: Uncontaminated, pure this compound is generally not classified as hazardous waste.

  • Contaminated this compound: If the this compound has been mixed with or is contaminated by other chemicals, the entire mixture must be treated as hazardous waste, following the disposal guidelines for the most hazardous component. For instance, if used in a reaction with a flammable solvent, the resulting waste must be handled as flammable hazardous waste.

  • Empty Containers: Empty containers that held this compound should be handled as chemical waste. Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

2. Segregation and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The label should clearly state "Waste this compound" and include information about any other solvents or chemicals present in the mixture.

  • Store the waste container in a designated secondary containment area away from incompatible materials.

3. Disposal Options:

  • Licensed Waste Disposal Contractor: For both pure and contaminated this compound, the recommended and safest disposal method is to use a licensed chemical waste disposal contractor. These contractors are equipped to handle and dispose of chemical waste in compliance with all regulations.

  • In-house Treatment (if permissible): In some jurisdictions and for non-hazardous PEG waste, in-house treatment might be an option. However, this should only be performed after consulting with your institution's Environmental Health and Safety (EHS) department and confirming that it complies with local regulations. Due to the specialized nature of laboratory waste, this is generally not recommended.

  • Landfill (for non-hazardous waste only): If confirmed to be non-hazardous by your EHS department and local regulations, disposal in a sanitary landfill may be permissible. However, direct disposal of laboratory chemicals in regular trash is generally discouraged.

  • Sewer Disposal (NOT Recommended): Although some forms of PEG are biodegradable, direct disposal down the drain is strongly discouraged. This can negatively impact the biological oxygen demand in wastewater treatment facilities. Furthermore, many institutions have strict prohibitions on the disposal of any chemical waste via the sewer system.

Quantitative Data Summary

PropertyValueSource
BiodegradabilityReadily biodegradable
Aquatic ToxicityNot considered acutely toxic
Hazardous Waste Classification (uncontaminated)Generally non-hazardous

Experimental Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal sds Consult Safety Data Sheet (SDS) and Local Regulations start->sds characterize Characterize Waste: Pure or Contaminated? sds->characterize pure Pure this compound characterize->pure Pure contaminated Contaminated with Hazardous Substance characterize->contaminated Contaminated container Collect in a Labeled, Sealed Waste Container pure->container treat_as_hazardous Treat as Hazardous Waste (based on most hazardous component) contaminated->treat_as_hazardous storage Store in Designated Secondary Containment container->storage contractor Arrange for Pickup by a Licensed Waste Disposal Contractor storage->contractor end End: Proper Disposal contractor->end treat_as_hazardous->container

Caption: Decision-making flowchart for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult the manufacturer's Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for specific disposal instructions and to ensure full compliance with all applicable local, state, and federal regulations.

References

Personal protective equipment for handling m-PEG23-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of m-PEG23-alcohol, ensuring laboratory safety and operational efficiency.

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the integrity of your research.

Key Physical and Chemical Properties

A summary of the known quantitative data for this compound is presented below. Note that some physical properties for this specific PEG derivative are not widely published; in such cases, data for similar polyethylene glycol (PEG) compounds are provided as a general reference.

PropertyValueSource
Chemical Name α-Methyl-ω-hydroxy-poly(oxy-1,2-ethanediyl)[1]
Synonyms Poly(ethylene glycol) monomethyl ether[2]
CAS Number 9004-74-4[1][3]
Molecular Formula C47H96O24[3]
Molecular Weight 1045.26 g/mol
Appearance Varies from a viscous liquid to a white, waxy solid depending on the specific product and temperature.
Solubility Soluble in water and most organic solvents.
Storage Temperature -20°C

Operational Plan: Safe Handling and Storage

Follow these step-by-step procedures to ensure the safe handling and storage of this compound.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product label matches the order specifications.

  • Ensure the container is tightly sealed.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: Wear a standard laboratory coat.

  • Respiratory Protection: Not typically required under normal handling conditions with adequate ventilation. If aerosols may be generated, use a NIOSH-approved respirator.

Handling
  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

  • Avoid inhalation of any dust or vapors.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is -20°C.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these first-aid measures:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

  • After skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Get medical attention if irritation develops.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. It should be handled by a licensed professional waste disposal service.

  • Contaminated Materials: Any materials that have come into contact with this compound (e.g., gloves, absorbent pads) should be considered chemical waste and disposed of accordingly.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be disposed of as non-hazardous waste or recycled, depending on local regulations.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Receive_Inspect Receive & Inspect Container Don_PPE Don Appropriate PPE Receive_Inspect->Don_PPE Proceed if OK Work_in_Ventilated_Area Work in a Well-Ventilated Area Don_PPE->Work_in_Ventilated_Area Avoid_Contact Avoid Direct Contact Work_in_Ventilated_Area->Avoid_Contact No_Contamination No Eating, Drinking, or Smoking Avoid_Contact->No_Contamination Wash_Hands Wash Hands Thoroughly No_Contamination->Wash_Hands Store_Properly Store at -20°C in a Sealed Container Wash_Hands->Store_Properly Dispose_Waste Dispose of as Chemical Waste Store_Properly->Dispose_Waste When no longer needed Clean_Container Triple Rinse Empty Container Dispose_Waste->Clean_Container

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.